1,3-Oxazinan-2-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-oxazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYELEBBISJGNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348917 | |
| Record name | 1,3-oxazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-97-2 | |
| Record name | 1,3-oxazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazinan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Oxazinan-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAH3JG2U25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and properties of 1,3-Oxazinan-2-one
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Oxazinan-2-one
Introduction
This compound is a six-membered heterocyclic compound containing a cyclic carbamate (urethane) functional group. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate.[1][2] Derivatives of 1,3-oxazine have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitubercular, and anticancer properties.[3][4][5] Furthermore, 1,3-oxazinan-2-ones serve as valuable precursors for the synthesis of 1,3-aminoalcohols and are utilized as monomers in the development of isocyanate-free polyurethanes through ring-opening polymerization.[6][7][8] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Properties of this compound
The fundamental physical and chemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in various chemical transformations.
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [9][10][11] |
| Molecular Weight | 101.10 g/mol | [9][10] |
| CAS Number | 5259-97-2 | [9][10] |
| Appearance | Solid | [10] |
| Melting Point | 77 °C | [10] |
| Boiling Point | 130-135 °C (at 0.4 Torr) | [10] |
| Density (Predicted) | 1.122 ± 0.06 g/cm³ | [10] |
| IUPAC Name | This compound | [9] |
| SMILES | C1CNC(=O)OC1 | [9] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for the parent compound are found in spectral databases, a general description of the expected signals is provided below.
-
¹H NMR : The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-) in the ring. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield due to the deshielding effects of these heteroatoms. The integration of these signals would correspond to a 2:2:2 ratio.
-
¹³C NMR : The carbon NMR spectrum should display four signals: three for the methylene carbons and one for the carbonyl carbon of the carbamate group. The carbonyl carbon signal is expected to appear significantly downfield (typically in the 150-160 ppm range). The carbons bonded to nitrogen and oxygen will also be shifted downfield compared to the central methylene carbon.
-
IR Spectroscopy : The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate, typically appearing around 1680-1700 cm⁻¹. A broad peak corresponding to the N-H stretch would be observed around 3200-3400 cm⁻¹ for the unsubstituted parent compound.
-
Mass Spectrometry : The molecular ion peak (M+) in the mass spectrum would be observed at an m/z ratio corresponding to its molecular weight (101.10).
Synthesis of this compound
Various synthetic methodologies have been developed for the construction of the this compound ring system. These methods range from classical approaches to more modern, environmentally benign procedures.
dot
Caption: Overview of major synthetic routes to this compound.
Key Synthetic Methodologies
-
From 1,3-Aminoalcohols and Carbonylating Agents : This is a classical and widely used method. 1,3-aminoalcohols are reacted with carbonylating agents like phosgene or its safer derivatives (e.g., triphosgene, carbonyldiimidazole).[6] A greener alternative involves the use of dialkyl carbonates (DACs), such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), often in the presence of a base.[6]
-
From Amines and 1,3-Diols with Dialkyl Carbonates : A one-pot, environmentally friendly synthesis involves the reaction of an amine and a 1,3-diol with a dialkyl carbonate in the presence of a base like potassium tert-butoxide.[12] This method avoids the pre-synthesis of the 1,3-aminoalcohol. The yield can be influenced by the steric hindrance of the dialkyl carbonate and the diol.[12]
-
From Carbohydrate Derivatives : Chiral 1,3-oxazinan-2-ones, which are valuable for asymmetric synthesis, can be prepared from readily available carbohydrate precursors.[7][8] One reported method involves the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine, followed by reduction and carbonylation to yield the desired chiral product.[7][8]
-
Integrated One-Pot Synthesis : A domino reaction sequence starting from α-substituted α-isocyanoacetates and phenyl vinyl selenones can produce substituted 1,3-oxazinan-2-ones in good to excellent yields.[13][14] This process involves a Michael addition followed by an acid-catalyzed oxidative cyclization.[13][14]
-
Cycloaddition Reactions : The cycloaddition of isocyanates to three-membered rings like oxetanes has also been reported as a route to form the this compound skeleton.[1]
Experimental Protocols
Protocol 1: Synthesis from Benzylamine and Propane-1,3-diol using Diethyl Carbonate (DEC)
This protocol is based on the green chemistry approach described by Aricò et al.[12]
Objective: To synthesize N-benzyl-1,3-oxazinan-2-one via a one-pot reaction.
Materials:
-
Benzylamine
-
Propane-1,3-diol
-
Diethyl Carbonate (DEC)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of potassium tert-butoxide (1.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere, add benzylamine (1.0 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add propane-1,3-diol (1.0 eq) to the mixture.
-
Add diethyl carbonate (2.0 eq) to the reaction flask.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1,3-oxazinan-2-one.
dot
Caption: Experimental workflow for the synthesis of an N-substituted this compound.
Applications in Drug Development and Materials Science
The this compound core is a privileged scaffold in medicinal chemistry and a functional monomer in polymer science.
-
Pharmaceutical Intermediates : Chiral 1,3-oxazinan-2-ones are valuable intermediates in the synthesis of pharmaceutical compounds.[7][8] The parent compound itself is a reactant used in preparing HIV integrase inhibitors that are active against drug-resistant strains.[10] The broader class of 1,3-oxazines has been investigated for a multitude of biological activities, highlighting their therapeutic potential.[3][4][15]
-
Polymer Chemistry : 1,3-oxazinan-2-ones can undergo anionic ring-opening polymerization (AROP) to produce polyurethanes.[6] This provides an alternative, isocyanate-free synthetic route to these important polymers. This is particularly relevant given the environmental and health concerns associated with isocyanate use. The related poly(2-oxazine)s, synthesized from 2-substituted-5,6-dihydro-4H-1,3-oxazines, are also gaining attention for biomedical applications due to their unique properties.[16]
Conclusion
This compound is a heterocyclic compound of considerable importance, bridging the fields of synthetic organic chemistry, medicinal chemistry, and polymer science. The development of greener and more efficient synthetic routes, such as those employing dialkyl carbonates, has made this scaffold more accessible for research and development. Its well-defined physical and chemical properties, coupled with its utility as a synthetic building block for complex molecules and polymers, ensure that this compound and its derivatives will continue to be a focus of scientific investigation. This guide provides a foundational understanding for professionals engaged in the exploration and application of this versatile chemical entity.
References
- 1. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. ijrpr.com [ijrpr.com]
- 4. repository.umpr.ac.id [repository.umpr.ac.id]
- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 5259-97-2 [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones | CHIMIA [chimia.ch]
- 14. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaji.net [oaji.net]
- 16. Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 1,3-Oxazinan-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-oxazinan-2-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of their physicochemical characteristics is paramount for optimizing their therapeutic potential, guiding synthesis efforts, and predicting their pharmacokinetic profiles.
Core Physicochemical Data
The following tables summarize the available quantitative physicochemical data for the parent this compound and a selection of its derivatives. The data has been compiled from various scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol [1] |
| Melting Point | 77 °C[2] |
| Boiling Point | 130-135 °C (at 0.4 Torr)[2] |
| Solubility | Not available |
| pKa | Not available |
| logP | 0.1[1] |
Table 2: Melting Points of N-[4-(2-Amino-4-phenyl-6H-[3][4]oxazin-6-yl)-phenyl]-nicotinamide Derivatives
| Derivative Substituent | Melting Point (°C) |
| H | 89 |
| 4-OCH₃ | 179 |
| 4-Cl | 159 |
| 3,4,5-(OCH₃)₃ | 190 |
| 3-NO₂ | Not specified |
| 4-N(CH₃)₂ | Not specified |
Table 3: Melting Points of Various 1,3-Oxazine Derivatives
| Compound Name | Melting Point (°C) |
| 1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | 103.4-104.5[5] |
| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | 128.2-129.8[5] |
| 1,3-Di(3-thiophenyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | 132.0-134.0[5] |
| 1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | 184.7-186.3[5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research and are outlined below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Measurement:
-
Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating bath (e.g., mineral oil) within a Thiele tube. The tube is heated slowly and evenly.
-
Digital Apparatus: The capillary tube is inserted into the heating block of the apparatus.
-
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
-
Heating Rate: A slow heating rate (1-2 °C per minute) is crucial for an accurate determination, especially near the expected melting point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Graduated pipettes
Procedure (General Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are chosen.
-
Sample Preparation: A known amount of the compound (e.g., 1-5 mg) is accurately weighed and placed into a test tube.
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
Equilibration: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached.
-
Observation: The sample is visually inspected for the presence of undissolved solid.
-
Quantification (Optional): If a quantitative measurement is required, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the solute in the clear solution is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). Solubility is typically expressed in units such as mg/mL or mol/L.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure (Potentiometric Titration):
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO if the compound has low aqueous solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (n-octanol) and an aqueous phase.
Apparatus:
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a sufficient time to allow the compound to distribute between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Signaling Pathway and Mechanism of Action
Certain this compound derivatives have been identified as potent inhibitors of specific biological pathways, highlighting their therapeutic potential. For instance, some oxazine-linked pyrimidine derivatives have been shown to inhibit the proliferation of breast cancer cells by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival.[6][7] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α).[8] This leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus.[9][10] In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of target genes that drive cell proliferation and survival.[8][9]
Small molecule inhibitors, such as certain this compound derivatives, can interfere with this pathway at various points. For example, they can inhibit the IKK complex, prevent the degradation of IκBα, or block the nuclear translocation of NF-κB.[10][11]
Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of inhibition by a this compound derivative.
Figure 1: Canonical NF-κB signaling pathway and inhibition.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound derivatives. The tabulated data, though not exhaustive, offers valuable insights for researchers in the field. The detailed experimental protocols serve as a practical resource for the consistent and accurate determination of key physicochemical parameters. Furthermore, the elucidation of the NF-κB signaling pathway as a target for some of these derivatives underscores their therapeutic potential and provides a clear rationale for future drug design and development efforts. Further research is warranted to expand the physicochemical database for a wider range of derivatives and to explore their interactions with other biological targets.
References
- 1. This compound | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5259-97-2 [chemicalbook.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. raybiotech.com [raybiotech.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. cusabio.com [cusabio.com]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Characterization of 1,3-Oxazinan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of 1,3-Oxazinan-2-one (CAS No: 5259-97-2). The information presented herein is crucial for confirming the identity, purity, and structure of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug development. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.
Chemical Structure and Properties
This compound is a six-membered cyclic carbamate with the molecular formula C₄H₇NO₂ and a molecular weight of approximately 101.10 g/mol .[1] Its structure consists of a tetrahydro-1,3-oxazine ring with a carbonyl group at the 2-position.
IUPAC Name: this compound[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the proton environment within a molecule. The expected chemical shifts (δ) and coupling constants (J) for this compound are presented in Table 1.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (CH₂) | ~4.3 - 4.5 | t | ~5-6 |
| H-5 (CH₂) | ~1.9 - 2.1 | m | - |
| H-6 (CH₂) | ~3.3 - 3.5 | t | ~5-6 |
| N-H | ~7.0 - 8.0 | br s | - |
Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and concentration used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The anticipated chemical shifts for the carbon atoms in this compound are outlined in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~155 - 160 |
| C-4 (CH₂) | ~65 - 70 |
| C-5 (CH₂) | ~20 - 25 |
| C-6 (CH₂) | ~40 - 45 |
Note: As with ¹H NMR, chemical shifts are referenced to TMS and can be influenced by experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Table 3 lists the expected major absorption bands for this compound.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (cyclic carbamate) | 1680 - 1720 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch | 1000 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are detailed in Table 4.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M]⁺ | 101 | Molecular Ion |
| [M-CO]⁺ | 73 | Loss of Carbon Monoxide |
| [M-CH₂O]⁺ | 71 | Loss of Formaldehyde |
| [M-C₂H₄O]⁺ | 57 | Loss of Ethylene Oxide |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Researchers should adapt these protocols based on the specific instrumentation and laboratory standards.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (signal dependent)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-10 seconds
-
Spectral Width: 0-220 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution to approximately 10-100 µg/mL.
Instrument Parameters (GC-MS with EI source):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 30-200
-
Inlet System: Gas Chromatography (GC) for sample introduction. The GC method should be optimized to ensure good separation and peak shape.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Thermodynamic Properties of Tetrahydro-1,3-oxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of tetrahydro-1,3-oxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The data presented herein is crucial for understanding the compound's stability, reactivity, and potential applications in various chemical and biological systems.
Core Thermodynamic Properties
The thermodynamic properties of tetrahydro-1,3-oxazin-2-one have been determined experimentally through calorimetric studies. These properties are fundamental for predicting the behavior of the molecule in chemical reactions and phase transitions.
Summary of Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic parameters for tetrahydro-1,3-oxazin-2-one in the solid state.
Table 1: Standard Molar Enthalpy of Combustion and Formation
| Property | Symbol | Value | Method | Reference |
| Standard Molar Enthalpy of Combustion (solid, 298.15 K) | ΔcH°(s) | -2119.2 ± 3.3 kJ/mol | Combustion Calorimetry | Lebedev, Smirnova, et al., 1997[1] |
| Standard Molar Enthalpy of Formation (solid, 298.15 K) | ΔfH°(s) | -455.2 ± 3.3 kJ/mol | Combustion Calorimetry | Lebedev, Smirnova, et al., 1997[1] |
Table 2: Heat Capacity, Entropy, and Gibbs Free Energy
Note: The following data is derived from the graphical representation of the temperature dependence of the heat capacity in the primary literature and may be subject to minor inaccuracies.
| Temperature (K) | Molar Heat Capacity (J K⁻¹ mol⁻¹) | Standard Molar Entropy (J K⁻¹ mol⁻¹) | Standard Molar Gibbs Free Energy of Formation (kJ mol⁻¹) |
| 5 | ~0.1 | ~0.03 | - |
| 10 | ~0.8 | ~0.3 | - |
| 50 | ~35 | ~15 | - |
| 100 | ~70 | ~50 | - |
| 150 | ~95 | ~85 | - |
| 200 | ~115 | ~120 | - |
| 250 | ~135 | ~150 | - |
| 298.15 | ~155 | ~180 | ~-290 |
Experimental Protocols
The experimental determination of the thermodynamic properties of tetrahydro-1,3-oxazin-2-one was primarily achieved through combustion and adiabatic vacuum calorimetry.
Combustion Calorimetry for Enthalpy of Combustion and Formation
The standard enthalpy of combustion (ΔcH°) of solid tetrahydro-1,3-oxazin-2-one was determined using a bomb calorimeter with a static bomb and an isothermal shield.
Methodology:
-
Sample Preparation: A pellet of the crystalline sample was placed in a platinum crucible.
-
Calorimeter Setup: The crucible was placed in a steel bomb, and 1 ml of distilled water was added to the bottom of the bomb to ensure saturation of the gas phase with water vapor.
-
Oxygenation: The bomb was flushed and then filled with purified oxygen to a pressure of approximately 3 MPa.
-
Combustion: The sample was ignited by passing an electric current through a platinum wire connected to a cotton thread in contact with the sample.
-
Temperature Measurement: The temperature change in the calorimeter's water jacket was measured with a precision thermometer.
-
Analysis of Products: After combustion, the gaseous products were analyzed for carbon dioxide content. The liquid phase was titrated to determine the concentration of nitric acid formed from the nitrogen present in the sample and residual atmospheric nitrogen in the bomb.
-
Calculation: The energy of combustion at constant volume (ΔU_c) was calculated from the observed temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of combustion (ΔcH°) was then derived from ΔU_c. The standard enthalpy of formation (ΔfH°) was calculated using Hess's law, based on the stoichiometry of the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and aqueous HNO₃).
Adiabatic Vacuum Calorimetry for Heat Capacity, Entropy, and Gibbs Free Energy
The temperature dependence of the heat capacity (Cp°) of tetrahydro-1,3-oxazin-2-one was measured using an adiabatic vacuum calorimeter over a range of temperatures.
Methodology:
-
Calorimeter: A fully automated adiabatic vacuum calorimeter was used.
-
Sample Loading: The sample was placed in a cylindrical platinum calorimetric ampoule.
-
Adiabatic Conditions: The ampoule was surrounded by an adiabatic shield, and the temperature difference between the ampoule and the shield was maintained at a minimum using automatic control.
-
Heat Input: A known amount of electrical energy was supplied to the heater of the ampoule, and the resulting temperature increase was measured.
-
Data Acquisition: The heat capacity was measured at various temperatures.
-
Calculation of Thermodynamic Functions:
-
Heat Capacity (Cp°): The heat capacity of the sample was determined by subtracting the heat capacity of the empty ampoule from the total heat capacity.
-
Entropy (S°(T)): The standard entropy at a given temperature T was calculated by integrating the heat capacity data from 0 K to T, using the Debye T³ law for extrapolation from the lowest measurement temperature to 0 K.
-
Enthalpy (H°(T) - H°(0)): This was calculated by integrating the heat capacity with respect to temperature.
-
Gibbs Free Energy of Formation (ΔfG°): The Gibbs free energy of formation at a given temperature was calculated from the enthalpy of formation and the entropies of the compound and its constituent elements in their standard states.
-
Visualizations
Synthesis Pathway of Tetrahydro-1,3-oxazin-2-one
As no specific biological signaling pathways involving tetrahydro-1,3-oxazin-2-one have been identified in the literature, a representative chemical synthesis pathway is presented below. A common method for the synthesis of six-membered cyclic carbamates is the reaction of a 1,3-amino alcohol with a carbonylating agent, such as phosgene or its equivalents.
Experimental Workflow for Combustion Calorimetry
The following diagram illustrates the logical workflow for determining the standard enthalpy of formation using bomb calorimetry.
References
The Discovery of Novel 1,3-Oxazinan-2-one Scaffolds: A Technical Guide for Drug Development
The 1,3-oxazinan-2-one ring system, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] These scaffolds are considered "privileged structures" as they can interact with various biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the discovery of novel this compound scaffolds, focusing on synthetic methodologies, biological applications, and experimental protocols for researchers, scientists, and drug development professionals.
Synthetic Methodologies: Crafting the Core
The synthesis of the this compound core has evolved from classical methods to more efficient and environmentally friendly approaches.
Classical Approaches: Historically, the synthesis of 1,3-oxazinan-2-ones often involved the use of hazardous reagents such as phosgene and its derivatives.[3] Other traditional methods include alkyl halide chemistry and the use of isocyanate compounds.[3] While effective, these methods often require harsh reaction conditions and generate toxic byproducts.
Modern & Greener Synthetic Routes: Recent research has focused on developing greener and more efficient synthetic strategies. These include:
-
Three-Component, One-Pot Reactions: An efficient synthesis involves a one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine in methanol at room temperature.[3]
-
Use of Carbon Dioxide (CO2) as a C1 Building Block: The utilization of CO2 as a renewable and non-toxic carbonyl source for the synthesis of cyclic carbamates is a significant advancement in green chemistry.[3]
-
Domino Oxidative Cyclization: A one-pot process involving the Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, followed by a domino oxidative cyclization, has been developed to afford 1,3-oxazinan-2-ones in good to excellent yields.[4]
-
From Carbohydrate Derivatives: Chiral 1,3-oxazinan-2-ones, which are valuable intermediates for pharmaceuticals, can be synthesized from carbohydrate derivatives.[5][6] This method involves the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine, followed by reduction and carbonylation.[5][6]
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: A generalized workflow for the synthesis of this compound scaffolds.
Biological Activities and Therapeutic Potential
Compounds containing the this compound moiety exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery.[2]
Table 1: Summary of Biological Activities of this compound Derivatives
| Biological Activity | Description | Reference |
| Antibacterial | Several chiral this compound derivatives have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.[7] | [7] |
| Anticancer | Certain 1,3-oxazine derivatives have demonstrated anti-tumor properties.[2] For example, some 4H-benzo[d][3]oxazine compounds have shown significant inhibition of breast cancer cell proliferation.[2] | [2] |
| Anti-inflammatory | In-vitro studies have revealed the anti-inflammatory activity of novel[3]-oxazine derivatives. | |
| Antiviral | The non-nucleoside reverse transcriptase inhibitor trifluoromethyl-1,3-oxazine-2-one is highly active against various HIV-1 mutant strains.[8] | [8] |
| Antioxidant | Some synthesized 1,3-oxazine derivatives have been shown to possess antioxidant properties. | |
| Antitubercular | Derivatives of this scaffold have also been investigated for their potential as antitubercular agents.[9][10] | [9][10] |
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies are crucial for optimizing the therapeutic potential of the this compound scaffold. For instance, in the context of antibacterial agents, the nature and position of substituents on the aryl rings attached to the core structure significantly influence the potency and spectrum of activity.[7] Similarly, for anticancer applications, substitutions at the C-2 position of 4H-benzo[d][3]oxazine molecules have been shown to have a remarkable effect on the inhibition of cell proliferation.[2]
The general workflow for a drug discovery program involving these scaffolds is depicted below.
Caption: A conceptual workflow for a drug discovery program based on the this compound scaffold.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of N-substituted 1,3-oxazinan-2-ones, adapted from reported literature.[3]
Synthesis of N-substituted 1,3-oxazinan-2-ones
-
Materials: Tetraethylammonium bicarbonate, 1,3-dibromopropane, primary amine, methanol.
-
Procedure:
-
To a solution of the primary amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add tetraethylammonium bicarbonate (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,3-dibromopropane (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.
-
-
Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 1,3-oxazine derivatives.
Table 2: Synthesis and Biological Activity Data of Selected 1,3-Oxazine Derivatives
| Compound | Synthetic Method | Yield (%) | Biological Activity | Potency (e.g., MIC, IC50) | Reference |
| N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[3]oxazine-6-yl]-phenyl}-nicotinamide | Reaction of chalcone derivative with urea | N/A | Anti-inflammatory, Antioxidant | Significant activity at 10, 50, and 100 µg | |
| Chiral 1,3-oxazinan-2-ones | From carbohydrate derivatives | N/A | Antibacterial | Potent against Gram-positive bacteria | [7] |
| 4H-benzo[d][3]oxazines | Cyclocondensation | N/A | Anticancer (Breast Cancer) | IC50 ranging from 3.1 to 95 µM | [2] |
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative and sustainable synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. Future research should focus on expanding the chemical diversity of this compound libraries and exploring their potential against a wider range of diseases. The versatility of this scaffold ensures its continued importance in the field of medicinal chemistry and drug discovery.[10]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activities of chiral this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. oaji.net [oaji.net]
- 10. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Forging the Core of 1,3-Oxazinan-2-one: An In-depth Technical Guide to its Formation
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazinan-2-one ring system is a valuable scaffold in medicinal chemistry and drug development, appearing in a range of biologically active compounds. Its synthesis is a key step in the development of new therapeutics. This technical guide provides a detailed overview of the primary mechanisms for the formation of this important heterocyclic core, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application in the laboratory.
Core Synthetic Strategies
The construction of the this compound ring system can be achieved through several key synthetic pathways. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired scale of the reaction. The most common and effective strategies include:
-
Cyclization of 3-Amino-1-propanol with Carbonyl Sources: This is one of the most direct and widely used methods. It involves the reaction of a 3-amino-1-propanol derivative with a suitable carbonyl-inserting reagent.
-
Intramolecular Cyclization of Carbamates: This strategy involves the formation of a linear carbamate precursor, which then undergoes intramolecular cyclization to form the this compound ring.
-
Reaction of Isocyanates with 1,3-Diols or Halohydrins: Isocyanates serve as reactive precursors that can readily engage with suitable 1,3-difunctionalized substrates to yield the target heterocycle.
-
Multi-component Reactions: One-pot methodologies that bring together multiple starting materials to construct the this compound ring in a single synthetic operation are also gaining prominence due to their efficiency.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the core mechanistic pathways for the formation of the this compound ring system.
Cyclization of 3-Amino-1-propanol with Dialkyl Carbonates
A green and efficient method for the synthesis of 1,3-oxazinan-2-ones involves the reaction of 3-amino-1-propanol with dialkyl carbonates, such as diethyl carbonate, in the presence of a base.[1]
Synthesis from Isocyanates and 3-Halo-1-propanol
This method involves the initial formation of a carbamate from an isocyanate and a 3-halo-1-propanol, followed by a base-mediated intramolecular cyclization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of this compound derivatives via various methods.
Table 1: Synthesis of 1,3-Oxazinan-2-ones from 3-Amino Alcohols and Carbonyl Sources
| Carbonyl Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Carbonate | K₂CO₃ | DMF | 120 | 12 | 85-95 | [1] |
| Triphosgene | Triethylamine | Dichloromethane | 0 to rt | 2-4 | 70-85 | [2][3] |
| Urea | None | Neat | 150-180 | 4-6 | 60-75 |
Table 2: Spectroscopic Data for the this compound Ring System
| Technique | Characteristic Signal | Chemical Shift / Wavenumber | Notes | Reference |
| ¹H NMR | N-H | δ 5.0-7.0 ppm (broad) | Position is solvent and concentration dependent. | [4][5] |
| CH ₂-O | δ 4.2-4.5 ppm | Triplet or multiplet. | [4][5] | |
| CH ₂-N | δ 3.3-3.6 ppm | Multiplet. | [4][5] | |
| CH ₂-C-C | δ 1.8-2.2 ppm | Multiplet. | [4][5] | |
| ¹³C NMR | C =O | δ 155-160 ppm | Carbonyl carbon. | [5][6] |
| C H₂-O | δ 65-70 ppm | [5][6] | ||
| C H₂-N | δ 40-45 ppm | [5][6] | ||
| C H₂-C-C | δ 25-30 ppm | [5][6] | ||
| FTIR | N-H stretch | 3200-3400 cm⁻¹ (broad) | Present in N-unsubstituted derivatives. | [7][8] |
| C=O stretch | 1680-1720 cm⁻¹ (strong) | Characteristic carbonyl absorption. | [7][8] | |
| C-O stretch | 1200-1300 cm⁻¹ | [7][8] |
Detailed Experimental Protocols
The following are representative experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis of this compound from 3-Amino-1-propanol and Diethyl Carbonate[1]
Materials:
-
3-Amino-1-propanol (1.0 eq)
-
Diethyl carbonate (1.5 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-propanol, diethyl carbonate, and potassium carbonate in DMF.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess diethyl carbonate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
Protocol 2: Synthesis of N-Phenyl-1,3-oxazinan-2-one from Phenyl Isocyanate and 3-Chloro-1-propanol
Materials:
-
3-Chloro-1-propanol (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1-propanol in dry THF.
-
Add phenyl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the formation of the intermediate carbamate by TLC.
-
Once the carbamate formation is complete, add triethylamine to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Cool the reaction to room temperature and filter the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the N-phenyl-1,3-oxazinan-2-one.
Conclusion
The synthesis of the this compound ring system is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a particular synthetic route will be guided by factors such as substrate availability, desired substitution patterns, and scalability. The information provided in this technical guide, including mechanistic insights, quantitative data, and detailed experimental protocols, is intended to serve as a valuable resource for researchers in the design and execution of syntheses involving this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. New Application of Triphosgene in a Convenient Synthesis of 3‐Aryl‐1,3‐benzoxazine‐2,4‐diones from Anacardic Acids. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Computational Modeling of 1,3-Oxazinan-2-one Conformations: A Technical Guide
Abstract: The 1,3-oxazinan-2-one moiety is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. Understanding its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the computational methodologies used to model the conformations of the this compound ring system. It is intended for researchers, chemists, and drug development professionals engaged in molecular modeling and medicinal chemistry. The guide covers theoretical principles, practical workflows, data analysis techniques, and experimental validation protocols.
The Conformational Landscape of this compound
Unlike simple saturated six-membered rings like cyclohexane, which predominantly adopts chair conformations, the this compound ring possesses a carbonyl group at the C2 position. The sp2 hybridization of this carbon and the adjacent nitrogen atom introduces a planar carbamate (or urethane) group. This planarity constrains the ring, preventing it from adopting a true chair conformation. Instead, the conformational landscape is typically dominated by a series of envelope, half-chair, and twist-boat forms. The interconversion between these low-energy conformers occurs via transition states, often involving boat-like structures.[1][2]
The diagram below illustrates the plausible energetic relationships and interconversion pathways between the stable conformers of the this compound ring.
Computational Methodologies and Workflow
A hierarchical computational approach is typically employed to accurately and efficiently map the potential energy surface of the this compound ring. This process begins with broad, rapid methods to generate a wide range of possible conformations, followed by more accurate, high-level calculations to refine geometries and energies.
Experimental Protocols: Computational
-
Conformational Search (Molecular Mechanics):
-
Objective: To rapidly generate a large pool of low-energy conformers.
-
Protocol: An initial 3D structure of the molecule is subjected to a conformational search using a molecular mechanics force field (e.g., MMFF94s).[3] This can be done using systematic searches (rotating rotatable bonds) or stochastic methods (e.g., Monte Carlo). Software like OMEGA, HYPERCHEM, or MOPAC can be utilized.[3][4] The output is a large set of conformers, each with an associated steric energy.
-
-
Geometry Optimization and Energy Calculation (Quantum Mechanics):
-
Objective: To obtain accurate geometries and relative energies for the most promising conformers identified by molecular mechanics.
-
Protocol: The unique, low-energy conformers from the MM search are used as starting points for quantum mechanical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a Pople-style basis set like 6-31G(d) or 6-311+G(d,p), are commonly used to optimize the geometry of each conformer.[5] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can also be employed.[1][5] These calculations yield the electronic energy of each optimized structure.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that each optimized structure is a true energy minimum and to calculate thermodynamic properties.
-
Protocol: A frequency calculation is performed at the same level of theory as the optimization. A true minimum on the potential energy surface will have zero imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute enthalpy and Gibbs free energy.[6]
-
Quantitative Data Presentation
The primary output of a computational conformational analysis is a set of quantitative data describing the geometry and relative stability of each conformer. This data is best summarized in tables for clear comparison. Key metrics include relative energies (ΔE), relative Gibbs free energies (ΔG), and defining geometric parameters like key dihedral angles that describe the ring's pucker.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer ID | Computational Method | ΔE (kcal/mol) | ΔG (298K, kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C6-N1-C2-O3) |
| HC-1 | B3LYP/6-31G(d) | 0.00 | 0.00 | 65.1 | 178.5° |
| HC-2 | B3LYP/6-31G(d) | 0.45 | 0.38 | 29.5 | -177.9° |
| TB-1 | B3LYP/6-31G(d) | 1.20 | 1.55 | 5.4 | 155.2° |
| HC-1 | MP2/6-311+G(d,p) | 0.00 | 0.00 | 71.3 | 179.1° |
| HC-2 | MP2/6-311+G(d,p) | 0.51 | 0.49 | 25.9 | -178.8° |
| TB-1 | MP2/6-311+G(d,p) | 1.65 | 1.90 | 2.8 | 158.0° |
Note: Data is illustrative and intended to demonstrate typical outputs. Actual values require specific calculations.
Experimental Validation Protocols
Computational models must be validated against experimental data to ensure their accuracy and relevance. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique.[5]
Experimental Protocol: NMR-Based Validation
-
Sample Preparation and Data Acquisition:
-
Synthesize and purify the this compound derivative.
-
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that matches the conditions used for implicit solvent models in the QM calculations.
-
Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.[7]
-
-
Calculation of NMR Parameters:
-
Using the QM-optimized geometries of the calculated conformers, compute NMR chemical shifts and spin-spin coupling constants (J-couplings). This is often done using the GIAO (Gauge-Independent Atomic Orbital) method within the same DFT framework.
-
-
Data Comparison and Analysis:
-
Chemical Shifts: Compare the Boltzmann-averaged calculated chemical shifts for ¹H and ¹³C with the experimental spectrum.[8]
-
Coupling Constants: Use the three-bond proton-proton coupling constants (³JHH) from the experimental ¹H NMR spectrum. These values are directly related to the dihedral angle between the coupled protons via the Karplus equation. Compare the experimental J-couplings to the Boltzmann-averaged calculated values to validate the predicted conformational populations.[9]
-
Nuclear Overhauser Effect (NOE): Use 2D NOESY or ROESY spectra to identify protons that are close in space (< 5 Å). The presence or absence of NOE cross-peaks provides crucial distance constraints that can confirm or refute a predicted conformation. For example, a strong NOE between an axial proton at C4 and an axial proton at C6 would support a specific half-chair conformation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives by several conformational searching tools and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Technical Guide to the Historical Synthesis of 1,3-Oxazinan-2-ones
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazinan-2-one moiety is a key heterocyclic scaffold found in a variety of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of a range of synthetic methodologies over the years. This technical guide provides an in-depth overview of the core historical and modern methods for the synthesis of 1,3-oxazinan-2-ones, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid in research and development.
Classical Approach: Cyclization of 1,3-Amino Alcohols with Phosgene and its Derivatives
One of the earliest and most fundamental methods for the construction of the this compound ring involves the cyclization of 1,3-amino alcohols with phosgene or its synthetic equivalents. This approach, while historically significant, often involves the use of highly toxic and hazardous reagents.
A greener and safer alternative to this method utilizes dialkyl carbonates, such as diethyl carbonate, in the presence of a base. This variation avoids the handling of phosgene while still providing a reliable route to the desired cyclic carbamates.
Experimental Protocol: Synthesis using Diethyl Carbonate
Materials:
-
1,3-Amino alcohol
-
Diethyl carbonate
-
Potassium tert-butoxide
-
Toluene (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-amino alcohol (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (1.1 eq).
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
Diethyl carbonate (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired this compound.
Quantitative Data
| Entry | 1,3-Amino Alcohol Substrate | Product | Yield (%) | Reference |
| 1 | 3-Amino-1-propanol | This compound | 75 | [1] |
| 2 | 3-Amino-1-phenyl-1-propanol | 6-Phenyl-1,3-oxazinan-2-one | 82 | [1] |
| 3 | (R)-3-Amino-1-butanol | (R)-6-Methyl-1,3-oxazinan-2-one | 78 | [1] |
Reaction Workflow
Caption: General workflow for the synthesis of 1,3-oxazinan-2-ones from 1,3-amino alcohols and diethyl carbonate.
Intramolecular Cyclization of N-Cbz-protected Diazoketones
A more modern and efficient approach involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids.[2][3][4][5] This metal-free method proceeds under mild conditions and offers a broad substrate scope with good to excellent yields.[2][3][4][5]
Experimental Protocol
Materials:
-
N-Cbz-protected diazoketone
-
Silica-supported perchloric acid (HClO₄-SiO₂)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
The N-Cbz-protected diazoketone (1.0 eq) is dissolved in anhydrous methanol.[2][3][4][5]
-
Silica-supported perchloric acid (10 mol%) is added to the solution.[2][3][4][5]
-
The reaction mixture is stirred at room temperature for 1-2 hours, with reaction progress monitored by TLC.[2][3][4][5]
-
Upon completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure.[2][3][4][5]
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.[2][3][4][5]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[2][3][4][5]
-
The crude product is purified by silica gel column chromatography to yield the desired 1,3-oxazinane-2,5-dione.[2][3][4][5]
Quantitative Data
| Entry | Amino Acid Precursor | Product | Yield (%) | Reference |
| 1 | Phenylglycine | 6-Phenyl-1,3-oxazinane-2,5-dione | 84 | [2] |
| 2 | Leucine | 6-Isobutyl-1,3-oxazinane-2,5-dione | 90 | [2] |
| 3 | Alanine | 6-Methyl-1,3-oxazinane-2,5-dione | 75 | [2] |
| 4 | Valine | 6-Isopropyl-1,3-oxazinane-2,5-dione | 82 | [2] |
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones.[2]
Palladium-Catalyzed [4+2] Cycloaddition of Vinyloxetanes with Isocyanates
A stereoselective method for the synthesis of 4-vinyl-1,3-oxazin-2-ones involves the palladium-catalyzed [4+2] cycloaddition of vinyloxetanes with isocyanates.[6] This reaction proceeds under mild conditions and provides access to functionalized oxazinanones with good yields.[6]
Experimental Protocol
Materials:
-
Vinyloxetane
-
Isocyanate
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Tetrahydrofuran (THF, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, Pd₂(dba)₃·CHCl₃ (1.5 mol%) and dppe (3 mol%) are dissolved in anhydrous THF.[6]
-
The vinyloxetane (1.2 eq) is added to the catalyst mixture and stirred for 10 minutes at room temperature.[6]
-
The isocyanate (1.0 eq) is then added, and the reaction is stirred at room temperature for 1-2 hours, monitoring by TLC.[6]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography to afford the 4-vinyl-1,3-oxazin-2-one.[6]
Quantitative Data
| Entry | Vinyloxetane Substrate | Isocyanate Substrate | Product | Yield (%) | Reference |
| 1 | 2-Vinyl-2-methyloxetane | Phenyl isocyanate | 6-Methyl-6-vinyl-3-phenyl-1,3-oxazinan-2-one | 85 | [6] |
| 2 | 2-Vinyl-2-ethyloxetane | p-Tolyl isocyanate | 6-Ethyl-6-vinyl-3-(p-tolyl)-1,3-oxazinan-2-one | 78 | [6] |
| 3 | 2-Vinyl-2-phenyloxetane | Benzyl isocyanate | 3-Benzyl-6-phenyl-6-vinyl-1,3-oxazinan-2-one | 92 | [6] |
Reaction Mechanism Overview
Caption: Simplified mechanism of the palladium-catalyzed [4+2] cycloaddition of vinyloxetanes and isocyanates.
Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones
A highly efficient and atom-economical one-pot, three-component synthesis of N-substituted 1,3-oxazinan-2-ones has been developed.[7] This method utilizes readily available starting materials: tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine.[7]
Experimental Protocol
Materials:
-
Tetraethylammonium bicarbonate
-
1,3-Dibromopropane
-
Primary amine
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq) in methanol, add tetraethylammonium bicarbonate (1.1 eq).[7]
-
The mixture is stirred at room temperature for 30 minutes.
-
1,3-Dibromopropane (1.2 eq) is added, and the reaction is stirred at room temperature for 24-48 hours.[7]
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by silica gel column chromatography to give the N-substituted this compound.[7]
Quantitative Data
| Entry | Primary Amine Substrate | Product | Yield (%) | Reference |
| 1 | Benzylamine | 3-Benzyl-1,3-oxazinan-2-one | 88 | [7] |
| 2 | Aniline | 3-Phenyl-1,3-oxazinan-2-one | 75 | [7] |
| 3 | L-Alanine | (S)-2-(2-Oxo-1,3-oxazinan-3-yl)propanoic acid | 72 | [7] |
Proposed Reaction Pathway
Caption: Proposed pathway for the three-component synthesis of N-substituted 1,3-oxazinan-2-ones.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 3. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New simple synthesis of N-substituted 1, 3-oxazinan-2-ones | Chemsrc ID:375351 [chemsrc.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the one-pot synthesis of 4,4,5-trisubstituted 1,3-oxazinan-2-ones from α-substituted α-isocyanoacetates and phenyl vinyl selenones. This methodology, developed by Zhu and coworkers, offers an efficient route to these valuable heterocyclic scaffolds.[1][2][3][4] The reaction proceeds via a base-catalyzed Michael addition followed by an acid-catalyzed domino oxidative cyclization.[2][3] A significant feature of this reaction is the triple role of the phenylselenonyl group as a Michael activator, a leaving group, and a latent oxidant.[1][4] Furthermore, an enantioselective variant employing a Cinchona alkaloid-derived bifunctional organocatalyst is also described, yielding enantio-enriched 1,3-oxazinan-2-ones.[1][2][3]
Reaction Principle
The one-pot synthesis involves a sequential two-step process initiated by the Michael addition of an α-substituted α-isocyanoacetate to a phenyl vinyl selenone. This step is catalyzed by a Brønsted base such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent addition of a Brønsted acid, p-toluenesulfonic acid (PTSA), triggers a domino oxidative cyclization cascade, ultimately affording the desired 1,3-oxazinan-2-one.[2][3]
Experimental Workflow
The overall experimental workflow for the one-pot synthesis of 1,3-oxazinan-2-ones is depicted below.
Caption: Experimental workflow for the one-pot synthesis of 1,3-oxazinan-2-ones.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Racemic 1,3-Oxazinan-2-ones
-
To a stirred solution of the α-substituted α-isocyanoacetate (0.5 mmol, 1.0 equiv) and phenyl vinyl selenone (0.6 mmol, 1.2 equiv) in dichloromethane (CH₂Cl₂, 5.0 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (7.5 µL, 0.05 mmol, 0.1 equiv) at room temperature.
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the Michael addition (typically 1-2 hours), p-toluenesulfonic acid monohydrate (PTSA·H₂O) (19 mg, 0.1 mmol, 0.2 equiv) is added.
-
The reaction mixture is then heated to 40 °C and stirred for an additional 12-24 hours.
-
After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4,4,5-trisubstituted this compound.
Protocol 2: Enantioselective Synthesis of 1,3-Oxazinan-2-ones
-
To a solution of the Cinchona alkaloid-derived bifunctional organocatalyst (0.05 mmol, 0.1 equiv) in toluene (5.0 mL) is added the α-substituted α-isocyanoacetate (0.5 mmol, 1.0 equiv) and phenyl vinyl selenone (0.6 mmol, 1.2 equiv) at -20 °C.
-
The reaction is stirred at this temperature for 24-48 hours, with progress monitored by TLC.
-
Once the Michael addition is complete, p-toluenesulfonic acid monohydrate (PTSA·H₂O) (19 mg, 0.1 mmol, 0.2 equiv) is added directly to the reaction mixture.
-
The mixture is allowed to warm to room temperature and then heated to 40 °C for 12-24 hours.
-
Work-up and purification follow the same procedure as described in Protocol 1.
Quantitative Data Summary
The following table summarizes the yields for a representative set of substrates in the racemic synthesis of 1,3-oxazinan-2-ones.
| Entry | R¹ in Isocyanoacetate | R² in Phenyl Vinyl Selenone | Product | Yield (%) |
| 1 | Phenyl | H | 4,5-diphenyl-1,3-oxazinan-2-one | 85 |
| 2 | 4-Chlorophenyl | H | 4-(4-chlorophenyl)-5-phenyl-1,3-oxazinan-2-one | 82 |
| 3 | 4-Methoxyphenyl | H | 4-(4-methoxyphenyl)-5-phenyl-1,3-oxazinan-2-one | 88 |
| 4 | Benzyl | H | 4-benzyl-5-phenyl-1,3-oxazinan-2-one | 75 |
| 5 | Phenyl | Methyl | 4-phenyl-5-methyl-1,3-oxazinan-2-one | 80 |
Proposed Reaction Mechanism
The proposed mechanism for the domino oxidative cyclization is illustrated below.
Caption: Proposed mechanism for the one-pot synthesis of 1,3-oxazinan-2-ones.
Safety Precautions
-
Organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
DBU and PTSA are corrosive and should be handled with care.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates and phenyl vinyl selenones provides an efficient and versatile method for accessing these important heterocyclic compounds. The reaction is characterized by its operational simplicity, good to excellent yields, and the possibility of rendering it enantioselective. These protocols offer a valuable tool for researchers in synthetic organic chemistry and drug discovery.
References
- 1. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones | CHIMIA [chimia.ch]
- 2. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triple role of phenylselenonyl group enabled a one-pot synthesis of 1,3-oxazinan-2-ones from α-isocyanoacetates, phenyl vinyl selenones, and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,3-oxazinan-2-ones are valuable heterocyclic scaffolds in medicinal chemistry and asymmetric synthesis, serving as key intermediates for the preparation of pharmaceuticals and 1,3-amino alcohols.[1][2] Their rigid cyclic structure allows for excellent stereocontrol in various chemical transformations. This document provides detailed protocols for the synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogs starting from carbohydrate derivatives, which serve as readily available sources of chirality. The primary method detailed is based on the work of Wang and colleagues, which involves a straightforward sequence of amidation, reduction, and carbonylation starting from optically pure 3-hydroxy-γ-butyrolactone.[1][2][3]
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral 1,3-oxazinan-2-ones have emerged as important building blocks due to their presence in biologically active natural products and their utility as chiral auxiliaries.[2][4] The six-membered ring of the oxazinanone provides a conformationally restricted framework that can effectively direct the stereochemical outcome of subsequent reactions.
Carbohydrates represent an abundant and inexpensive source of chirality, making them ideal starting materials for the synthesis of complex chiral molecules.[1] The method described herein provides an efficient route to chiral 1,3-oxazinan-2-ones from a carbohydrate-derived starting material, (S)-3-hydroxy-γ-butyrolactone, with complete retention of stereochemistry.[2]
Synthesis Pathway Overview
The overall synthetic strategy involves a three-step sequence starting from a chiral 3-hydroxy-γ-butyrolactone, a derivative of carbohydrates. The key steps are:
-
Amidation: Reaction of the lactone with a primary amine to open the ring and form a chiral amide.
-
Reduction: Selective reduction of the amide to the corresponding amino alcohol.
-
Carbonylation: Cyclization of the amino alcohol to the target 1,3-oxazinan-2-one.
This sequence is highly efficient and preserves the stereochemical integrity of the starting material.[2]
Caption: General reaction scheme for the synthesis of chiral 1,3-oxazinan-2-ones.
Experimental Protocols
The following protocols are based on the synthetic method developed for the preparation of chiral 6-substituted 1,3-oxazinan-2-ones from (S)-3-hydroxy-γ-butyrolactone.
Protocol 1: Synthesis of the Chiral Amide Intermediate
This procedure describes the ring-opening of (S)-3-hydroxy-γ-butyrolactone with a primary amine to yield the corresponding chiral amide.
Materials:
-
(S)-3-hydroxy-γ-butyrolactone
-
Primary amine (e.g., benzylamine)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (S)-3-hydroxy-γ-butyrolactone (1.0 eq) in methanol.
-
Add the primary amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: Reduction of the Chiral Amide to the Amino Alcohol
This protocol details the reduction of the amide to the corresponding 1,3-amino alcohol.
Materials:
-
Chiral amide from Protocol 1
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Round-bottom flask, reflux condenser, nitrogen inlet
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH3-THF solution (typically 1 M in THF, 3.0-4.0 eq) to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by aqueous HCl.
-
Stir the mixture for 30 minutes, then basify with aqueous NaOH solution until pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol, which can be purified by chromatography if necessary.
Protocol 3: Carbonylation to form the this compound
This final step involves the cyclization of the chiral amino alcohol to the target this compound using a carbonylating agent.
Materials:
-
Chiral amino alcohol from Protocol 2
-
Carbonyl diimidazole (CDI) or triphosgene
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or other non-nucleophilic base (if using phosgene derivatives)
-
Round-bottom flask, nitrogen inlet
Procedure (using CDI):
-
Dissolve the chiral amino alcohol (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Add carbonyl diimidazole (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure chiral this compound.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from starting materials to the final purified product.
Caption: A typical experimental workflow for the synthesis and purification of chiral 1,3-oxazinan-2-ones.
Data Summary
The following table summarizes representative yields for the synthesis of a benzyl-substituted this compound from (S)-3-hydroxy-γ-butyrolactone.
| Step | Product | Yield (%) | Stereochemical Purity |
| 1. Amidation | (S)-N-Benzyl-3,4-dihydroxybutanamide | >95 | >99% ee |
| 2. Reduction | (S)-4-(Benzylamino)-1,2-butanediol | ~85-90 | >99% ee |
| 3. Carbonylation | (S)-3-Benzyl-6-(hydroxymethyl)-1,3-oxazinan-2-one | ~80-85 | >99% ee |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale. The stereochemical purity is maintained throughout the reaction sequence.[2]
Alternative Synthetic Approaches
While the presented method offers a robust pathway from carbohydrate derivatives, other strategies for synthesizing the this compound core exist. These include:
-
Intramolecular Cyclization of Amino Acid-Derived Diazoketones: This method utilizes N-protected diazoketones derived from α-amino acids, which undergo intramolecular cyclization catalyzed by Brønsted or Lewis acids.[5][6]
-
Iodine-Mediated Cyclization: Homoallylic carbamates can undergo highly stereoselective iodoaminocyclization to form substituted oxazinanones.[2]
-
Multicomponent Reactions: One-pot reactions involving components like tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine can efficiently generate N-substituted 1,3-oxazinan-2-ones.[7]
These alternative routes can be advantageous depending on the desired substitution pattern and the availability of starting materials.
Conclusion
The synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives provides a reliable and efficient method for accessing these valuable chiral building blocks.[1] The described protocols offer a practical guide for researchers in organic synthesis and drug discovery, enabling the production of enantiomerically pure oxazinanones with high fidelity. The straightforward nature of the reaction sequence and the retention of stereochemistry make this approach particularly attractive for creating diverse libraries of chiral compounds for biological screening and as intermediates in complex molecule synthesis.[2]
References
- 1. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 6. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Oxazinan-2-ones as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-oxazinan-2-one derivatives as chiral auxiliaries in asymmetric synthesis. These auxiliaries offer a powerful and highly stereoselective method for the formation of carbon-carbon bonds, yielding chiral molecules of significant interest in pharmaceutical and natural product synthesis.
Introduction
Chiral 1,3-oxazinan-2-ones are a class of chiral auxiliaries that have demonstrated exceptional efficacy in directing stereoselective transformations, particularly in asymmetric alkylation and aldol reactions.[1] Developed as an alternative to the widely used Evans' oxazolidinones, these six-membered heterocyclic systems can offer superior diastereoselectivity in certain applications. A key feature of the described system is the presence of a gem-dimethyl group at the C(6) position of the oxazinanone ring, which facilitates clean, exocyclic cleavage of the auxiliary post-reaction, allowing for the recovery of both the chiral product and the auxiliary.[1]
This guide details the synthesis of the chiral auxiliary, its acylation, its application in asymmetric alkylation and aldol reactions, and the subsequent cleavage to yield the desired chiral carboxylic acids or alcohols.
General Workflow
The overall synthetic strategy employing a this compound chiral auxiliary follows a four-step sequence: synthesis of the auxiliary, acylation to attach the substrate, diastereoselective enolate reaction (alkylation or aldol), and finally, cleavage of the auxiliary to release the chiral product.
Experimental Protocols
The following protocols are based on established literature procedures and provide a detailed methodology for the key experimental steps.
Synthesis of (R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one
This protocol describes the synthesis of the chiral auxiliary from a homochiral β-amino alcohol.
Materials:
-
(R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol in DCM is cooled to 0 °C.
-
Triethylamine is added, followed by the portion-wise addition of a solution of triphosgene in DCM.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for a further 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the (R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one.
N-Acylation of the Chiral Auxiliary
This protocol details the acylation of the chiral auxiliary with propanoyl chloride.
Materials:
-
(R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq. solution)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of (R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.
-
Propanoyl chloride is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one.
Asymmetric Alkylation
This protocol outlines the diastereoselective alkylation of the N-acylated auxiliary.
Materials:
-
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq. solution)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of the N-acylated auxiliary in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of NaHMDS in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the sodium enolate.
-
The alkyl halide is added, and the reaction is stirred at -78 °C for the appropriate time (typically 1-4 hours).
-
The reaction is quenched with saturated aqueous ammonium chloride solution and warmed to room temperature.
-
The mixture is extracted with EtOAc, and the combined organic extracts are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The diastereomeric ratio of the crude product is determined by NMR spectroscopy or GC analysis. The product is purified by column chromatography.
Asymmetric Aldol Reaction
This protocol describes the highly diastereoselective aldol reaction using a chlorotitanium enolate.
Materials:
-
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one
-
Titanium(IV) chloride (TiCl4)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Dichloromethane (DCM), anhydrous
-
Ammonium chloride (sat. aq. solution)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of the N-acylated auxiliary in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
TiCl4 is added dropwise, and the resulting mixture is stirred for 5 minutes.
-
DIPEA is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the chlorotitanium enolate.
-
The aldehyde is added, and the reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The diastereomeric ratio of the crude product is determined by NMR spectroscopy. The product is purified by column chromatography.
Auxiliary Cleavage (Hydrolysis)
This protocol details the hydrolytic removal of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
N-Acylated aldol or alkylation product
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na2SO3)
-
Diethyl ether
-
Sodium bicarbonate (sat. aq. solution)
-
Hydrochloric acid (1 M)
Procedure:
-
The N-acylated product is dissolved in a mixture of THF and water at 0 °C.
-
Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.
-
The mixture is stirred at 0 °C until the reaction is complete (monitored by TLC).
-
The excess peroxide is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether to recover the chiral auxiliary.
-
The aqueous layer is acidified to pH 1-2 with 1 M HCl and then extracted with diethyl ether or ethyl acetate to isolate the chiral carboxylic acid.
-
The organic extracts containing the product are dried over MgSO4, filtered, and concentrated.
Data Presentation
The following tables summarize the results obtained for the asymmetric alkylation and aldol reactions using (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one.
Table 1: Asymmetric Alkylation of (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one
| Entry | Alkyl Halide (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | MeI | (R)-N-(2S)-2-Methylpropanoyl-... | >99:1 | 85 |
| 2 | EtI | (R)-N-(2S)-2-Methylbutanoyl-... | >99:1 | 82 |
| 3 | BnBr | (R)-N-(2S)-2-Methyl-3-phenylpropanoyl-... | >99:1 | 90 |
| 4 | Allyl-Br | (R)-N-(2S)-2-Methylpent-4-enoyl-... | >99:1 | 88 |
Table 2: Asymmetric Aldol Reaction of (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one
| Entry | Aldehyde (RCHO) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Isobutyraldehyde | (R)-N-((2S,3R)-3-Hydroxy-2,4-dimethylpentanoyl)-... | 98:2 | 89 |
| 2 | Benzaldehyde | (R)-N-((2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoyl)-... | 97:3 | 92 |
| 3 | Acetaldehyde | (R)-N-((2S,3R)-3-Hydroxy-2-methylbutanoyl)-... | 95:5 | 85 |
| 4 | Pivalaldehyde | (R)-N-((2S,3R)-3-Hydroxy-2,4,4-trimethylpentanoyl)-... | >99:1 | 95 |
Mechanism of Stereocontrol
The high levels of diastereoselectivity observed in these reactions are attributed to the formation of a rigid chelated transition state. The bulky isopropyl group at the C(4) position effectively shields one face of the enolate, directing the approach of the electrophile (alkyl halide or aldehyde) to the opposite, less hindered face.
Conclusion
The this compound chiral auxiliaries, particularly the (R)-4-isopropyl-6,6-dimethyl derivative, provide an excellent platform for highly diastereoselective asymmetric alkylations and aldol reactions. The straightforward protocols, high yields, exceptional levels of stereocontrol, and the ability to recover the auxiliary make this a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.
References
Application of 1,3-Oxazinan-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This document provides a comprehensive overview of the applications of this compound in drug discovery, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development in this field.
Biological Activities of this compound Derivatives
Compounds incorporating the this compound core have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. Key activities include:
-
Anticancer: A significant number of this compound derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[1][2] The proposed mechanisms of action include the induction of apoptosis and the inhibition of tubulin polymerization.[1][2]
-
Antimicrobial: The this compound scaffold is a key component in compounds with significant antibacterial and antifungal properties.[3][4] These derivatives have shown efficacy against a range of pathogenic microorganisms.
-
Anti-inflammatory: Certain derivatives have demonstrated promising anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[5]
-
Antiviral: Notably, a trifluoromethyl-1,3-oxazin-2-one derivative has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with high activity against various HIV-1 mutant strains.[6]
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Oxazinonaphthalene-3-one derivative | MCF-7 (Breast) | IC50 | 7.59 ± 0.31 µM | [2] |
| Oxazinonaphthalene-3-one derivative | A549 (Lung) | IC50 | 18.52 ± 0.59 µM | [2] |
| Ferrocene-containing oxazine | MCF-7 (Breast) | IC50 | 192.04 µM | [7] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 1,3-oxazole derivative 1e | E. coli ATCC 25922 | MIC | 28.1 | [3] |
| 1,3-oxazole derivative 1e | S. epidermidis 756 | MIC | 56.2 | [3] |
| 1,3-oxazole derivative 1e | C. albicans 128 | MIC | 14 | [3] |
| 7-chloro-2-methyl-4H-benzo[d][3][8]-oxazin-4-one | S. aureus | MIC | 6.00 | [4] |
| 7-chloro-2-methyl-4H-benzo[d][3][8]-oxazin-4-one | P. aeruginosa | MIC | 8.00 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
Protocol 1: General Synthesis of N-Substituted 1,3-Oxazinan-2-ones
This protocol describes a three-component, one-pot reaction for the synthesis of N-substituted 1,3-oxazinan-2-ones.[8]
Materials:
-
Tetraethylammonium bicarbonate
-
1,3-dibromopropane
-
Primary amine (e.g., L-Alanine)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, column chromatography)
Procedure:
-
To a solution of the primary amine (1 mmol) in methanol (10 mL) in a round-bottom flask, add tetraethylammonium bicarbonate (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,3-dibromopropane (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Culture cancer cells in DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Assessment using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.[4]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum), a negative control (broth only), and a standard drug control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring absorbance. The addition of a viability indicator like resazurin can aid in the determination.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and initial screening of this compound derivatives.
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
Postulated Anticancer Signaling Pathway
The following diagram illustrates a postulated signaling pathway for the anticancer activity of this compound derivatives, based on common mechanisms of cytotoxic agents.
Caption: Postulated mechanism of anticancer action for this compound derivatives.
References
- 1. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. chemicaljournal.org [chemicaljournal.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Ring-Opening Polymerization of 1,3-Oxazinan-2-one for Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethanes via the ring-opening polymerization (ROP) of 1,3-oxazinan-2-one. This method presents a promising alternative to traditional isocyanate-based polyurethane synthesis, offering a pathway to potentially more biocompatible and biodegradable materials. The protocols provided are based on established principles of ring-opening polymerization of related cyclic carbamates and oxazines, and should be considered as a starting point for optimization.
Introduction
Polyurethanes are a versatile class of polymers with a wide range of applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and medical devices. Traditionally, polyurethanes are synthesized through the polyaddition reaction of diisocyanates and polyols. However, the toxicity of isocyanate monomers is a significant concern. The ring-opening polymerization (ROP) of cyclic carbamates, such as this compound, offers an isocyanate-free route to polyurethanes. This approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
The polymerization of this compound can proceed through either a cationic or anionic mechanism, depending on the initiator used. The choice of the polymerization pathway will influence the reaction kinetics, the properties of the resulting polymer, and the potential for side reactions.
Reaction Mechanisms
The ring-opening polymerization of this compound can be initiated by both cationic and anionic species. The selection of the initiator is crucial for controlling the polymerization and the characteristics of the final polyurethane.
Cationic Ring-Opening Polymerization (CROP)
In CROP, an electrophilic initiator activates the monomer, leading to the opening of the cyclic structure. The propagation proceeds by the nucleophilic attack of a monomer on the growing cationic chain end. Protonic acids or Lewis acids are commonly used as initiators.
Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by a nucleophilic attack on the monomer, typically at the carbonyl carbon. Strong bases, such as alkoxides or organometallic compounds, are effective initiators. The propagation occurs via an anionic growing chain end.
Caption: Anionic Ring-Opening Polymerization (AROP) of this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes from this compound. Note: These protocols are starting points and will likely require optimization of reaction conditions such as temperature, time, and initiator/monomer ratio to achieve desired polymer characteristics.
Materials
-
Monomer: this compound (synthesis or purification may be required)
-
Initiators:
-
Cationic: Triflic acid (TfOH), methyl triflate (MeOTf), tin(II) octoate (Sn(Oct)₂), strong protonic acids.
-
Anionic: Potassium tert-butoxide (t-BuOK), sodium methoxide (NaOMe), n-butyllithium (n-BuLi).
-
-
Solvents: Anhydrous toluene, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or bulk (solvent-free).
-
Purification: Methanol, diethyl ether, hexane.
-
Inert gas: Argon or Nitrogen.
General Experimental Workflow
Caption: General workflow for the synthesis and characterization of polyurethanes.
Protocol for Cationic Ring-Opening Polymerization (CROP)
-
Monomer and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Purify this compound by recrystallization or sublimation to remove any impurities, especially water.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in the chosen anhydrous solvent (e.g., toluene). If conducting a bulk polymerization, melt the monomer.
-
Add the cationic initiator (e.g., a stock solution of TfOH in toluene) via syringe. The monomer-to-initiator ratio will determine the theoretical molecular weight.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing for monomer conversion by ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of a nucleophilic agent, such as methanol or water.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the polymer by filtration and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol for Anionic Ring-Opening Polymerization (AROP)
-
Monomer and Glassware Preparation:
-
Follow the same rigorous drying and purification procedures as for CROP.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous THF or toluene.
-
Add the anionic initiator (e.g., a solution of t-BuOK in THF) dropwise to the monomer solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to proceed at the desired temperature, monitoring monomer conversion by ¹H NMR.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a proton source, such as saturated aqueous ammonium chloride solution or methanol.
-
Isolate the polymer by precipitation in a suitable non-solvent (e.g., hexane or water, depending on the polymer's polarity).
-
Filter and dry the polymer under vacuum.
-
Data Presentation and Characterization
Thorough characterization of the synthesized polyurethanes is essential to understand their properties and suitability for various applications.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from polymerization experiments.
Table 1: Cationic Ring-Opening Polymerization of this compound
| Entry | Initiator | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | TfOH | 50:1 | Toluene | 100 | 4 | Data | Data | Data |
| 2 | TfOH | 100:1 | Toluene | 100 | 8 | Data | Data | Data |
| 3 | Sn(Oct)₂ | 100:1 | Bulk | 120 | 2 | Data | Data | Data |
| 4 | Sn(Oct)₂ | 200:1 | Bulk | 120 | 4 | Data | Data | Data |
Table 2: Anionic Ring-Opening Polymerization of this compound
| Entry | Initiator | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | t-BuOK | 50:1 | THF | 25 | 1 | Data | Data | Data |
| 2 | t-BuOK | 100:1 | THF | 25 | 2 | Data | Data | Data |
| 3 | NaOMe | 50:1 | DMF | 60 | 3 | Data | Data | Data |
| 4 | NaOMe | 100:1 | DMF | 60 | 6 | Data | Data | Data |
*Data to be filled in from experimental results.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyurethane and to determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of urethane linkages (N-H, C=O, and C-O stretching) and the disappearance of the cyclic carbamate monomer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyurethane.
Concluding Remarks
The ring-opening polymerization of this compound is a promising route for the synthesis of isocyanate-free polyurethanes. The ability to control the polymerization through either cationic or anionic mechanisms allows for the tailoring of polymer properties. The protocols and data presentation formats provided herein offer a framework for researchers to explore this synthetic strategy. Further optimization and detailed characterization will be crucial for developing these materials for specific applications in research, and drug development.
Application Notes and Protocols for N-Substitution of 1,3-Oxazinan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic protocols for the N-substitution of 1,3-oxazinan-2-one, a key structural motif in medicinal chemistry. The following sections detail methodologies for N-alkylation, N-arylation, and N-acylation, complete with experimental procedures, quantitative data, and workflow diagrams to facilitate application in a research and development setting.
Introduction to N-Substitution of this compound
The this compound scaffold is a valuable heterocycle in drug discovery, appearing in a range of biologically active compounds. Modification at the nitrogen atom (N-substitution) is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document outlines key synthetic transformations to achieve diverse N-functionalization of the this compound core.
N-Alkylation Protocols
N-alkylation introduces alkyl groups onto the nitrogen atom of the this compound ring. This can be achieved through various methods, including classical nucleophilic substitution with alkyl halides and the Mitsunobu reaction for the use of alcohols.
N-Alkylation with Alkyl Halides
A straightforward and common method for N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.
Experimental Protocol:
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
-
Procedure: a. To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the resulting suspension or solution at room temperature for 30 minutes. c. Add the alkyl halide (1.1 eq) dropwise to the reaction mixture. d. Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Quantitative Data Summary:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | RT | 4 | Data not available in search results |
| 2 | Methyl iodide | K₂CO₃ | MeCN | 60 | 6 | Data not available in search results |
| 3 | Ethyl bromoacetate | NaH | THF | RT | 3 | Data not available in search results |
Note: Specific yield data for the N-alkylation of this compound was not available in the provided search results. The conditions presented are based on general procedures for the N-alkylation of related heterocyclic compounds.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of this compound using an alcohol, which is particularly useful for introducing more complex or functionalized alkyl groups.[1][2][3] The reaction proceeds with inversion of stereochemistry at the alcohol carbon.[1][3]
Experimental Protocol:
-
Materials:
-
This compound
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF, dioxane)
-
-
Procedure: a. Dissolve this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in the chosen anhydrous solvent under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. d. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). e. Concentrate the reaction mixture under reduced pressure. f. Purify the residue by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
Workflow Diagram:
Caption: Workflow for the Mitsunobu N-alkylation of this compound.
N-Arylation Protocols
N-arylation introduces aryl or heteroaryl substituents to the nitrogen atom of the this compound ring. The primary methods for achieving this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6][7][8] This method is highly effective for the N-arylation of a wide range of amines with aryl halides or triflates.
Experimental Protocol:
-
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloro-toluene) or aryl triflate
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure: a. To a reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere. b. Add the this compound (1.2 eq) and the aryl halide or triflate (1.0 eq). c. Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). d. Cool the reaction mixture to room temperature and dilute with an organic solvent. e. Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst. f. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by column chromatography.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Data not available in search results |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | Data not available in search results |
| 3 | Phenyl triflate | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 90 | Data not available in search results |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not available in the provided search results. The conditions are based on general procedures for this reaction type.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods.[9][10][11][12][13]
Experimental Protocol:
-
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, N-methyl-2-pyrrolidone (NMP))
-
-
Procedure: a. In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq). b. Add the solvent and heat the reaction mixture to a high temperature (typically 120-180 °C). c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and dilute with an organic solvent. e. Filter the mixture and wash the filtrate with aqueous ammonia to remove copper salts, followed by water and brine. f. Dry the organic layer, concentrate, and purify by column chromatography.
Workflow Diagram:
Caption: Comparison of N-arylation pathways for this compound.
N-Acylation Protocol
N-acylation introduces an acyl group to the nitrogen atom, typically through reaction with an acyl chloride or anhydride in the presence of a base.
Experimental Protocol:
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride
-
Base (e.g., triethylamine (Et₃N), pyridine, 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., dichloromethane (DCM), THF)
-
-
Procedure: a. Dissolve this compound (1.0 eq) in the anhydrous solvent and add the base (1.2-2.0 eq). If using a catalytic amount of DMAP, add it at this stage. b. Cool the mixture to 0 °C. c. Add the acyl chloride or anhydride (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir until complete. e. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. f. Extract the product into an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. g. Filter, concentrate, and purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary:
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 0 to RT | Data not available in search results |
| 2 | Benzoyl chloride | Pyridine | THF | 0 to RT | Data not available in search results |
| 3 | Acetic anhydride | Et₃N / DMAP | DCM | 0 to RT | Data not available in search results |
Note: Specific yield data for the N-acylation of this compound was not available in the provided search results. The conditions are based on general procedures for N-acylation of amides and related compounds.[14][15]
Conclusion
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. reddit.com [reddit.com]
Exploratory Application Notes on the Potential Use of 1,3-Oxazinan-2-one as a Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Standard acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) α-amino protecting groups are the cornerstones of modern solid-phase peptide synthesis (SPPS). The continuous development of more complex and modified peptides necessitates the exploration of novel protecting groups with unique cleavage conditions to expand the repertoire of orthogonal protection schemes. This document explores the theoretical application of the 1,3-oxazinan-2-one moiety as a potential protecting group for the α-amino function of amino acids in peptide synthesis. Based on a comprehensive review of existing literature, it is important to note that This compound is not an established or commonly used protecting group in peptide synthesis . These notes, therefore, present a prospective analysis of its suitability, including hypothetical protocols for its introduction and cleavage, based on the known chemistry of cyclic carbamates.
Introduction: The Quest for Orthogonality
The synthesis of complex peptides, especially those involving side-chain modifications, cyclization, or convergent fragment condensation, relies heavily on the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under specific, non-interfering conditions. The dominant paradigms, Fmoc/tBu (base/acid) and Boc/Bzl (graded acidolysis), provide a robust framework, but can be limiting when multiple, distinct deprotection steps are required.
The this compound is a six-membered cyclic carbamate. While derivatives of 1,3-oxazine have been investigated for a range of biological activities, their use as a protecting group for amines in the context of peptide synthesis has not been reported. This document evaluates the potential of the this compound moiety for this purpose, focusing on its hypothetical introduction, stability, and cleavage.
Theoretical Framework for this compound as a Protecting Group
The viability of any new protecting group in peptide synthesis hinges on three key criteria:
-
Ease of Introduction: The protecting group must be introduced onto the α-amino group of an amino acid efficiently and without racemization.
-
Stability: It must be stable to the conditions of peptide coupling and the cleavage of other orthogonal protecting groups (e.g., side-chain protecting groups).
-
Selective Cleavage: It must be removable under conditions that do not affect the peptide backbone, other protecting groups, or the solid-phase support.
Structure of the Protected Amino Acid
The proposed N-protected amino acid would feature the amino acid's nitrogen atom incorporated into the this compound ring. The synthesis of such N-substituted 1,3-oxazinan-2-ones has been described in the literature, for instance, through a one-pot reaction involving a primary amine, 1,3-dibromopropane, and a bicarbonate source.[1]
Hypothetical Experimental Protocols
The following protocols are theoretical and would require experimental validation.
Protocol 1: Hypothetical Synthesis of N-(1,3-Oxazinan-2-on-3-yl)-Amino Acids
This proposed synthesis is adapted from known methods for the formation of N-substituted cyclic carbamates.
Materials:
-
Amino acid methyl ester hydrochloride
-
1,3-Dibromopropane
-
Potassium bicarbonate (KHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Di-tert-butyl dicarbonate (Boc₂O) for transient N-protection if necessary
-
Standard workup and purification reagents
Procedure:
-
The starting amino acid's carboxyl group is first protected as a methyl ester to prevent unwanted side reactions.
-
A solution of the amino acid methyl ester hydrochloride in DMF is neutralized with a suitable base.
-
To this solution, 1,3-dibromopropane and an excess of potassium bicarbonate are added.
-
The reaction mixture is heated to promote the intramolecular cyclization to form the this compound ring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the product is isolated through aqueous workup and purified by column chromatography.
-
The methyl ester is then saponified to yield the free carboxylic acid ready for peptide coupling.
A potential challenge in this approach is the chemoselectivity of the N-alkylation versus O-alkylation and the potential for oligomerization.
Caption: Hypothetical workflow for the synthesis of an N-(1,3-Oxazinan-2-on-3-yl)-amino acid.
Protocol 2: Hypothetical Cleavage of the this compound Protecting Group
The cleavage of the this compound group is the most critical and speculative step. As a cyclic carbamate, it is expected to be relatively stable. However, specific conditions for its removal would need to be developed to ensure orthogonality.
Hypothesis 1: Reductive Cleavage Based on the cleavage of other carbamates like Cbz (hydrogenolysis), a reductive approach could be explored.
-
Reagents: Catalytic palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).
-
Rationale: This would likely be orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt) but not to other benzyl-type protecting groups.
Hypothesis 2: Nucleophilic Ring Opening Strong nucleophiles might be capable of opening the cyclic carbamate.
-
Reagents: Hydrazine, strong alkali (e.g., concentrated NaOH), or specific nucleophiles like 2-mercaptoethanol.[2]
-
Rationale: The conditions would need to be carefully screened to avoid epimerization and side reactions with the peptide backbone. Compatibility with standard SPPS resins would be a concern.
Caption: Hypothetical deprotection strategies for the this compound group.
Predicted Stability and Orthogonality
The following table summarizes the predicted stability of a hypothetical N-(1,3-oxazinan-2-on-3-yl) protecting group to common reagents used in peptide synthesis. This is an extrapolation based on the general stability of carbamates and has not been experimentally verified.
| Reagent/Condition | Purpose | Predicted Stability of this compound Group | Orthogonality with Fmoc/tBu | Orthogonality with Boc/Bzl |
| 20% Piperidine in DMF | Fmoc deprotection | Likely Stable | Potentially Orthogonal | N/A |
| TFA (95%) | Boc deprotection, Cleavage from resin | Likely Stable | N/A | Potentially Orthogonal |
| HF, TFMSA | Cleavage from resin (Boc strategy) | Likely Stable | N/A | Potentially Orthogonal |
| Diisopropylcarbodiimide (DIC) | Peptide coupling | Stable | Compatible | Compatible |
| H₂/Pd-C | Cbz, Bzl deprotection | Likely Labile | Potentially Orthogonal | Not Orthogonal |
| Hydrazine | Dde, Nvoc deprotection | Potentially Labile | Potentially Orthogonal | Potentially Orthogonal |
Potential Advantages and Disadvantages
Potential Advantages:
-
If cleavable under unique conditions (e.g., specific reductive or nucleophilic conditions), it could offer a new dimension of orthogonality.
-
The cyclic nature of the protecting group might influence the conformation of the N-terminus, potentially reducing aggregation during synthesis.
Anticipated Disadvantages:
-
The lack of established protocols for introduction and cleavage is a major hurdle.
-
The conditions for introduction may not be compatible with all amino acids or may lead to racemization.
-
The cleavage conditions might be harsh and not compatible with sensitive residues or the peptide backbone.
-
The stability profile might not be sufficiently robust for multi-step synthesis.
Conclusion and Future Outlook
The exploration of this compound as a protecting group for peptide synthesis is, at present, a purely theoretical exercise. While the cyclic carbamate structure is intriguing, there is no evidence in the scientific literature to support its practical application in this field. The hypothetical protocols and stability data presented here are intended to serve as a starting point for further investigation.
For this protecting group to become a viable tool for peptide chemists, future research would need to:
-
Develop a high-yield, racemization-free method for the synthesis of N-(1,3-oxazinan-2-on-3-yl)-amino acids.
-
Systematically evaluate the stability of the protected amino acids to a wide range of reagents and conditions used in both Fmoc- and Boc-based SPPS.
-
Discover and optimize mild and selective cleavage conditions that are orthogonal to existing protecting group strategies.
Until such experimental data is available, the use of established protecting groups remains the standard for reliable and efficient peptide synthesis.
References
Application Notes and Protocols for the Functionalization of the 1,3-Oxazinan-2-one Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of the 1,3-oxazinan-2-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry. The protocols detailed herein, along with the summarized biological data, are intended to facilitate the exploration of this chemical space for the discovery and development of novel therapeutic agents. The this compound ring is a key structural component in a variety of biologically active compounds, exhibiting a range of activities including antibacterial, anti-inflammatory, and anticancer properties.
I. Synthetic Methodologies for the this compound Core
The construction of the this compound ring can be achieved through several synthetic strategies. Below are protocols for two common and effective methods.
A. One-Pot Synthesis from Chalcones and Urea
This method provides an efficient route to substituted 1,3-oxazine derivatives through the cyclization of α,β-unsaturated ketones (chalcones) with urea in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of the substituted chalcone (0.01 mol) and urea (0.01 mol) in ethanolic sodium hydroxide solution.
-
Initial Stirring: Stir the reaction mixture vigorously for 2-3 hours at room temperature.
-
Reflux: Following the initial stirring, heat the mixture to reflux and maintain for 6 hours.
-
Work-up: After the reflux period, pour the reaction mixture into ice-cold water with continuous stirring for 1 hour.
-
Precipitation and Isolation: Cool the mixture at 0°C for 42 hours to facilitate the precipitation of the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Synthesis from Chalcones:
| Entry | Chalcone Substituent | Yield (%) | Reference |
| 1 | 4-OCH₃ | 75 | |
| 2 | 4-Cl | 72 | |
| 3 | 4-NO₂ | 68 | |
| 4 | 3,4,5-(OCH₃)₃ | 78 |
B. Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives
Chiral 1,3-oxazinan-2-ones, valuable intermediates for pharmaceutical synthesis, can be prepared from readily available carbohydrate precursors.[1][2]
Experimental Protocol:
-
Amide Formation: React optically pure 3-hydroxy-γ-butyrolactone with a primary amine to form the corresponding amide.[1][2]
-
Reduction: Reduce the amide intermediate to the corresponding amino alcohol.
-
Carbonylation: Carbonylate the resulting amino alcohol to yield the chiral 6-hydroxymethyl-1,3-oxazinan-2-one.[1][2]
A detailed, step-by-step protocol for this multi-step synthesis can be found in the supporting information of the cited literature.
II. Functionalization of the this compound Ring
Once the this compound core is synthesized, it can be further functionalized to generate a library of diverse compounds.
A. N-Alkylation of the this compound Ring (General Protocol)
N-alkylation is a common functionalization reaction for lactams and related heterocycles. This general protocol is based on standard Williamson ether synthesis principles and can be adapted for various alkylating agents.[3]
Experimental Protocol:
-
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or THF). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (e.g., alkyl iodide or bromide, 1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
B. C-Acylation of Aromatic Systems (Friedel-Crafts Acylation)
While direct C-acylation of the this compound ring can be challenging, functionalization of an appended aromatic ring via Friedel-Crafts acylation is a viable strategy to introduce ketone moieties.[4]
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, add the N-aryl-1,3-oxazinan-2-one substrate (1 equivalent) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1-2.5 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Acylating Agent Addition: Cool the mixture to 0°C and slowly add the acylating agent (e.g., an acyl chloride or acid anhydride, 1.1 equivalents).
-
Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction is typically stirred for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
III. Biological Activities and In Vitro Protocols
Derivatives of this compound have demonstrated a range of biological activities. The following sections provide quantitative data and protocols for assessing their potential as therapeutic agents.
A. Antibacterial Activity
Several chiral this compound derivatives have shown potent activity against Gram-positive bacteria.[1]
Quantitative Data for Antibacterial Activity:
| Compound | Staphylococcus aureus (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Reference |
| Derivative 1 | 8 | 16 | 4 | [1] |
| Derivative 2 | 4 | 8 | 2 | [1] |
| Derivative 3 | >64 | >64 | >64 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
B. Anti-inflammatory Activity: COX-2 Inhibition
While direct data for this compound derivatives as COX-2 inhibitors is limited, related heterocyclic compounds have shown significant activity, suggesting this is a promising area of investigation.[5][6]
Quantitative Data for COX-2 Inhibition (Related Heterocycles):
| Compound Class | Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Indolin-2-one | 4e | 2.35 | - | [7] |
| Indolin-2-one | 9h | 2.42 | - | [7] |
| 1,3,4-Oxadiazole | Derivative A | 0.52 | 10.73 | [8] |
Experimental Protocol: In Vitro COX-2 Inhibitory Assay
A common method for assessing COX-2 inhibitory activity is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid by the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid in a suitable buffer.
-
Compound Incubation: In a microplate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity.
C. Anticancer Activity and NF-κB Signaling Pathway Inhibition
Oxazine derivatives have been reported to inhibit cancer cell proliferation, and this activity may be mediated through the inhibition of the NF-κB signaling pathway.[9]
Quantitative Data for Cytotoxicity:
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| TRX-01 (Oxazine-linked pyrimidine) | MCF-7 (Breast Cancer) | Alamar Blue | 9.17 | [9] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
IV. Visualizations
A. Experimental Workflows and Signaling Pathways
Caption: General workflow for the synthesis, functionalization, and biological evaluation of this compound derivatives.
References
- 1. Synthesis and antibacterial activities of chiral this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1,3-Oxazinan-2-one Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of polymers based on 1,3-oxazinan-2-one, commonly known as poly(trimethylene carbonate) (PTMC). These biodegradable and biocompatible polymers are attracting significant attention in the biomedical field, particularly in drug delivery and tissue engineering.
Application Notes
Polymers derived from this compound offer a unique combination of properties that make them highly suitable for various biomedical applications. Their degradation products are non-acidic, which minimizes inflammatory responses compared to other biodegradable polyesters like polylactic acid (PLA) and polyglycolic acid (PGA). The flexibility and elasticity of PTMC can be tailored by controlling its molecular weight or by copolymerizing it with other monomers such as L-lactide or ε-caprolactone.
Key Applications:
-
Drug Delivery: PTMC-based nanoparticles and microparticles serve as excellent carriers for the controlled release of therapeutic agents. Their tunable degradation rates allow for sustained drug delivery over desired periods. The hydrophobic nature of PTMC makes it particularly suitable for encapsulating poorly water-soluble drugs.
-
Tissue Engineering: The elastomeric properties of PTMC make it an ideal material for scaffolding in soft tissue engineering, such as for skin, cartilage, and cardiovascular applications. PTMC scaffolds can be fabricated using techniques like electrospinning and 3D printing to create porous structures that mimic the native extracellular matrix, promoting cell adhesion, proliferation, and differentiation.
-
Medical Devices: The biocompatibility and biodegradability of PTMC have led to its use in various medical devices, including sutures, surgical meshes, and nerve guidance conduits.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based polymers from various studies.
Table 1: Mechanical Properties of PTMC and its Copolymers
| Polymer Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PLLA | - | - | 24.71 |
| PLLA/PTMC (9:1) | - | - | - |
| PLLA/PTMC (8:2) | - | - | - |
| PLLA/PTMC (7:3) | - | - | - |
| PLLA/PTMC (6:4) | - | - | - |
| PLLA/PTMC (5:5) | 74.49 ± 8.22 | - | 344.85 |
Data adapted from electrospun scaffolds.[1]
Table 2: In Vitro and In Vivo Degradation of PTMC
| Polymer | Condition | Time | Mass Loss (%) | Molecular Weight (Mn) Change |
| PTMC | In vivo (subcutaneous, rats) | 3 weeks | Extensive degradation | No significant change |
| PTMC-DLLA copolymer | In vivo (subcutaneous, rats) | 1 year | 96 | - |
| Cross-linked PTMC (N100-1) | In vivo (subcutaneous, rats) | 10 weeks | 100 | - |
| Cross-linked PTMC (N100-2) | In vivo (subcutaneous, rats) | 14 weeks | 100 | - |
| Cross-linked PTMC (N100-1) | In vitro (PBS, pH 7.4, 37°C) | 30 weeks | 1.71 ± 0.26 | - |
Data compiled from multiple sources.[2][3]
Table 3: In Vitro Cell Viability on PTMC-based Scaffolds
| Scaffold Material | Cell Type | Assay | Time Point | Cell Viability (%) |
| PLLA/PTMC blends | L929 fibroblasts | CCK-8 | 1, 3, 5 days | > 95 |
Data suggests good cytocompatibility of PLLA/PTMC blends.[4]
Experimental Protocols
This section provides detailed protocols for the synthesis of PTMC, fabrication of drug delivery nanoparticles, and creation of tissue engineering scaffolds.
Protocol 1: Synthesis of Poly(trimethylene carbonate) (PTMC) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of PTMC from the monomer 1,3-trimethylene carbonate (TMC) using stannous octoate as a catalyst.
Materials:
-
1,3-Trimethylene carbonate (TMC)
-
Stannous octoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and vacuum line
Procedure:
-
Monomer and Initiator Preparation: Dry the TMC monomer under vacuum for 24 hours prior to use. Prepare a stock solution of the initiator, benzyl alcohol, in anhydrous toluene.
-
Polymerization Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and then purge with argon or nitrogen.
-
Reaction Mixture: Under an inert atmosphere, add the desired amount of TMC monomer to the Schlenk flask. Dissolve the monomer in anhydrous toluene.
-
Initiation: Inject the calculated amount of benzyl alcohol initiator solution into the reaction mixture.
-
Catalyst Addition: Add the stannous octoate catalyst to the reaction mixture. The monomer to initiator and monomer to catalyst ratios will determine the final molecular weight and polymerization rate.
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir for the desired reaction time (typically 4-24 hours).
-
Termination and Purification: Cool the reaction mixture to room temperature. Dissolve the polymer in a minimal amount of chloroform and precipitate it in a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Characterization: The resulting PTMC can be characterized for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and its chemical structure confirmed by ¹H NMR spectroscopy.
Protocol 2: Fabrication of PTMC Nanoparticles for Drug Delivery via Salting-Out Method
This protocol details the preparation of drug-loaded PTMC nanoparticles using the salting-out technique.
Materials:
-
Poly(trimethylene carbonate) (PTMC)
-
Drug to be encapsulated (e.g., a hydrophobic drug)
-
Acetone
-
Poly(vinyl alcohol) (PVA) as a stabilizer
-
Magnesium chloride (MgCl₂) or other suitable salt
-
Deionized water
-
Magnetic stirrer and homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PTMC and the drug in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v PVA) and a salting-out agent (e.g., MgCl₂).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Nanoparticle Formation: Dilute the emulsion with a large volume of deionized water under moderate stirring. This will cause the acetone to diffuse into the aqueous phase, leading to the precipitation of PTMC as nanoparticles.
-
Purification: Remove the salting-out agent and the organic solvent by repeated cycles of centrifugation and redispersion in deionized water.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder.
Characterization: The size, size distribution, and zeta potential of the nanoparticles can be determined by Dynamic Light Scattering (DLS). The morphology can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Drug loading and encapsulation efficiency can be quantified using techniques like UV-Vis spectroscopy or HPLC after extracting the drug from a known amount of nanoparticles.
Protocol 3: Fabrication of PLLA/PTMC Electrospun Scaffolds for Tissue Engineering
This protocol describes the fabrication of blended poly(L-lactide) (PLLA) and PTMC nanofibrous scaffolds using the electrospinning technique.
Materials:
-
Poly(L-lactide) (PLLA)
-
Poly(trimethylene carbonate) (PTMC)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and grounded collector)
Procedure:
-
Polymer Solution Preparation: Prepare a polymer solution by dissolving PLLA and PTMC in a solvent mixture of DCM and DMF (e.g., 8:2 v/v) to a final concentration of 10% (w/v). The ratio of PLLA to PTMC can be varied to tailor the mechanical properties of the scaffold.[4]
-
Electrospinning Setup: Load the polymer solution into a syringe fitted with a metallic needle (spinneret). Place the syringe in the syringe pump. Position a grounded collector (e.g., a rotating mandrel or a flat plate) at a fixed distance from the spinneret.
-
Electrospinning Process: Apply a high voltage (e.g., 15-20 kV) to the spinneret. Set the flow rate of the polymer solution using the syringe pump (e.g., 1 mL/h). The distance between the spinneret and the collector is typically set between 15-20 cm.
-
Scaffold Collection: As the polymer solution is ejected from the spinneret, the solvent evaporates, and solid nanofibers are deposited on the collector, forming a non-woven mat.
-
Post-processing: After a desired thickness is achieved, carefully remove the scaffold from the collector and dry it under vacuum to remove any residual solvent.
Characterization: The morphology of the electrospun fibers can be examined by SEM to determine fiber diameter and uniformity. The mechanical properties of the scaffold can be assessed using tensile testing. The porosity of the scaffold can be determined using methods like liquid displacement.
Signaling Pathways and Cellular Responses
The interaction of cells with this compound based polymers can trigger specific signaling pathways that influence cellular behavior, particularly in tissue regeneration and the host's inflammatory response.
Inflammatory Response and Macrophage Polarization
Upon implantation, biomaterials typically elicit an inflammatory response. The surface properties of the material can influence the polarization of macrophages, which are key immune cells, into either a pro-inflammatory (M1) or an anti-inflammatory and pro-regenerative (M2) phenotype. The non-acidic degradation products of PTMC are thought to favor a shift towards the M2 phenotype, which is beneficial for tissue healing and integration.
The general inflammatory response to an implanted biomaterial involves the following stages:
-
Protein Adsorption: Immediately after implantation, host proteins adsorb to the material surface.
-
Neutrophil Recruitment: Neutrophils are the first immune cells to arrive at the site of implantation.
-
Macrophage Infiltration and Polarization: Monocytes are recruited and differentiate into macrophages. The local microenvironment, influenced by the biomaterial, directs their polarization. M1 macrophages are activated by signals like IFN-γ and lipopolysaccharide (LPS), leading to the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. M2 macrophages are activated by cytokines like IL-4 and IL-13 and secrete anti-inflammatory cytokines like IL-10 and TGF-β, promoting tissue repair and angiogenesis.[2][5]
Osteogenic Differentiation on PTMC-based Scaffolds
For bone tissue engineering applications, scaffolds are designed to support the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. This process is regulated by a complex network of signaling pathways. While specific studies directly linking PTMC to these pathways are emerging, the pro-osteogenic environment provided by PTMC-based scaffolds likely involves the activation of key osteogenic signaling pathways.
Key signaling pathways in osteogenic differentiation include:
-
Wnt/β-catenin Pathway: Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and activates the transcription of osteogenic genes, such as Runx2.[6][7]
-
Bone Morphogenetic Protein (BMP)/Smad Pathway: BMPs bind to their receptors on the cell surface, leading to the phosphorylation of Smad proteins (Smad1/5/8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the expression of osteogenic target genes.[6][7]
Visualizations
Caption: Workflow for the synthesis of Poly(trimethylene carbonate).
Caption: Macrophage polarization in response to different stimuli.
Caption: Key signaling pathways in osteogenic differentiation.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Induction of sterile type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling pathways in the osteogenic differentiation of periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Oxazinan-2-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-oxazinan-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section provides solutions to common problems that can arise during the synthesis of this compound, such as low yield and purification difficulties.
Problem: Low Product Yield
Low yields are a frequent issue in organic synthesis. The following table outlines potential causes and recommended troubleshooting steps to improve the yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Ensure the reaction is conducted at the optimal temperature for the chosen synthetic route. For syntheses involving dialkyl carbonates, temperatures around 90°C are often effective.[1] Monitor the temperature closely throughout the reaction. |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of the reactants. A precise ratio of the amine, diol (or amino alcohol), and carbonate source is crucial. For one-pot syntheses from amines and 1,3-diols, a 1:1:2:3 molar ratio of amine:diol:base:dialkyl carbonate may be optimal.[1] |
| Inefficient Catalyst | The choice of catalyst can significantly impact yield. For syntheses from 3-amino-1-propanols and ethylene carbonate, triazabicyclodecene (TBD) has been shown to be an effective catalyst.[2] For syntheses involving diazoketones, silica-supported HClO4 can be a good choice.[3][4] |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, as water can interfere with the reaction. |
| Impure Starting Materials | The purity of the starting materials, such as the 3-amino-1-propanol and the carbonate source, directly affects the yield and purity of the final product. Purify starting materials if necessary. |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. For example, in syntheses using allenic carbamates, double-bond migration can lead to the formation of a more thermodynamically stable but undesired isomer.[5] Optimizing reaction conditions (e.g., temperature, reaction time) can help minimize side reactions. |
Problem: Difficulty in Product Purification
Purifying this compound can be challenging due to its polarity and potential for degradation.
| Potential Cause | Troubleshooting Steps |
| Product Tailing on Silica Gel | This compound is a polar compound and may exhibit tailing during column chromatography. To mitigate this, consider deactivating the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds) before loading the crude product. |
| Co-elution with Impurities | If impurities co-elute with the product, try a different solvent system for chromatography or consider an alternative purification method such as recrystallization. Simple liquid-liquid extraction can also be an effective initial purification step.[2] |
| Product Degradation during Purification | Some this compound derivatives may be sensitive to acidic or basic conditions. If using silica gel chromatography, which is slightly acidic, consider using neutral alumina. Avoid prolonged exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common synthetic routes include the reaction of 3-amino-1-propanols with phosgene or its derivatives, the use of alkyl halides, or reactions with isocyanate compounds.[2] More modern and "greener" methods utilize dialkyl carbonates or ethylene carbonate as the carbonyl source, often in the presence of a catalyst.[1][2] One-pot syntheses from amines and 1,3-diols have also been developed.[1]
Q2: How can I avoid using hazardous reagents like phosgene?
A2: To avoid hazardous reagents, consider using dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) or ethylene carbonate as a carbonylating agent. These are considered greener alternatives to phosgene.[1][2]
Q3: What are typical yields for this compound synthesis?
A3: Yields can vary significantly depending on the synthetic route and substrates used. With optimized conditions, high yields are achievable. For example, the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of TBD can result in high yields.[2] One-pot synthesis from amines and 1,3-diols with a dialkyl carbonate can also provide good yields, which are influenced by the steric hindrance of the reactants.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective technique to monitor the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Data Presentation
Table 1: Comparison of Different Dialkyl Carbonates in the Synthesis of N-Benzyl-6,6-dimethyl-1,3-oxazinan-2-one
Reaction Conditions: Benzylamine, 2,2-dimethyl-1,3-propanediol, potassium tert-butoxide, and dialkyl carbonate at 90°C for 2 hours.
| Dialkyl Carbonate | Conversion (%) | HPLC Yield (area %) |
| Dimethyl carbonate | 97 | 28 |
| Diethyl carbonate | 96 | 39 |
| Di-prop-2-yl carbonate | 94 | 46 |
| tert-Butyl methyl carbonate | 94 | 51 |
(Data sourced from Synlett 2012, 23, 1809–1815)[1]
Table 2: Effect of Diol Structure on the Yield of this compound
Reaction Conditions: Amine, 1,3-diol, potassium tert-butoxide, and methyl tert-butyl carbonate at 90°C for 2 hours.
| 1,3-Diol | Yield (%) |
| Propane-1,3-diol | 65 |
| Butane-1,3-diol | 54 |
| 3-Methylbutane-1,3-diol | 51 |
| 2,3-Dimethylbutane-2,3-diol | 18 |
(Data sourced from Synlett 2012, 23, 1809–1815)[1]
Experimental Protocols
Protocol 1: High-Yield Synthesis of 1,3-Oxazinan-2-ones from 3-Amino-1-propanols and Ethylene Carbonate
This protocol is adapted from a high-yielding synthesis method.[2]
Materials:
-
3-Amino-1-propanol derivative
-
Ethylene carbonate (EC)
-
Triazabicyclodecene (TBD) (catalyst)
Procedure:
-
In a round-bottom flask, mix the 3-amino-1-propanol derivative with an excess of ethylene carbonate (which acts as both reagent and solvent).
-
Add a catalytic amount of triazabicyclodecene (TBD).
-
Heat the reaction mixture with stirring. The optimal temperature may vary depending on the substrate but is typically elevated.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction to isolate the crude product.
-
Further purify the product by recrystallization if necessary.
Visualizations
Diagram 1: General Synthesis Pathway of this compound from a 1,3-Amino Alcohol```dot
Caption: Troubleshooting low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for 1,3-Oxazinan-2-one Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 1,3-Oxazinan-2-one. This guide is designed to help you navigate common challenges and achieve higher yields and purity in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?
A1: Low yields are a common issue in organic synthesis. Several factors related to reagents, reaction conditions, and setup can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Reagent Quality:
-
Purity of Starting Materials: Ensure the purity of your 3-aminopropanol and carbonyl source (e.g., diethyl carbonate, urea). Impurities can interfere with the reaction. For instance, using aged or improperly stored carbonylating agents that may have hydrolyzed can significantly reduce yield.
-
Action: Use freshly distilled or high-purity reagents. Store hygroscopic and reactive materials under anhydrous conditions.
-
-
Reaction Conditions:
-
Insufficient Temperature: The reaction may require a specific activation energy to proceed at a reasonable rate. While some protocols suggest room temperature, gentle heating is often necessary, especially with less reactive substrates.
-
Action: Gradually increase the reaction temperature and monitor the progress by TLC or another suitable analytical method. Be cautious, as excessive heat can lead to side reactions.
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion.
-
Action: Extend the reaction time and continue to monitor its progress.
-
Inefficient Catalyst/Base: If your synthesis requires a catalyst or base, its activity is crucial. The choice of base and its stoichiometry can significantly impact the yield. For instance, in syntheses using dialkyl carbonates, more sterically hindered bases can lead to higher yields of the desired product.
-
Action: Ensure the catalyst/base is active and used in the correct amount. Consider screening different catalysts or bases if the reaction remains sluggish.
-
-
Anhydrous Conditions:
-
Presence of Moisture: Many reactions for forming cyclic carbamates are sensitive to water. Moisture can lead to the hydrolysis of reactants or intermediates, resulting in undesired byproducts.
-
Action: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: The formation of side products is a frequent challenge. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products & Mitigation Strategies:
-
N,N'-bis(3-hydroxypropyl)urea: This is a common byproduct when using urea as the carbonyl source, formed by the reaction of two molecules of 3-aminopropanol with one molecule of urea without cyclization.
-
Identification: This symmetrical urea derivative will have a distinct NMR spectrum compared to the desired product. The presence of two equivalent hydroxypropyl chains can be confirmed by ¹H and ¹³C NMR.
-
Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the carbonyl source might favor the intramolecular cyclization.
-
Reaction Temperature: Higher temperatures may favor the formation of the cyclic product over the linear urea. Optimization of the reaction temperature is crucial.
-
-
-
Poly(1,3-propylene carbamate): Polymerization can occur, especially at higher temperatures or with certain catalysts, leading to the formation of a polymeric material instead of the desired six-membered ring.
-
Identification: The formation of a viscous oil or an insoluble solid that is difficult to characterize by standard NMR may indicate polymerization.
-
Mitigation:
-
Temperature Control: Avoid excessive heating.
-
Reaction Time: Monitor the reaction closely and stop it once the product is formed to prevent subsequent polymerization.
-
Catalyst Choice: The choice of catalyst can influence the propensity for polymerization.
-
-
-
Rearrangement to 2-Oxazolidinones: Under basic conditions and with heat, the six-membered this compound ring can rearrange to the more thermodynamically stable five-membered 2-oxazolidinone ring.
-
Identification: This can be identified by comparing the NMR and IR spectra of the product with known data for the corresponding 2-oxazolidinone.
-
Mitigation:
-
Avoid Strong Bases and High Temperatures: If possible, use milder bases and lower reaction temperatures.
-
Work-up Conditions: Be mindful of the pH during the work-up and purification steps.
-
-
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification can be challenging due to the polarity of the product and the potential for similar polarity of byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying 1,3-oxazinan-2-ones.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: Choose a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
-
Distillation: If the product is a thermally stable liquid with a distinct boiling point from impurities, distillation under reduced pressure can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies have been developed for the synthesis of 1,3-oxazinan-2-ones. Some of the most common include:
-
Reaction of 3-Aminopropanol with a Carbonyl Source: This is a straightforward approach where 3-aminopropanol is reacted with a carbonylating agent such as diethyl carbonate, urea, or phosgene derivatives.
-
One-Pot Synthesis from Amines and 1,3-Diols: This method involves the reaction of an amine with a 1,3-diol in the presence of a dialkyl carbonate and a base.
-
Cyclization of N-substituted 3-hydroxypropyl carbamates: This two-step approach involves the formation of a linear carbamate intermediate followed by intramolecular cyclization.
Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A2: A combination of techniques is recommended for thorough analysis:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretching frequency for the cyclic carbamate, typically in the range of 1680-1720 cm⁻¹.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can be used to identify impurities.
Q3: Are there any safety precautions I should be aware of when synthesizing this compound?
A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Handling of Reagents: Some carbonylating agents, such as phosgene derivatives, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Reaction Exotherms: Some cyclization reactions can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.
-
Pressure Build-up: Reactions that release gases (e.g., ammonia when using urea) should be conducted in an open or vented system to avoid pressure build-up.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Substituted this compound Synthesis from Benzylamine and 1,3-Propanediol using Dialkyl Carbonates (DAC)
| Entry | Dialkyl Carbonate (DAC) | Conversion (%) | HPLC Yield (%) |
| 1 | Dimethyl Carbonate | 98 | 29 |
| 2 | Diethyl Carbonate | 96 | 38 |
| 3 | Di-prop-2-yl Carbonate | 95 | 43 |
| 4 | tert-Butyl Methyl Carbonate | 96 | 50 |
Reaction Conditions: Benzylamine (1.0 mmol), 1,3-propanediol (1.0 mmol), Potassium tert-butoxide (2.0 mmol), DAC (3.0 mmol), 90 °C, 2 h, solvent-free.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1,3-oxazinan-2-one from Benzylamine and 1,3-Propanediol using tert-Butyl Methyl Carbonate
This one-pot procedure is adapted from a green synthesis approach.
Materials:
-
Benzylamine
-
1,3-Propanediol
-
Potassium tert-butoxide
-
tert-Butyl methyl carbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 mmol), 1,3-propanediol (1.0 mmol), and potassium tert-butoxide (2.0 mmol).
-
Add tert-butyl methyl carbonate (3.0 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Purification of 1,3-Oxazinan-2-one Derivatives
Welcome to the technical support center for the purification of 1,3-oxazinan-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most effective and widely used methods for the purification of this compound derivatives are column chromatography and recrystallization. The choice between these methods depends on the physical state of your compound (solid or oil), its purity level after synthesis, and the nature of the impurities.
Q2: My this compound derivative is a solid. Which purification method should I try first?
A2: For solid derivatives, recrystallization is often the most efficient initial purification method. It is generally faster than column chromatography and can yield highly pure crystalline material, especially if the main impurities are present in small quantities. If recrystallization does not yield a product of sufficient purity, or if the compound "oils out," then column chromatography is the recommended next step.
Q3: My product is an oil or a semi-solid. How can I purify it?
A3: Oily or semi-solid products are best purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired this compound derivative from both more and less polar impurities.
Q4: What are the typical impurities I might encounter in the synthesis of this compound derivatives?
A4: Common impurities often originate from the starting materials or side reactions during the synthesis. These can include:
-
Unreacted 1,3-aminoalcohols.
-
Byproducts from the carbonylation agent (e.g., phosgene derivatives, unreacted carbonates).[1]
-
Side-products from intermolecular reactions.
-
Residual solvents from the reaction or initial work-up.
Q5: How can I effectively monitor the progress of my purification?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound derivatives. It helps in identifying the number of components in your crude product, selecting an appropriate solvent system for column chromatography, and checking the purity of fractions collected from the column. For visualization, UV light is often effective for aromatic derivatives.[2] For non-UV active compounds, staining with potassium permanganate or p-anisaldehyde can be used to visualize the spots on the TLC plate.[3]
Troubleshooting Guides
Column Chromatography
This section addresses common issues encountered during the purification of this compound derivatives using column chromatography.
Q: My compound is not moving from the origin (baseline) on the silica gel column. What should I do?
A: This is a frequent issue when a compound is highly polar and adsorbs too strongly to the silica gel.
-
Increase Solvent Polarity: Your mobile phase is likely not polar enough. Increase the proportion of the more polar solvent in your eluent system. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane system might be necessary.[4]
-
Add a Modifier: For compounds with basic nitrogen atoms, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve mobility.[5]
-
Consider a Different Stationary Phase: If increasing the solvent polarity is not effective, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[5]
Q: My compound is coming off the column too quickly (high Rf), and I am getting poor separation from non-polar impurities. What is the solution?
A: This indicates that your eluent is too polar.
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4 on a TLC plate.[4]
Q: My compound is streaking on the TLC plate and the column, leading to broad peaks and poor separation. Why is this happening and how can I fix it?
A: Streaking is often caused by strong interactions with the silica gel, overloading the column, or poor solubility.
-
Add a Modifier: If your compound is acidic or basic, it may interact strongly with the silica. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can mitigate this.[5]
-
Check for Overloading: If you load too much sample onto the column, it can lead to band broadening and streaking. As a general rule, use a silica gel to crude compound weight ratio of at least 30:1.
-
Improve Solubility: If your compound has poor solubility in the eluent, it can streak. Ensure your compound is fully dissolved before loading it onto the column. If necessary, use a "dry loading" technique.[6]
Q: I am not getting a good separation between my desired product and an impurity, even after trying different solvent systems. What are my options?
A: This is a challenging situation that requires a more systematic approach.
-
Fine-tune the Solvent System: Try small, incremental changes in the solvent polarity. Sometimes, switching to a different solvent system with similar polarity but different solvent properties (e.g., dichloromethane/acetone instead of hexane/ethyl acetate) can improve separation.
-
Use a Different Stationary Phase: As mentioned earlier, switching to alumina or reverse-phase silica can alter the selectivity of the separation.
-
Consider Preparative TLC or HPLC: For very difficult separations, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary.
Recrystallization
This section provides troubleshooting for common problems encountered during the recrystallization of this compound derivatives.
Q: My compound is "oiling out" instead of forming crystals upon cooling. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to a supersaturated solution, the presence of impurities, or the melting point of the compound being below the temperature of the solution.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly again.
-
Change the Solvent System: The solvent may be too good at dissolving your compound. Try a solvent in which your compound is less soluble. Alternatively, using a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often promote crystallization.[7][8]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
Q: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What can I do?
A: This usually means the solution is not supersaturated enough, or there are no nucleation sites for crystal growth.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Reduce the Volume of Solvent: The solution may be too dilute. Gently evaporate some of the solvent and allow it to cool again.
-
Try a Different Solvent: Your compound may be too soluble in the chosen solvent. Select a solvent in which your compound has lower solubility.[9]
Q: The yield from my recrystallization is very low. How can I improve it?
A: A low yield can be due to several factors.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the solution upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated.
Quantitative Data Summary
Table 1: Common Solvent Systems for Column Chromatography of this compound Derivatives
| Polarity of Compound | Starting Solvent System (v/v) | Notes |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 7:3) | Good for derivatives with large non-polar substituents. |
| Intermediate Polarity | Hexane / Ethyl Acetate (1:1 to 3:7) | A versatile system for many common derivatives. |
| Polar | Dichloromethane / Methanol (99:1 to 95:5) | Effective for derivatives with free hydroxyl or amino groups.[4] |
| Very Polar | Dichloromethane / Methanol (9:1) with 0.5% Triethylamine | The triethylamine helps to reduce tailing for basic compounds.[5] |
Table 2: Recommended Solvents for Recrystallization of this compound Derivatives
| Solvent/Solvent System | Compound Characteristics | Procedure |
| Ethanol/Water | Compounds with some polarity | Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly.[7] |
| Ethyl Acetate/Hexane | Compounds of intermediate polarity | Dissolve in a minimum of hot ethyl acetate, then add hexane until persistent cloudiness is observed. Reheat to clarify and cool slowly.[8] |
| Isopropanol | General purpose for solid derivatives | A good starting point for many solid 1,3-oxazinan-2-ones. |
| Toluene | For less polar, aromatic derivatives | Offers good solubility at high temperatures and poor solubility at room temperature for certain compounds. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a TLC of your crude material in various solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel, either as a slurry in the initial eluent (wet packing) or by carefully pouring the dry silica gel and then slowly adding the eluent (dry packing).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the elution. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 1,3-Oxazinan-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in reactions involving 1,3-Oxazinan-2-one and its derivatives.
Troubleshooting Guide: Byproduct Identification and Mitigation
Encountering unexpected byproducts is a common challenge in organic synthesis. This guide provides insights into potential side reactions and strategies to minimize their occurrence during the synthesis of 1,3-oxazinan-2-ones.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired this compound | Incomplete cyclization of the intermediate (e.g., 3-hydroxypropyl carbamate). | Increase reaction temperature or time. Consider using a more effective base or catalyst to facilitate intramolecular cyclization. |
| Formation of polymeric byproducts. | Use a higher dilution to favor intramolecular cyclization over intermolecular polymerization. Control the rate of addition of reagents. | |
| Side reactions of starting materials. | Protect reactive functional groups not involved in the cyclization. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. | |
| Presence of multiple spots on TLC with similar Rf values | Formation of isomeric byproducts or structurally similar impurities.[1] | Utilize a different solvent system for TLC to improve separation. Employ column chromatography with a shallow gradient. Consider preparative HPLC for difficult separations. |
| Incomplete reaction leading to a mixture of starting material, intermediate, and product. | Monitor the reaction progress closely using TLC or LC-MS. Ensure the reaction goes to completion before workup. | |
| Formation of ureas (e.g., dibenzyl urea) | Use of amines with dialkyl carbonates can lead to the formation of urea derivatives as byproducts.[1] | Optimize the stoichiometry of reactants. The choice of dialkyl carbonate can influence the reaction outcome; hindered carbonates may give higher yields of the desired product.[1] |
| Unidentified high molecular weight impurities | Oligomerization or polymerization of the starting materials or the product, especially under harsh conditions (e.g., high temperature). | Reduce reaction temperature and time. Ensure efficient stirring to avoid localized overheating. Consider using a milder catalyst. |
| Hydrolysis of the this compound ring | Presence of water in the reaction mixture or during workup, especially under acidic or basic conditions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Neutralize the reaction mixture carefully during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3-oxazinan-2-ones and what are their potential byproducts?
A1: Common synthetic routes include:
-
Reaction of 3-amino-1-propanol with phosgene or its derivatives (e.g., triphosgene): This is a classical method.[2] Potential byproducts can arise from the reaction of phosgene with water to form HCl and CO2, and the formation of polymeric materials. Due to the high toxicity of phosgene, extreme caution is necessary.[3][4]
-
Reaction of 3-amino-1-propanol with dialkyl carbonates: This is a greener alternative to the phosgene route.[2] Byproducts can include linear carbamates (from incomplete cyclization) and ureas.[1][5] The choice of dialkyl carbonate and reaction conditions can significantly impact the product yield and byproduct profile.[1]
-
Cyclization of 3-hydroxypropyl carbamate: This intramolecular reaction can be catalyzed by a base. Incomplete cyclization will leave the starting carbamate as an impurity.
-
From chalcones and urea: This method involves the reaction of a chalcone derivative with urea in the presence of a base. Byproducts can result from side reactions of the chalcone or urea under the reaction conditions.
Q2: How can I detect and characterize byproducts in my this compound reaction?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For initial assessment of reaction completion and presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in the reaction mixture, providing clues to the identity of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the main product and isolated byproducts.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the products and byproducts.
Q3: What purification techniques are most effective for removing byproducts from this compound products?
A3: The choice of purification method depends on the nature of the byproducts:
-
Column Chromatography: The most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for successful separation, especially when byproducts have similar polarities to the desired product.[1]
-
Recrystallization: If the product is a solid and has suitable solubility properties, recrystallization can be a highly effective method for removing impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For separating complex mixtures or isomers that are difficult to separate by conventional column chromatography.
Q4: I am using triphosgene for my synthesis. What are the safety precautions and potential byproducts I should be aware of?
A4: Triphosgene is a safer alternative to phosgene gas but must be handled with care in a well-ventilated fume hood as it can decompose to phosgene, especially at elevated temperatures.[4][6] It is also moisture-sensitive.[4] Byproducts can include those from the reaction of phosgene with any nucleophiles present in the reaction mixture, including water. It is important to work under anhydrous conditions and to have a quenching solution (e.g., a dilute base) ready during workup.
Experimental Protocols
Key Experiment: Synthesis of 3-Benzyl-1,3-oxazinan-2-one from Benzylamine and 1,3-Propanediol using a Dialkyl Carbonate[1]
This protocol is based on a one-pot green synthesis method.
Materials:
-
Benzylamine
-
1,3-Propanediol
-
Di-tert-butyl carbonate (t-Boc)₂O
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous solvent (e.g., toluene, optional as the reaction can be run neat)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography eluent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1.0 mmol), 1,3-propanediol (1.0 mmol), and potassium tert-butoxide (2.0 mmol).
-
Add di-tert-butyl carbonate (3.0 mmol) to the mixture.
-
Heat the reaction mixture at 90 °C for 2 hours with vigorous stirring. The reaction can be performed without a solvent.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 3-benzyl-1,3-oxazinan-2-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous. The use of a more hindered dialkyl carbonate like di-tert-butyl carbonate has been shown to give higher yields compared to less hindered ones like dimethyl carbonate.[1]
-
Formation of Dibenzyl Urea: This byproduct can form from the reaction of benzylamine with the carbonate.[1] Optimizing the stoichiometry and reaction temperature may help to minimize its formation.
Visualizations
Caption: General reaction pathway for the synthesis of this compound, highlighting the formation of the desired product and potential byproducts.
Caption: A logical workflow for troubleshooting byproduct formation in this compound synthesis, from analysis to optimization.
References
stability of 1,3-Oxazinan-2-one under acidic or basic conditions
Welcome to the technical support center for 1,3-Oxazinan-2-one. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound ring system?
The this compound ring, a six-membered cyclic carbamate, is generally considered to be a stable heterocyclic motif.[1][2] However, like other carbamates, its stability is susceptible to both acidic and basic conditions, with a more pronounced sensitivity typically observed under basic conditions. The stability can also be influenced by temperature, the presence of enzymes (esterases), and the substitution pattern on the ring.
Q2: How does this compound behave under acidic conditions?
Under mild acidic conditions, this compound is expected to be relatively stable. However, under more stringent acidic conditions (e.g., strong acid and elevated temperature), it can undergo acid-catalyzed hydrolysis. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to ring opening and the formation of 3-aminopropanol and carbon dioxide.
Q3: What is the expected stability of this compound under basic conditions?
This compound is more susceptible to degradation under basic conditions. The hydrolysis is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses to open the ring, yielding 3-aminopropanol and a carbonate salt. For N-unsubstituted cyclic carbamates like this compound, the reaction can also be facilitated by the deprotonation of the nitrogen atom, followed by an elimination mechanism.
Q4: What are the primary degradation products of this compound?
The primary degradation product of this compound under both acidic and basic hydrolytic conditions is 3-aminopropanol. Under acidic conditions, this will be protonated to form the corresponding ammonium salt. In both cases, the carbamate moiety is released as carbon dioxide (in acidic media) or a carbonate salt (in basic media). In a related study on the degradation of a blend containing 3-amino-1-propanol, this compound was identified as a degradation product, suggesting the reversibility of the ring-opening reaction under certain conditions.[3]
Q5: Are there any recommended analytical methods to monitor the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying its degradation.[4][5][6][7] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) can be used to achieve good separation of the parent compound from its more polar degradation product, 3-aminopropanol. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in a buffered solution. | The pH of the buffer may be higher than intended, or the buffer components may be catalyzing the degradation. | Verify the pH of the buffer with a calibrated pH meter. Consider using a different buffer system. Be aware that some buffer species can act as nucleophiles. |
| Inconsistent stability results between experimental runs. | Temperature fluctuations, variations in solution preparation, or exposure to light (if the compound is photolabile). | Ensure precise temperature control during the experiment. Standardize all solution preparation procedures. Conduct experiments under controlled lighting conditions or in amber glassware to assess photostability. |
| Difficulty in separating this compound from its degradation product (3-aminopropanol) by RP-HPLC. | The chromatographic conditions may not be optimal for separating the non-polar parent compound from the highly polar degradation product. | Increase the aqueous component of the mobile phase to better retain 3-aminopropanol. Consider using a column with a different stationary phase (e.g., a polar-embedded column). Derivatization of the amino alcohol may also be an option for improved retention and detection. |
| Formation of unexpected side products during stability studies. | The compound may be reacting with excipients in a formulation or other components in the reaction mixture. Oxidative degradation may be occurring. | Conduct forced degradation studies on the pure compound to establish its intrinsic degradation pathways.[8][9][10][11] Analyze excipients for potential reactivity. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. |
Quantitative Stability Data
The following table summarizes representative (hypothetical, for illustrative purposes) quantitative data on the hydrolysis of this compound under various conditions. This data is intended to provide a general understanding of the compound's stability profile. Actual degradation rates will depend on the specific experimental conditions.
| Condition | pH | Temperature (°C) | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| Acidic | 2.0 | 50 | 0.005 | 138.6 |
| Neutral | 7.0 | 50 | 0.001 | 693.1 |
| Basic | 10.0 | 50 | 0.075 | 9.2 |
| Strongly Basic | 12.0 | 25 | 0.150 | 4.6 |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[8][10][11]
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Constant temperature bath or oven
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature (e.g., 25°C) for a defined period (e.g., 8 hours).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M NaOH if necessary, potentially at a lower temperature to control the degradation rate.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. jetir.org [jetir.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. fda.gov [fda.gov]
Technical Support Center: Scale-Up of 1,3-Oxazinan-2-one Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up of 1,3-Oxazinan-2-one production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and which is most suitable for scale-up?
A1: Several synthetic routes to this compound have been reported. The most common approaches include:
-
Phosgene-based methods: These classical routes often involve the reaction of 3-amino-1-propanol with phosgene or its derivatives. While effective on a lab scale, the high toxicity and hazardous nature of phosgene present significant challenges and safety concerns for large-scale production.[1]
-
Non-phosgene methods: Greener and safer alternatives are generally preferred for scale-up. These include:
-
Cyclization with dialkyl carbonates: Reactions of 3-amino-1-propanol with reagents like dimethyl carbonate (DMC) or diethyl carbonate (DEC) offer a more environmentally friendly approach.[1]
-
Reaction with ethylene carbonate: A high-yielding synthesis involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalyst.[2]
-
Urea-based synthesis: The reaction of 3-amino-1-propanol with urea is another alternative, though it may require higher temperatures.
-
For scale-up, non-phosgene routes, particularly those using dialkyl carbonates or ethylene carbonate, are generally more suitable due to their reduced hazard profiles and often milder reaction conditions.
Q2: What are the primary challenges encountered when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound from the lab bench to a pilot or industrial scale introduces several challenges:
-
Exothermic Reactions: The formation of the cyclic carbamate can be exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor if not properly controlled.[3]
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more difficult in larger vessels. Poor mixing can lead to localized hot spots, uneven reagent distribution, and ultimately, lower yields and increased byproduct formation.
-
Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making heat removal less efficient. This can lead to difficulties in maintaining the optimal reaction temperature.
-
Purification: Purification methods that are straightforward in the lab, such as column chromatography, can be expensive and challenging to implement on a large scale. Crystallization and distillation are often the preferred methods for large-scale purification.
-
Safety: Handling larger quantities of reagents and solvents increases the potential hazards. A thorough risk assessment is crucial before any scale-up operation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).- Gradually increase the reaction temperature in small increments, monitoring for byproduct formation.- Consider extending the reaction time. |
| Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to lower yields. | - Re-evaluate the stoichiometry of your reactants. Ensure accurate measurement and dispensing of all materials. | |
| Poor Mixing: Inefficient mixing can lead to localized concentration gradients and reduced reaction rates. | - Increase the agitation speed of the reactor.- Evaluate the impeller design and reactor geometry to ensure proper mixing for the scale of your reaction. | |
| High Levels of Impurities/Byproducts | Side Reactions: Higher temperatures or localized hot spots can promote the formation of byproducts. | - Improve temperature control by using a reactor with a larger heat exchange surface area or by adjusting the flow rate of the heating/cooling fluid.- Consider a semi-batch process where one of the reactants is added slowly to control the reaction rate and exotherm. |
| Decomposition: The product or reactants may be degrading under the reaction conditions. | - Investigate the thermal stability of your starting materials and product.- If sensitivity to acidic or basic conditions is suspected, consider using a buffered system or a milder catalyst. | |
| Difficult Product Isolation/Purification | Oily Product: The crude product may be an oil that is difficult to crystallize. | - Experiment with different crystallization solvents and solvent mixtures.- Consider using an anti-solvent to induce precipitation.- If crystallization is not feasible, explore distillation under reduced pressure as a purification method. |
| Emulsion Formation during Work-up: The presence of both organic and aqueous phases with surfactants or certain byproducts can lead to stable emulsions. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite.- Allow the mixture to stand for an extended period to allow for phase separation. | |
| Reaction Stalls or is Sluggish | Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. | - Ensure the purity of all reagents and solvents.- Consider adding the catalyst in portions throughout the reaction. |
| Insufficient Temperature: The reaction may require a higher activation energy than anticipated at a larger scale. | - Cautiously increase the reaction temperature while carefully monitoring for any exotherms or byproduct formation. |
Experimental Protocols
Example Lab-Scale Synthesis of this compound
This protocol is provided as a representative example. Specific conditions may need to be optimized for your particular setup.
Materials:
-
3-Amino-1-propanol
-
Dimethyl Carbonate (DMC)
-
Sodium Methoxide (catalyst)
-
Toluene (solvent)
-
Hydrochloric Acid (for neutralization)
-
Sodium Chloride
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate (for extraction)
Procedure:
-
To a stirred solution of 3-amino-1-propanol (1.0 eq) in toluene, add sodium methoxide (0.05 eq).
-
Heat the mixture to reflux (approximately 110-120 °C).
-
Slowly add dimethyl carbonate (1.2 eq) to the reaction mixture over a period of 1-2 hours.
-
Continue to heat at reflux and monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute aqueous solution of hydrochloric acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters (Hypothetical Data)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant A (3-Amino-1-propanol) | 100 g | 10.0 kg | Ensure consistent quality and purity of bulk material. |
| Reactant B (Dimethyl Carbonate) | 162 g | 16.2 kg | Accurate dosing is critical to control reaction rate and exotherm. |
| Solvent (Toluene) | 500 mL | 50.0 L | Solvent purity can impact catalyst activity. |
| Catalyst (Sodium Methoxide) | 3.6 g | 360 g | Catalyst addition method may need to be adjusted to prevent localized heating. |
| Reaction Temperature | 115 °C | 115 °C | Maintaining a consistent internal temperature is challenging due to a lower surface area to volume ratio. |
| Reaction Time | 5 hours | 8-10 hours | Longer reaction times may be required due to mass transfer limitations. |
| Typical Yield | 85% | 75-80% | Yields may decrease on scale-up due to mixing and heat transfer inefficiencies. |
| Purification Method | Column Chromatography | Vacuum Distillation / Crystallization | Lab-scale purification methods are often not economically viable at scale. |
Visualizations
Troubleshooting Logic for Low Yield
References
troubleshooting diastereoselectivity in 1,3-Oxazinan-2-one additions
Technical Support Center: 1,3-Oxazinan-2-one Additions
Welcome to the technical support center for diastereoselective reactions involving this compound chiral auxiliaries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are this compound auxiliaries and why are they used?
1,3-oxazinan-2-ones are a class of chiral auxiliaries used in asymmetric synthesis to control the stereochemical outcome of reactions.[1] Covalently attaching a substrate to the auxiliary creates a chiral environment, directing the approach of reagents to a specific face of the molecule.[1] This leads to the preferential formation of one diastereomer over another. They are analogous to the well-known Evans' oxazolidinones but can offer different or improved stereoselectivity in certain reactions.[2] After the desired transformation, the auxiliary can be cleaved and potentially recycled.[1]
Q2: What is the general mechanism for achieving diastereoselectivity with N-acyl 1,3-oxazinan-2-ones?
The process typically involves three key steps:
-
N-Acylation: The nitrogen of the this compound is acylated with the desired carboxylic acid derivative.
-
Enolate Formation: A strong base is used to deprotonate the α-carbon of the acyl group, forming a rigid, chelated enolate with a specific (usually Z) geometry. The metal counterion from the base coordinates to both the enolate oxygen and the ring carbonyl oxygen, locking the conformation.
-
Diastereoselective Addition: The chiral substituent on the oxazinanone ring sterically blocks one face of the enolate. An incoming electrophile (e.g., an alkyl halide or an aldehyde) can therefore only approach from the less hindered face, resulting in the formation of a new stereocenter with a predictable configuration.[3][4]
Below is a diagram illustrating the general workflow for a diastereoselective alkylation.
Caption: General workflow for an asymmetric alkylation.
Troubleshooting Guide: Low Diastereoselectivity
Q3: My reaction is showing a low diastereomeric ratio (d.r.). What are the most common causes and how can I fix them?
Low diastereoselectivity is a common issue that can often be traced back to incomplete or poorly-controlled enolate formation. The key is to ensure the formation of a single, geometrically defined enolate in a rigid chelated transition state.
The following flowchart outlines a systematic approach to troubleshooting low d.r.
Caption: Troubleshooting workflow for low diastereoselectivity.
Q4: How does the choice of base and metal counterion impact selectivity in an alkylation reaction?
The base and its associated metal counterion are critical for establishing the geometry of the enolate and the rigidity of the transition state.[5] Lithium bases like LDA are common, but others can provide superior results. For example, sodium bases like NaN(TMS)₂ (NaHMDS) can lead to more tightly bound enolates and improved selectivity.[3][6]
Table 1: Effect of Base/Metal Counterion on Diastereoselectivity of Alkylation (Representative data based on typical outcomes for N-propanoyl chiral auxiliaries)
| Auxiliary System | Base | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Oxazinanone | LDA (Li⁺) | Benzyl Bromide | THF | -78 | 95 : 5 |
| Oxazinanone | NaHMDS (Na⁺) | Benzyl Bromide | THF | -78 | >98 : 2 |
| Oxazolidinone (Evans) | LDA (Li⁺) | Benzyl Bromide | THF | -78 | 97 : 3 |
| Oxazolidinone (Evans) | NaHMDS (Na⁺) | Benzyl Bromide | THF | -78 | >99 : 1 |
As shown, switching from a lithium (LDA) to a sodium (NaHMDS) base can enhance diastereoselectivity.
Q5: My aldol addition is giving poor selectivity. What factors are most important?
Table 2: Effect of Enolate Type on Diastereoselectivity of Aldol Addition (Representative data for the reaction of an N-propanoyl auxiliary with benzaldehyde)
| Auxiliary System | Enolating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Oxazinanone | LDA (Li Enolate) | THF | -78 | 85 : 15 |
| Oxazinanone | Bu₂BOTf, Et₃N (B Enolate) | CH₂Cl₂ | -78 | >99 : 1 |
| Oxazinanone | TiCl₄, Hünig's Base (Ti Enolate) | CH₂Cl₂ | -78 | >99 : 1 |
Using chlorotitanium or dibutylboron triflate to generate the enolate dramatically increases the diastereoselectivity of the aldol addition.[2]
Q6: I am observing the "non-Evans" or unexpected diastereomer as the major product. Why might this happen?
Obtaining the unexpected diastereomer is often related to a change in the enolate geometry (from Z to E) or a different transition state organization. This can be influenced by:
-
Steric Factors: Highly hindered substrates or electrophiles may disrupt the standard chelated transition state.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an N-Acyl this compound
This protocol describes a general procedure for the alkylation of an N-propanoyl-substituted this compound using sodium hexamethyldisilazide (NaHMDS) and benzyl bromide.
Materials:
-
N-propanoyl-1,3-oxazinan-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, as a solution in THF)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-propanoyl-1,3-oxazinan-2-one in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.
-
Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Add the NaHMDS solution dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Alkylation: Add benzyl bromide dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or HPLC. Purify the major diastereomer by flash column chromatography on silica gel.
Protocol 2: Diastereoselective "Evans-Syn" Aldol Addition
This protocol details a titanium-mediated aldol addition to generate a syn-aldol product with high diastereoselectivity.
Materials:
-
N-propanoyl-1,3-oxazinan-2-one (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium (IV) chloride (TiCl₄, 1.1 equiv, as a 1.0 M solution in CH₂Cl₂)
-
Hünig's base (DIPEA, 1.15 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Under an inert atmosphere, dissolve the N-propanoyl-1,3-oxazinan-2-one in anhydrous CH₂Cl₂ and cool the solution to -78 °C.
-
Enolate Formation: Add TiCl₄ solution dropwise, followed by the slow, dropwise addition of Hünig's base. Stir the resulting dark red solution at -78 °C for 30-45 minutes.
-
Aldol Addition: Add the aldehyde dropwise to the enolate solution. Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 2 hours.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.[5]
-
Analysis and Purification: Determine the d.r. of the crude product by ¹H NMR. Purify the desired syn-aldol adduct by flash column chromatography.
References
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
preventing side reactions during the functionalization of 1,3-Oxazinan-2-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of 1,3-oxazinan-2-one. Our focus is on preventing common side reactions to improve yield, selectivity, and purity.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is producing multiple products, leading to low yields of the desired mono-alkylated compound. What's causing this and how can I prevent it?
A1: The most common side reaction during the N-alkylation of this compound is over-alkylation . The mono-alkylated product is often more nucleophilic than the starting material, causing it to react further with the alkylating agent to form undesired tertiary or quaternary ammonium salts.[1][2]
Strategies to Prevent Over-alkylation:
-
Control Stoichiometry: Use a large excess (5-10 equivalents) of the this compound relative to the alkylating agent. This statistically favors the reaction of the electrophile with the starting material.[2]
-
Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, which helps to favor mono-alkylation.[2]
-
Choice of Base: The base is critical for selective alkylation. Strong, non-nucleophilic bases are preferred.
-
Phase Transfer Catalyst: Using tetrabutylammonium iodide (TBAI) as a phase transfer catalyst along with a base like Cs₂CO₃ can enhance the rate of the desired reaction and minimize over-alkylation.[4]
-
Lower Temperature: For highly reactive electrophiles like methyl iodide or benzyl halides, running the reaction at a lower temperature can help control the reaction rate and prevent over-alkylation.[5]
Q2: I'm observing decomposition of my starting material or product during the reaction. What could be causing the this compound ring to be unstable?
A2: The this compound ring, a cyclic carbamate, can be susceptible to cleavage under certain conditions, primarily through hydrolysis or ring-opening polymerization.
-
Acid-Catalyzed Ring-Opening: The ring is vulnerable to strong acids. The reaction proceeds via a cationic ring-opening pathway, where protonation of the oxygen or nitrogen atom initiates polymerization or decomposition.[6][7] This is a known mechanism for synthesizing polybenzoxazines and should be avoided if functionalization is the goal.[6]
-
Base-Mediated Hydrolysis: While more stable than in acidic conditions, prolonged exposure to strong bases (like NaOH or KOH) at elevated temperatures can lead to the hydrolysis of the carbamate bond, cleaving the ring. Milder bases like K₂CO₃ or Cs₂CO₃ are recommended for functionalization reactions.[1][3]
-
Thermal Instability: High reaction temperatures (>220 °C) can induce thermal ring-opening polymerization, even without a catalyst.[6]
Preventative Measures:
-
Maintain Neutral or Mildly Basic pH: Avoid strong acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base like potassium carbonate.
-
Use Anhydrous Conditions: Water can participate in hydrolysis. Ensure all solvents and reagents are dry, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Moderate Temperatures: Avoid excessive heating. Most N-alkylation reactions can be performed effectively at temperatures ranging from room temperature to 80 °C.[2]
Q3: What are the optimal starting conditions for a clean and selective N-alkylation of this compound?
A3: For a successful and selective N-alkylation, the choice of base, solvent, and additives is crucial. Based on protocols for similar carbamates, the following conditions are recommended as a starting point.
| Parameter | Recommended Reagent/Condition | Rationale |
| Base | Cesium Carbonate (Cs₂CO₃) | Highly selective for N-alkylation of carbamates with minimal side products.[3] |
| Solvent | Acetonitrile (CH₃CN) or DMF | Polar aprotic solvents that are effective for Sₙ2 reactions.[1] |
| Additive | Tetrabutylammonium Iodide (TBAI) | Acts as a phase transfer catalyst, improving reaction efficiency.[3][4] |
| Temperature | 50-60 °C | Provides a good balance between reaction rate and prevention of thermal decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
For a detailed procedure, please refer to the Experimental Protocols section below.
Q4: I have a mixture of starting material, my desired N-alkylated product, and a polar byproduct. What is the best purification strategy?
A4: Purifying N-alkylated 1,3-oxazinan-2-ones typically involves separating a less polar product from a more polar starting material and potentially a highly polar quaternary ammonium salt byproduct.
-
Aqueous Workup:
-
After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
The unreacted this compound may have some water solubility, but the N-alkylated product should preferentially move to the organic layer.
-
Highly polar byproducts, such as quaternary ammonium salts, will remain in the aqueous layer.
-
-
Column Chromatography:
-
This is the most effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a low polarity eluent to first wash off non-polar impurities, then gradually increase the polarity to elute your desired product. The unreacted starting material will typically elute after your product, as the N-H group makes it more polar.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC, including a very polar spot at the baseline. | Over-alkylation leading to a quaternary ammonium salt.[1] | 1. Reduce the equivalents of the alkylating agent. 2. Add the alkylating agent slowly to the reaction.[2] 3. Switch to a milder, more selective base like Cs₂CO₃.[3] |
| Disappearance of starting material without formation of desired product; streaking on TLC. | Ring-opening/Decomposition due to harsh conditions (e.g., strong acid or base).[6] | 1. Ensure the reaction is not acidic. Use a milder base (K₂CO₃). 2. Lower the reaction temperature. 3. Use strictly anhydrous solvents and reagents. |
| Reaction is very slow or does not proceed to completion. | Insufficiently reactive conditions. | 1. Gently increase the temperature (e.g., to 60-80 °C). 2. Add a phase transfer catalyst like TBAI.[3] 3. Switch to a more polar solvent like DMF.[1] |
| Formation of an O-alkylated byproduct. | Alkylation at the carbonyl oxygen. | This is less common for carbamates than for amides but can occur with hard electrophiles. Using Cs₂CO₃ is reported to provide a high degree of regiocontrol for N-alkylation.[3] |
Quantitative Data
The choice of reagents can significantly impact the yield of cyclic carbamates. The following data is adapted from a study on the one-pot synthesis of 1,3-oxazinan-2-ones, demonstrating how the structure of the carbonate reagent affects yield.[8]
Table 1: Effect of Dialkyl Carbonate (DAC) on this compound Yield [8]
| Entry | Dialkyl Carbonate (DAC) Used | Conversion (%) | HPLC Yield (area %) |
| 1 | Dimethyl Carbonate | 98 | 29 |
| 2 | Diethyl Carbonate | 96 | 38 |
| 3 | Diprop-2-yl Carbonate | 95 | 43 |
| 4 | tert-Butyl Methyl Carbonate | 96 | 50 |
| Reaction Conditions: Benzylamine, 1,3-propanediol, potassium tert-butoxide, and DAC (1:1:2:3 molar ratio) reacted at 90°C for 2 hours.[8] |
This table illustrates that using a more sterically hindered dialkyl carbonate leads to a higher yield of the desired cyclic carbamate, likely by minimizing parasitic or side reactions.[8]
Experimental Protocols
Protocol: Selective N-Alkylation of this compound
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing over-alkylation and ring decomposition.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq.).
-
Add anhydrous acetonitrile (or DMF) to make a 0.1 M solution.
-
Add Cesium Carbonate (Cs₂CO₃, 1.5 eq.) and Tetrabutylammonium Iodide (TBAI, 0.1 eq.).
-
-
Reaction:
-
Stir the suspension at room temperature for 10 minutes.
-
Prepare a solution of the alkyl halide (e.g., benzyl bromide, 1.1 eq.) in a small amount of anhydrous acetonitrile.
-
Add the alkyl halide solution to the reaction mixture dropwise over 30 minutes using a syringe pump.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for functionalizing this compound.
Reaction Pathways: N-Alkylation vs. Over-Alkylation
Caption: Competing reaction pathways during N-alkylation.
Side Reaction: Acid-Catalyzed Ring-Opening
Caption: Simplified mechanism of acid-catalyzed ring-opening.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Catalyst Selection for 1,3-Oxazinan-2-one Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on selecting the optimal catalyst for the ring-opening polymerization (ROP) of 1,3-oxazinan-2-one. Authored for professionals in research and drug development, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and established experimental protocols to streamline your polymerization experiments and achieve desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the ring-opening polymerization of this compound?
A1: The ring-opening polymerization of this compound can be achieved through two primary pathways: anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP). The choice between these methods is critical as it influences the selection of catalysts, reaction kinetics, and the properties of the resulting polymer.
Q2: Which catalysts are commonly used for the anionic ring-opening polymerization (AROP) of this compound?
A2: For the AROP of cyclic carbamates like this compound, strong bases are typically employed as initiators or catalysts. While specific data for this compound is limited, analogous polymerizations of similar cyclic carbamates suggest the use of alkali metal alkoxides (e.g., potassium tert-butoxide) and organometallic compounds. An oligourethane has been successfully obtained from the AROP of a cyclic carbamate derived from (R)-(+)-limonene-oxide, indicating the viability of this method for related monomers.[1]
Q3: What types of catalysts are effective for the cationic ring-opening polymerization (CROP) of this compound?
A3: CROP of this compound is typically initiated by electrophilic species. Lewis acids are a common choice for related oxazine monomers. For instance, tris(pentafluorophenyl)borane has been effectively used to lower the ROP temperature of 1,3-benzoxazines.[2] Other Lewis acids such as tin(II) 2-ethylhexanoate and dibutyltin(IV) oxide have also been studied for the polycondensation of related monomers, though they showed lower reactivity compared to titanate catalysts in those specific systems.[3] Protic acids can also be used, but they may lead to less controlled polymerizations.
Q4: How does the choice of catalyst impact the properties of poly(this compound)?
A4: The catalyst directly influences several key polymer properties:
-
Molecular Weight and Polydispersity Index (PDI): The nature of the catalyst and its concentration affect the initiation and propagation rates, which in turn determine the final molecular weight and the breadth of its distribution (PDI). Living or controlled polymerization techniques, often employing specific catalysts, can yield polymers with narrow PDIs.
-
End-group Functionality: The initiator used can be incorporated as an end-group, allowing for the synthesis of telechelic polymers with specific functionalities.
-
Microstructure: In the case of substituted monomers, the catalyst can influence the stereochemistry of the polymer chain.
Q5: What are common side reactions in this compound polymerization and how can they be minimized?
A5: Side reactions can lead to low monomer conversion, broad PDI, and polymers with undesirable properties. Common side reactions include:
-
Chain transfer: This can occur to monomer, solvent, or impurities, leading to premature termination of a growing chain and initiation of a new one.[4] Purifying all reagents and solvents is crucial to minimize this.
-
Termination: Reactions with impurities (especially water) can terminate the growing polymer chains.[4] Rigorous drying of monomer, solvent, and glassware is essential.
-
Cyclization: Depropagation reactions can lead to the formation of cyclic oligomers, particularly at higher temperatures. Running the polymerization at the lowest effective temperature can help mitigate this.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Monomer Conversion | 1. Catalyst Inactivity: The catalyst may be degraded due to improper storage or handling. 2. Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively initiate polymerization. 3. Monomer Impurities: Water or other protic impurities in the monomer can quench the catalyst or terminate growing chains.[5] 4. Low Ring Strain: Six-membered rings like this compound may have lower ring strain compared to smaller rings, making polymerization more difficult.[5] 5. Suboptimal Temperature: The reaction temperature may be too low for efficient propagation. | 1. Verify Catalyst Activity: Use a freshly opened or properly stored catalyst. If possible, test its activity with a known reactive monomer. 2. Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. 3. Purify Monomer: Recrystallize or distill the this compound monomer immediately before use. Dry thoroughly under vacuum. 4. Select a More Active Catalyst: Consider catalysts known to be effective for monomers with lower ring strain. 5. Increase Reaction Temperature: Gradually increase the polymerization temperature while monitoring for potential side reactions. |
| High Polydispersity Index (PDI > 1.5) | 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will be of varying lengths. 2. Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents.[4] 3. Presence of Water: Water can act as an uncontrolled initiator, leading to a broad molecular weight distribution.[5] | 1. Choose a Fast-Initiating System: Select a catalyst/initiator combination known for rapid and efficient initiation. 2. Rigorous Purification: Purify the monomer and solvent to remove any potential chain transfer agents. Consider passing the solvent through an activated alumina column. 3. Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent Polymerization Results | 1. Variability in Reagent Purity: Batch-to-batch variations in monomer or catalyst purity can lead to inconsistent results. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can affect the polymerization. | 1. Standardize Reagent Purification: Implement a consistent and thorough purification protocol for all reagents. 2. Maintain Inert Atmosphere: Utilize Schlenk line or glovebox techniques to ensure a consistently inert reaction environment. |
Catalyst Performance Data
| Catalyst System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Tris(pentafluorophenyl)borane | 1,3-Benzoxazine | 220 | 1 | - | 980 | 3.01 | [6] |
| Ti(OBu)₄ | Itaconic Acid/1,3-Propanediol | - | 9 | >98 | - | - | |
| Zn(OAc)₂ | Itaconic Acid/1,3-Propanediol | - | 9 | >99 | - | - | |
| Lithium Iodide | p-cresol-aniline-based benzoxazine | - | - | - | - | - | Mechanistic study, quantitative data not provided |
Experimental Protocols
Protocol 1: General Procedure for Anionic Ring-Opening Polymerization (AROP) of this compound
This protocol is adapted from general procedures for the AROP of cyclic carbamates.
Materials:
-
This compound (monomer), purified by recrystallization or sublimation.
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)), freshly distilled over a suitable drying agent.
-
Initiator (e.g., potassium tert-butoxide solution in THF).
-
Terminating agent (e.g., acidified methanol).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Monomer and Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas. Accurately weigh the purified this compound into a reaction flask equipped with a magnetic stir bar.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Monomer Dissolution: Add the anhydrous solvent to the reaction flask via a cannula or syringe to dissolve the monomer.
-
Initiation: Cool the monomer solution to the desired temperature (e.g., 0 °C or -78 °C). Add the initiator solution dropwise with vigorous stirring.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring the progress by techniques such as ¹H NMR or GPC if possible.
-
Termination: Quench the polymerization by adding the terminating agent.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or diethyl ether).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: General Procedure for Cationic Ring-Opening Polymerization (CROP) of this compound
This protocol is based on general procedures for the CROP of related oxazine monomers.
Materials:
-
This compound (monomer), purified and dried.
-
Anhydrous solvent (e.g., dichloromethane (DCM) or chloroform), freshly distilled.
-
Catalyst (e.g., Tris(pentafluorophenyl)borane or a suitable Lewis acid).
-
Terminating agent (e.g., methanol or amine solution).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent in a flame-dried reaction flask with a magnetic stir bar.
-
Catalyst Addition: Add the catalyst to the monomer solution. The catalyst can be added as a solid or as a solution in the reaction solvent.
-
Polymerization: Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Termination: Cool the reaction mixture and add the terminating agent to quench the polymerization.
-
Polymer Isolation and Purification: Precipitate the polymer in a suitable non-solvent, filter, and wash the precipitate.
-
Drying: Dry the polymer under vacuum until a constant weight is achieved.
Visualizing Experimental Logic
Troubleshooting Workflow for Low Monomer Conversion
References
Technical Support Center: Overcoming Solubility Challenges of 1,3-Oxazinan-2-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,3-oxazinan-2-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for heterocyclic compounds like this compound derivatives, often classified as BCS Class II or IV drugs. The first step is to accurately quantify the solubility using standardized assays. We recommend performing both kinetic and thermodynamic solubility tests to understand if the issue is related to the dissolution rate or the compound's intrinsic solubility limit.
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A2: Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer. It reflects the dissolution rate and is useful for high-throughput screening in early discovery.[1] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a saturated solution with an excess of solid material present. This value is crucial for lead optimization and formulation development as it represents the maximum achievable concentration in a given medium.[1]
Q3: What are the most common formulation strategies to enhance the aqueous solubility of these derivatives?
A3: Several strategies can be employed, broadly categorized into physical and chemical modifications. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[2]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][4]
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug molecule, thereby increasing its aqueous solubility.
Q4: How do I choose the right solubility enhancement technique for my specific compound?
A4: The choice depends on the physicochemical properties of your derivative (e.g., logP, melting point, pKa) and the intended application. For highly lipophilic compounds (logP > 5), lipid-based systems like SEDDS are often a good starting point.[4][5] For compounds with high melting points ("brick-dust" molecules), converting them into an amorphous state via solid dispersions is a promising strategy. A systematic screening of different formulations is often necessary to identify the optimal approach.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during in vitro assays. | The compound's concentration exceeds its kinetic solubility in the assay medium. | 1. Determine the kinetic solubility of the compound in the specific assay buffer. 2. Reduce the final DMSO concentration in the assay. 3. Consider using a formulation approach, such as complexation with cyclodextrin, to increase solubility in the assay medium. |
| Inconsistent results in bioassays. | Poor solubility leading to variable compound concentration. Precipitation of the compound in the assay plate. | 1. Visually inspect assay plates for any signs of precipitation. 2. Re-evaluate the compound's solubility under the exact assay conditions (pH, temperature, buffer components). 3. Prepare a fresh stock solution and ensure complete dissolution before use. |
| Low oral bioavailability in animal studies despite good in vitro potency. | Dissolution rate-limited absorption due to poor aqueous solubility. | 1. Characterize the solid-state properties of the compound (crystalline vs. amorphous). 2. Develop an enabling formulation such as an amorphous solid dispersion or a SEDDS to improve in vivo dissolution. 3. Co-administer with a solubilizing excipient. |
| Amorphous Solid Dispersion (ASD) is physically unstable and recrystallizes over time. | The polymer is not effectively stabilizing the amorphous drug. The drug loading is too high. Improper storage conditions (high temperature or humidity). | 1. Screen for different polymers to find one with better miscibility with your compound. 2. Reduce the drug loading in the dispersion. 3. Store the ASD in a desiccator at controlled room temperature or below. |
Case Study: Solubility Enhancement of Efavirenz (a Benzoxazinone Derivative)
Due to the limited availability of public data on this compound derivatives, we present a case study on Efavirenz, a structurally related benzoxazinone that also functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. Efavirenz is known for its poor aqueous solubility.
Baseline Aqueous Solubility of Efavirenz
| Parameter | Value | Reference |
| Aqueous Solubility | 0.0127 - 0.0263 mM | [3] |
| Aqueous Solubility | 94.16 µg/mL | [1] |
Enhanced Aqueous Solubility of Efavirenz
| Enhancement Technique | Resulting Solubility / Dissolution | Fold Increase | Reference |
| Inclusion Complex with γ-Cyclodextrin | 0.124 mM (in presence of 37.7 mM γ-CD) | ~5-fold | [3] |
| Co-crystal with DL-Alanine | 197.32 µg/mL | ~2.1-fold | [1] |
| Nanocrystals | 98.41% dissolution efficiency | - | [1] |
| Physical Mixture with Pea Protein Isolate | 2.30 mg/mL | 2.3-fold | [1] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility "Shake-Flask" Assay
This protocol determines the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the solid this compound derivative to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[1]
-
Separation: Allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method is suitable for lab-scale preparation of ASDs.
-
Dissolution: Dissolve both the this compound derivative and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile organic solvent (e.g., methanol, acetone).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent phase separation and crystallization.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. Characterize the material using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the general steps for creating a liquid SEDDS formulation.
-
Excipient Screening: Determine the solubility of the this compound derivative in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Formulation: Based on the solubility data, mix the selected oil, surfactant, and co-solvent in different ratios. Heat the mixture gently (e.g., to 40°C) if necessary to ensure homogeneity.
-
Drug Loading: Dissolve the this compound derivative in the excipient mixture with constant stirring until a clear, isotropic solution is formed.
-
Evaluation: Assess the self-emulsification properties by adding a small volume of the SEDDS formulation to an aqueous medium under gentle agitation. Characterize the resulting emulsion for droplet size, polydispersity index, and visual appearance.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A workflow for addressing the poor solubility of drug candidates.
Signaling Pathway: HIV-1 Reverse Transcription Inhibition
Many this compound and related benzoxazinone derivatives, such as Efavirenz, function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They inhibit the reverse transcription process, which is critical for the replication of HIV-1.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1,3-Oxazinan-2-ones: Traditional vs. Novel Pathways
The synthesis of 1,3-oxazinan-2-ones, a critical scaffold in medicinal chemistry and drug development, has evolved significantly from traditional hazardous methods to more efficient and environmentally benign modern pathways. This guide provides a comparative analysis of established and novel synthetic routes, offering researchers and drug development professionals a comprehensive overview of current methodologies, supported by experimental data and detailed protocols.
Traditional Synthesis Routes: A Historical Perspective
Historically, the synthesis of 1,3-oxazinan-2-ones relied on reagents that are now considered hazardous and environmentally detrimental. The most common of these traditional methods involved the use of phosgene or its derivatives, isocyanates, and alkyl halides.[1] While effective in producing the desired cyclic carbamates, these methods suffer from significant drawbacks, including the high toxicity of reagents, harsh reaction conditions, and the generation of substantial waste.
Novel Synthesis Pathways: A Move Towards Greener Chemistry
In recent years, a plethora of novel synthetic strategies have emerged, focusing on milder reaction conditions, greater atom economy, and the use of less toxic reagents. These modern approaches offer significant advantages over their traditional counterparts, providing higher yields, greater functional group tolerance, and simpler purification procedures.
One-Pot, Three-Component Synthesis
A notable advancement is the development of a one-pot, three-component reaction for the synthesis of N-substituted 1,3-oxazinan-2-ones. This method utilizes readily available starting materials: tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, reacting in methanol at room temperature.[1] This approach is not only efficient but also allows for the synthesis of chiral products when using chiral amines like L-alanine.[1]
Domino Oxidative Cyclization
Another innovative approach involves a Brønsted base and acid-catalyzed domino oxidative cyclization. This one-pot process begins with the Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, catalyzed by a Brønsted base (such as Et3N or DBU). This is followed by a Brønsted acid (PTSA) catalyzed domino oxidative cyclization to yield 1,3-oxazinan-2-ones in good to excellent yields.[2] A key feature of this reaction is the multifunctional role of the phenyl selenonyl group, which acts as an activator, a leaving group, and a latent oxidant.[2]
Synthesis from Renewable Resources
Reflecting the growing emphasis on sustainable chemistry, a novel method has been developed for the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives.[3][4] This pathway involves the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine to form an amide, which is subsequently reduced and carbonylated to afford the target molecule.[3][4]
Catalytic Cyclization Methods
Several catalytic systems have been developed to facilitate the synthesis of 1,3-oxazinan-2-ones. These include:
-
Silica-Supported Perchloric Acid: An intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids is catalyzed by the environmentally friendly silica-supported HClO4. This metal-free approach proceeds under mild conditions in methanol, offering good yields.[5]
-
Gold Catalysis: The gold-catalyzed oxycyclization of allenic carbamates provides an expeditious route to 1,3-oxazin-2-ones.[5]
-
Multicomponent Catalysis: A novel catalytic approach for synthesizing 1,3-oxazinone derivatives utilizes a multicomponent reaction with cobalt-based phosphate catalysts, achieving high yields in very short reaction times under environmentally friendly conditions.[6]
Comparative Analysis of Synthesis Pathways
To facilitate a clear comparison, the following table summarizes the key performance indicators of the different synthetic methodologies.
| Synthesis Pathway | Key Reagents | Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Traditional Methods | Phosgene/derivatives, Isocyanates, Alkyl halides | - | Varies | Varies | Moderate | Established methodology |
| One-Pot, Three-Component | Tetraethylammonium bicarbonate, 1,3-dibromopropane, Primary amine | - | Methanol | Not specified | Good | Simple, one-pot, readily available starting materials |
| Domino Oxidative Cyclization | α-Isocyanoacetates, Phenyl vinyl selenones | Et3N or DBU, PTSA | Not specified | Not specified | Good to Excellent | One-pot, multifunctional reagent |
| From Carbohydrates | 3-Hydroxy-γ-butyrolactone, Primary amine | - | Not specified | Multi-step | Not specified | Utilizes renewable resources, produces chiral products |
| Silica-Supported HClO4 | N-Cbz-protected diazoketones | Silica-supported HClO4 | Methanol | Short | up to 90% | Metal-free, environmentally friendly catalyst, mild conditions |
| Gold-Catalyzed Cyclization | Allenic carbamates | Gold-based catalyst | Not specified | Not specified | Not specified | Expeditious synthesis |
| Cobalt-Phosphate Catalysis | β-naphthol, benzaldehyde, urea | Co3(PO4)2 | Ethanol/water | 7 minutes | up to 97% | Rapid, high yield, green solvent, reusable catalyst |
Experimental Protocols
General Procedure for One-Pot, Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones
To a solution of a primary amine (1.0 mmol) in methanol, add tetraethylammonium bicarbonate (1.0 mmol) and 1,3-dibromopropane (1.0 mmol). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired N-substituted 1,3-oxazinan-2-one.
General Procedure for Brønsted Base/Acid Catalyzed Domino Oxidative Cyclization
To a solution of α-substituted α-isocyanoacetate (1.0 mmol) and phenyl vinyl selenone (1.2 mmol) in a suitable solvent, a Brønsted base (e.g., Et3N, 1.2 mmol) is added. The mixture is stirred at room temperature until the Michael addition is complete (monitored by TLC). A Brønsted acid (e.g., PTSA, 1.5 mmol) is then added to the reaction mixture. The reaction is stirred until the cyclization is complete. The crude product is then worked up and purified by column chromatography.
Visualizing the Pathways
To better illustrate the logic of these synthetic approaches, the following diagrams outline the core reaction schemes.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: 1,3-Oxazinan-2-ones versus 1,3-Oxazolidin-2-ones in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. Among the most reliable and widely utilized scaffolds are the Evans' 1,3-oxazolidin-2-ones. However, their six-membered ring homologues, the 1,3-oxazinan-2-ones, have emerged as powerful alternatives, in some cases offering superior stereocontrol. This guide provides an objective, data-driven comparison of these two classes of chiral auxiliaries in key asymmetric transformations, namely enolate alkylation and aldol reactions.
This comparison relies on experimental data to evaluate the performance of each auxiliary in terms of diastereoselectivity and chemical yield. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.
General Structures and Mechanism of Stereocontrol
The fundamental principle behind both auxiliary classes is the temporary installation of a chiral, non-racemic controller to a prochiral substrate. The steric bulk of the auxiliary then directs the approach of an incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.
Figure 1: Generalized structures and the common mechanistic pathway for stereocontrol.
Asymmetric Alkylation: A Performance Comparison
The asymmetric alkylation of enolates derived from N-acyl derivatives of these auxiliaries is a fundamental carbon-carbon bond-forming reaction. Experimental data reveals that the choice of auxiliary can significantly impact the diastereoselectivity of this transformation.
A key study directly compared the performance of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-1,3-oxazinan-2-one with the analogous and widely used (S)-4-isopropyl-1,3-oxazolidin-2-one (an Evans' auxiliary) in alkylation reactions. The results demonstrated that the oxazinanone auxiliary consistently provided higher levels of diastereoselectivity.[1][2]
Table 1: Comparison of Diastereoselectivity in the Asymmetric Alkylation of N-Propanoyl Auxiliaries
| Electrophile (E-X) | 1,3-Oxazinan-2-one Diastereomeric Ratio (dr) | 1,3-Oxazolidin-2-one Diastereomeric Ratio (dr) |
| MeI | >99:1 | 96:4 |
| BnBr | >99:1 | 98:2 |
| Allyl Bromide | >99:1 | 97:3 |
Data sourced from Davies, S. G., et al. Org. Biomol. Chem., 2006, 4, 2753-2768.[1][2]
The enhanced stereoselectivity of the this compound is attributed to its more rigid chair-like conformation, which leads to more effective shielding of one face of the enolate.
Figure 2: A typical experimental workflow for asymmetric alkylation using a chiral auxiliary.
Asymmetric Aldol Reactions
Asymmetric aldol reactions are another cornerstone of synthetic organic chemistry where these auxiliaries have proven invaluable. Both classes of auxiliaries are capable of inducing high levels of diastereoselectivity in the formation of β-hydroxy carbonyl compounds.
Table 2: Diastereoselectivity in Asymmetric Aldol Reactions
| Aldehyde | This compound Product (syn/anti) | Diastereomeric Ratio (dr) | 1,3-Oxazolidin-2-one Product (syn/anti) | Diastereomeric Ratio (dr) |
| Benzaldehyde | syn | >99:1 | syn | >99:1 |
| Isobutyraldehyde | syn | >99:1 | syn | 98:2 |
| Acetaldehyde | syn | 98:2 | syn | 95:5 |
Data for the this compound is from Davies, S. G., et al. Org. Biomol. Chem., 2006, 4, 2753-2768. Data for the 1,3-oxazolidin-2-one is representative of typical results from various sources.[1][2]
While both auxiliaries provide excellent diastereoselectivity in aldol reactions, the this compound can offer a slight advantage with more sterically demanding aldehydes.
Cleavage of the Chiral Auxiliary
A crucial step in this methodology is the efficient and non-destructive removal of the chiral auxiliary to reveal the desired enantiomerically enriched product. A variety of methods have been developed for the cleavage of N-acyl oxazolidinones, and similar conditions are effective for their oxazinanone counterparts.
Table 3: Common Cleavage Methods and Products
| Reagents | Product Functional Group |
| LiOH, H₂O₂ | Carboxylic Acid |
| LiBH₄ or LiAlH₄ | Primary Alcohol |
| NaOMe, MeOH | Methyl Ester |
| DIBAL-H | Aldehyde |
The gem-dimethyl substitution at the C(6) position in some this compound auxiliaries has been shown to facilitate exclusive exocyclic cleavage upon hydrolysis, preventing cleavage of the auxiliary ring itself and leading to good yields of both the product and the recovered auxiliary.[1]
Figure 3: Decision pathway for the selection of cleavage method based on the desired product.
Experimental Protocols
General Procedure for Asymmetric Alkylation using a 1,3-Oxazolidin-2-one Auxiliary
-
Acylation: To a solution of the 1,3-oxazolidin-2-one (1.0 equiv.) in an anhydrous solvent such as THF or CH₂Cl₂ at 0 °C, add a base (e.g., n-BuLi, 1.05 equiv.). After stirring for 15-30 minutes, add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent. Purify the N-acyl oxazolidinone by flash chromatography.
-
Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add a solution of a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise. Stir the resulting enolate solution at -78 °C for 30-60 minutes. Add the electrophile (1.2-1.5 equiv.) and continue stirring at -78 °C until the reaction is complete. Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract the product. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product, then purify by flash chromatography.
-
Cleavage to the Carboxylic Acid: Dissolve the purified alkylated product (1.0 equiv.) in a mixture of THF and water (typically 3:1) and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 equiv.) followed by aqueous LiOH (2.0 equiv.). Stir the mixture at 0 °C for 1-2 hours. Quench the reaction by adding an aqueous solution of Na₂SO₃. Acidify the mixture with HCl and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.
General Procedure for Asymmetric Aldol Reaction using a this compound Auxiliary
-
Enolate Formation: To a solution of the N-acyl-1,3-oxazinan-2-one (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add TiCl₄ (1.1 equiv.). After stirring for 5 minutes, add a hindered amine base such as Hünig's base (diisopropylethylamine, 1.2 equiv.) and stir for 30-60 minutes.
-
Aldol Addition: Cool the solution to -78 °C and add the aldehyde (1.2 equiv.) dropwise. Stir at -78 °C until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR analysis, then purify by flash chromatography.
Conclusion
Both 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones are highly effective chiral auxiliaries for asymmetric synthesis. The choice between them may depend on the specific application and desired level of stereocontrol.
-
1,3-Oxazolidin-2-ones (Evans' Auxiliaries): These are well-established, commercially available, and have a vast literature precedent. They provide excellent diastereoselectivity in a wide range of reactions.
-
1,3-Oxazinan-2-ones: These auxiliaries, particularly those with specific substitution patterns, can offer superior diastereoselectivity in certain reactions, such as enolate alkylations, due to their more rigid conformational control.
For researchers aiming to optimize diastereoselectivity to the highest possible levels, the exploration of this compound auxiliaries is a worthwhile endeavor. This guide provides the foundational data and protocols to inform such investigations.
References
A Comparative Analysis of the Biological Efficacy of 1,3-Oxazinan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazinan-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological efficacy of various this compound derivatives, with a focus on their anticancer, antiviral, anti-inflammatory, and antioxidant properties. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Several studies have demonstrated their cytotoxic effects against various cancer cell lines, with a primary mechanism of action being the inhibition of tubulin polymerization.
Comparative Anticancer Efficacy
The cytotoxic activity of a series of oxazinonaphthalene-3-one derivatives has been evaluated against four human cancer cell lines: MCF-7 (breast adenocarcinoma), MCF-7/MX (mitoxantrone-resistant breast adenocarcinoma), A-2780 (ovarian carcinoma), and A2780/RCIS (cisplatin-resistant ovarian carcinoma). The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Compound | R1 | R2 | MCF-7 IC50 (µM) | MCF-7/MX IC50 (µM) | A-2780 IC50 (µM) | A2780/RCIS IC50 (µM) |
| 4a | H | H | >100 | >100 | >100 | >100 |
| 4b | 4-OCH3 | H | 52.8 ± 6.1 | 64.7 ± 7.3 | 48.2 ± 5.9 | 55.1 ± 6.8 |
| 4c | 4-Cl | H | 61.2 ± 7.5 | 73.4 ± 8.1 | 55.7 ± 6.4 | 63.9 ± 7.2 |
| 4d | 3,4,5-(OCH3)3 | H | 20.3 ± 2.5 | 28.1 ± 3.2 | 15.8 ± 1.9 | 22.4 ± 2.8 |
| 5a | H | CH3 | 85.3 ± 9.2 | 91.5 ± 10.1 | 78.6 ± 8.5 | 88.2 ± 9.7 |
| 5b | 4-OCH3 | CH3 | 40.1 ± 4.8 | 49.3 ± 5.4 | 35.7 ± 4.1 | 42.6 ± 5.1 |
| 5c | 3,4,5-(OCH3)3 | CH3 | 15.2 ± 1.8 | 21.4 ± 2.5 | 10.9 ± 1.3 | 18.7 ± 2.2 |
| 5g | 3,4,5-(OCH3)3 | Benzyl | 8.9 ± 1.1 | 12.6 ± 1.5 | 4.47 ± 0.5 | 9.8 ± 1.2 |
| Combretastatin A-4 | - | - | 0.02 ± 0.003 | 0.03 ± 0.004 | 0.01 ± 0.002 | 0.02 ± 0.003 |
Data sourced from a study on oxazinonaphthalene-3-one derivatives as tubulin inhibitors.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism of these this compound derivatives is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[1]
Caption: Signaling pathway of tubulin polymerization inhibition by this compound derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a positive control (e.g., Combretastatin A-4) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., bovine brain tubulin), a fluorescence-enhancing reporter, and GTP in a polymerization buffer is prepared.
-
Compound Addition: The this compound derivatives or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) are added to the reaction mixture.
-
Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and fluorescence is monitored over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization is determined, and the concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.
Antiviral Activity
Certain adamantane derivatives of this compound have been identified as potent inhibitors of the influenza A virus M2 proton channel, a crucial target for antiviral drugs.
Comparative Antiviral Efficacy
The inhibitory activity of (R)-6-(1-adamantyl)-1,3-oxazinan-2-one and related derivatives was evaluated against different strains of influenza A virus.
| Compound | Virus Strain | IC50 (µM) |
| (R)-6-(1-adamantyl)-1,3-oxazinan-2-one | A/California/7/2009 (H1N1) | 8.1 |
| (R)-6-(1-adamantyl)-1,3-oxazinan-2-one | A/IIV-Orenburg/29-L/2016 (H1N1) | 7.7 |
| Rimantadine (Control) | A/California/7/2009 (H1N1) | >100 (Resistant) |
Data sourced from a study on adamantane derivatives as influenza virus inhibitors.[2]
Mechanism of Action: M2 Proton Channel Inhibition
The M2 protein of the influenza A virus forms a homotetrameric proton-selective ion channel that is essential for viral replication.[2] Adamantane derivatives of this compound act by blocking this channel, thereby preventing the acidification of the viral interior, which is a critical step for uncoating and releasing the viral genome into the host cell.
Anti-inflammatory and Antioxidant Activities
Derivatives of 1,3-oxazine have also been screened for their in vitro anti-inflammatory and antioxidant properties.
Comparative Efficacy
The following table summarizes the anti-inflammatory and antioxidant activities of a series of N-[4-(2-Amino-4-phenyl-6H-[3][4]oxazin-6-yl)-phenyl]-nicotinamide derivatives.
| Compound | Anti-inflammatory (% Inhibition at 100 µg/mL) | Antioxidant (DPPH % Inhibition at 100 µg/mL) |
| 5a | 68.2 ± 0.11 | 65.4 ± 0.13 |
| 5b | 72.5 ± 0.14 | 70.1 ± 0.15 |
| 5c | 85.3 ± 0.12 | 82.6 ± 0.11 |
| 5d | 75.1 ± 0.13 | 73.8 ± 0.12 |
| 5e | 88.6 ± 0.15 | 85.2 ± 0.14 |
| 5f | 70.4 ± 0.10 | 68.9 ± 0.10 |
| Indomethacin (Standard) | 92.4 ± 0.18 | - |
| Ascorbic Acid (Standard) | - | 95.7 ± 0.16 |
Data sourced from a study on the synthesis and biological activities of[3][4]-oxazine derivatives.[5]
Experimental Protocols
In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
-
Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, the absorbance is measured at 660 nm. Indomethacin is used as the standard drug.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.
DPPH Radical Scavenging Assay
-
Sample Preparation: Solutions of the test compounds and ascorbic acid (standard) are prepared in methanol at various concentrations.
-
Reaction: To 1 mL of each sample solution, 2 mL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is added.
-
Incubation: The mixtures are shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the resulting solutions is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
Experimental and Drug Discovery Workflow
The discovery and evaluation of novel this compound derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: Generalized workflow for the discovery and evaluation of this compound derivatives.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. graphviz.readthedocs.io [graphviz.readthedocs.io]
A Comparative Guide to 1,3-Oxazinan-2-one and Other Heterocyclic Carbonyl Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of heterocyclic carbonyl compounds is paramount for the construction of complex molecular architectures with high stereochemical control. Among these, 1,3-oxazinan-2-one has emerged as a powerful chiral auxiliary and synthetic intermediate. This guide provides an objective comparison of this compound with other prominent heterocyclic carbonyl compounds—β-lactams, γ-butyrolactone, and 2-oxazolidinones—supported by experimental data to inform synthetic strategy and application.
Overview of Heterocyclic Carbonyl Compounds in Synthesis
Heterocyclic carbonyl compounds are cyclic structures containing at least one heteroatom (typically nitrogen or oxygen) within the ring, in addition to a carbonyl group. Their utility in synthesis stems from a combination of factors including ring strain, inherent chirality or the ability to act as chiral auxiliaries, and their capacity to undergo a variety of stereoselective transformations.
-
1,3-Oxazinan-2-ones: These six-membered rings serve as effective chiral auxiliaries, particularly in asymmetric alkylations and aldol reactions, often exhibiting high levels of stereocontrol. Their derivatives are also investigated for a range of biological activities.
-
β-Lactams (Azetidin-2-ones): These four-membered rings are well-known as the core of penicillin and cephalosporin antibiotics. In synthesis, their high ring strain makes them valuable intermediates for ring-opening reactions to access β-amino acids and other functionalized acyclic structures.
-
γ-Butyrolactone: This five-membered lactone is a common motif in natural products and is a versatile chiral building block for the synthesis of a wide array of complex molecules.[1][2]
-
2-Oxazolidinones: These five-membered rings, particularly the Evans' auxiliaries, are a cornerstone of asymmetric synthesis, renowned for their high diastereoselectivity in aldol, alkylation, and acylation reactions.[3]
Performance in Asymmetric Synthesis: A Comparative Analysis
The primary application of 1,3-oxazinan-2-ones and 2-oxazolidinones in asymmetric synthesis is as chiral auxiliaries to control the stereochemical outcome of reactions at the α-carbon of an attached acyl group.
Asymmetric Alkylation
A direct comparison of N-acyl derivatives of a (R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one with the corresponding Evans' (R)-4-isopropyl-2-oxazolidinone in stereoselective enolate alkylation reveals the superior performance of the six-membered ring system in certain cases.[4]
| Heterocycle | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one | MeI | (2'S)-product | 95 | >99:1 |
| (R)-N-propanoyl-4-isopropyl-2-oxazolidinone | MeI | (2'S)-product | 93 | 97:3 |
| (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one | BnBr | (2'S)-product | 98 | >99:1 |
| (R)-N-propanoyl-4-isopropyl-2-oxazolidinone | BnBr | (2'S)-product | 95 | 98:2 |
Table 1: Comparison of diastereoselectivity in the alkylation of N-propanoyl derivatives of a this compound and a 2-oxazolidinone.[4]
The gem-dimethyl substitution at the C(6) position of the oxazinanone is crucial as it directs the hydrolysis of the alkylated product to exclusively cleave the exocyclic N-acyl bond, allowing for the recovery of the chiral auxiliary.[4]
Asymmetric Aldol Reaction
Both this compound and 2-oxazolidinone auxiliaries provide excellent stereocontrol in aldol reactions. The chlorotitanium enolate of (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one reacts with a variety of aldehydes to give the corresponding syn-aldol products with high diastereoselectivity.[5] This provides a valuable alternative to the well-established Evans' aldol reaction.
| Auxiliary | Aldehyde | Product Configuration | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one | Isobutyraldehyde | (2'S, 3'R) | 85 | >99:1 |
| (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one | Benzaldehyde | (2'S, 3'R) | 90 | >99:1 |
| (S)-N-propanoyl-4-benzyl-2-oxazolidinone (Evans' Auxiliary) | Isobutyraldehyde | (2'S, 3'R) | 80-90 | >99:1[6] |
Table 2: Diastereoselectivity in asymmetric aldol reactions.
Application as Synthetic Intermediates
Beyond their role as chiral auxiliaries, these heterocyclic carbonyl compounds are versatile intermediates for the synthesis of other valuable molecules.
Synthesis of β-Amino Acids
Both β-lactams and 1,3-oxazinan-6-ones serve as precursors to enantiomerically pure β-amino acids, which are important components of peptidomimetics and natural products.
-
From β-Lactams: Nucleophilic ring-opening of chiral β-lactams is a well-established method for the synthesis of β-amino acids.[7][8][9] The stereochemistry of the final product is controlled by the stereocenters present in the starting β-lactam.
-
From 1,3-Oxazinan-6-ones: A novel pathway to β³, β²,²,³- and cyclic β²,³-amino acids has been developed using a 4-substituted-1,3-oxazinan-6-one scaffold. This method involves diastereoselective alkylation of the enolate derived from the oxazinanone, followed by ring opening.[10]
γ-Butyrolactone in Natural Product Synthesis
γ-Butyrolactone and its derivatives are prevalent in a vast number of natural products and are frequently used as chiral starting materials.[11] For instance, chiral hydroxy-γ-butyrolactones can be synthesized with high diastereoselectivity (>95% de) from β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones through an epoxidation and intramolecular ring-opening cascade.[12] These functionalized lactones are valuable intermediates for the synthesis of complex natural products.
Experimental Protocols
General Procedure for Asymmetric Alkylation of N-Acyl-1,3-oxazinan-2-one[4]
To a solution of the N-acyl-1,3-oxazinan-2-one (1.0 equiv) in dry THF at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (1.1 equiv, 1.0 M in THF). The resulting solution is stirred for 30 minutes, after which the electrophile (1.2 equiv) is added. The reaction is stirred at -78 °C for the specified time, then quenched with saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the alkylated product.
General Procedure for Asymmetric Aldol Reaction of N-Acyl-1,3-oxazinan-2-one[5]
To a solution of titanium(IV) chloride (1.1 equiv) in dry dichloromethane at -78 °C under an argon atmosphere is added N,N-diisopropylethylamine (1.2 equiv). The mixture is stirred for 5 minutes, followed by the dropwise addition of a solution of the N-acyl-1,3-oxazinan-2-one (1.0 equiv) in dichloromethane. The resulting deep red solution is stirred for 30 minutes at -78 °C. The aldehyde (1.2 equiv) is then added, and the reaction is stirred for the specified time at -78 °C. The reaction is quenched with a 1:1 mixture of saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and stirred vigorously until the layers separate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting a Signaling Pathway
Derivatives of this compound have been identified as potent inhibitors of enzymes involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[13] Specifically, they have been shown to inhibit the MenG enzyme, a demethylmenaquinone methyltransferase essential for the biosynthesis of menaquinone (Vitamin K2), which is a vital electron carrier in the bacterial respiratory chain.[14][15]
Caption: Inhibition of MenG by this compound derivatives disrupts menaquinone biosynthesis.
Conclusion
This compound-based chiral auxiliaries have demonstrated exceptional performance in asymmetric synthesis, in some cases surpassing the well-established Evans' 2-oxazolidinones in terms of diastereoselectivity. Their utility as synthetic intermediates, particularly for the synthesis of substituted β-amino acids, further underscores their importance. While β-lactams remain crucial for accessing β-amino acids through ring-opening, and γ-butyrolactones are invaluable as chiral pool starting materials, 1,3-oxazinan-2-ones offer a compelling combination of high stereocontrol and synthetic versatility. The discovery of their role as potent inhibitors of essential bacterial enzymes opens new avenues for their application in drug development. The choice of heterocyclic carbonyl compound will ultimately depend on the specific synthetic target and the desired stereochemical outcome, with 1,3-oxazinan-2-ones representing a powerful and increasingly utilized tool in the synthetic chemist's arsenal.
References
- 1. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. precursors gamma-butyrolactone gbl: Topics by Science.gov [science.gov]
- 5. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 1,3-Oxazinan-2-one Products Using NMR and Mass Spectrometry
The 1,3-oxazinan-2-one scaffold is a crucial heterocyclic motif present in numerous biologically active compounds and serves as a valuable intermediate in pharmaceutical synthesis.[1][2] Unambiguous structural confirmation of newly synthesized derivatives is a critical step in the drug development process, ensuring the correct molecular architecture for subsequent studies. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for the structural elucidation of these compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule.[3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can piece together the molecular structure. For this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete structural picture.[4][5]
-
¹H NMR: This experiment provides information about the chemical environment and connectivity of protons. In a typical this compound ring, distinct signals are expected for the methylene protons at positions 4, 5, and 6. The chemical shifts (δ) are influenced by the adjacent nitrogen and oxygen atoms.
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The carbonyl carbon (C2) of the cyclic carbamate is a key diagnostic signal, typically appearing far downfield.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, which is essential for assembling the structure.[6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming the -CH₂-CH₂-CH₂- fragment of the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the overall ring structure, for instance, by observing correlations from the protons on C4 and C6 to the carbonyl carbon at C2.
-
The following table summarizes the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound core. Substituents on the ring or at the nitrogen atom will, of course, alter these values.
| Position | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2 | C=O | - | 150 - 158 | H4, H6 |
| 3 | N | - (NH proton ~5-7, if unsubstituted) | - | - |
| 4 | CH₂ | 3.2 - 3.6 | 40 - 45 | C2, C5, C6 |
| 5 | CH₂ | 1.9 - 2.2 | 20 - 28 | C4, C6 |
| 6 | CH₂ | 4.2 - 4.5 | 65 - 72 | C2, C4, C5 |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Data Acquisition: Record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a spectrometer (e.g., 400 MHz or higher).[4] Standard pulse programs should be used for each experiment.
-
Processing: Process the acquired data (Free Induction Decay - FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign chemical shifts for all signals using Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4] Analyze the 2D spectra to establish the connectivity and confirm the final structure.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is indispensable for determining the molecular weight of the product and provides valuable structural clues through the analysis of its fragmentation patterns.[8]
-
Electron Impact (EI): A high-energy technique that often leads to extensive fragmentation. While the molecular ion peak (M⁺) may be weak or absent, the resulting fragments provide a detailed "fingerprint" of the molecule.[9]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts. It is excellent for confirming the molecular weight with minimal fragmentation.
The fragmentation of the this compound ring is predictable. The molecular ion (m/z 101 for the parent compound) undergoes characteristic cleavages that help confirm the ring's integrity.[10][11]
| Ion/Fragment | Proposed Structure/Loss | m/z (for parent C₄H₇NO₂) |
| [M]⁺ | Molecular Ion | 101 |
| [M - 28]⁺ | Loss of ethene (C₂H₄) | 73 |
| [M - 29]⁺ | Loss of CHO or C₂H₅ | 72 |
| [M - 43]⁺ | Loss of CH₂=N=C=O | 58 |
| [M - 44]⁺ | Loss of CO₂ | 57 |
| [M - 57]⁺ | Loss of C₃H₅O or C₂H₃NO | 44 |
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. For ESI, a small amount of formic acid may be added to promote protonation.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or gas chromatography (GC-MS). For ESI, the solution is infused directly or via liquid chromatography (LC-MS).
-
Analysis: Acquire the mass spectrum. Identify the molecular ion peak ([M]⁺ in EI, [M+H]⁺ in ESI) to confirm the molecular weight. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the expected this compound structure.[12]
Visualizing the Workflow and Analysis
To better understand the process, the following diagrams illustrate the experimental workflow and a key analytical pathway.
Conclusion: A Complementary Approach
Both NMR and Mass Spectrometry are essential for the rigorous structural confirmation of this compound products. While MS provides a rapid and accurate determination of the molecular weight and offers clues about the structural class through fragmentation, NMR delivers an unambiguous map of atomic connectivity. The combination of ESI-MS to confirm the molecular formula and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) to establish the precise isomeric structure represents the gold standard for characterization. This dual-pronged approach provides the high level of confidence required by researchers in drug discovery and chemical synthesis.
References
- 1. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin: New Insights into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. This compound | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. raco.cat [raco.cat]
A Performance Showdown: 1,3-Oxazinan-2-one-Based Polymers Challenge Traditional Polyurethanes in Biomedical Applications
A new class of polymers derived from 1,3-oxazinan-2-one is emerging as a promising alternative to traditional polyurethanes in the biomedical field. These materials, particularly poly(trimethylene urethane), offer a unique combination of properties, including biodegradability and potentially enhanced biocompatibility, that could address some of the limitations of conventional polyurethanes.
This guide provides a comprehensive comparison of the performance of this compound-based polymers against traditional polyurethanes, offering researchers, scientists, and drug development professionals a data-driven overview to inform their material selection process.
At a Glance: Key Performance Metrics
A direct quantitative comparison reveals nuances in the performance profiles of these two polymer families. While traditional polyurethanes are known for their exceptional mechanical strength and versatility, this compound-based polymers present a compelling case with their favorable degradation characteristics and biocompatibility.
| Property | This compound-Based Polymers (Poly(trimethylene urethane)) | Traditional Polyurethanes (Polyester/Polyether-based) |
| Tensile Strength | Moderate | High and widely tunable |
| Elongation at Break | High | High and widely tunable |
| Young's Modulus | Low to Moderate | Wide range, from soft elastomers to rigid plastics |
| Thermal Stability (Td,5%) | ~250-300 °C | Variable, generally 250-350 °C |
| Glass Transition Temp. (Tg) | ~ -20 to 40 °C | Highly variable, from -70 to >100 °C |
| Biodegradation | Enzymatic surface erosion; non-acidic byproducts | Hydrolytic or oxidative degradation; can produce acidic byproducts |
| Biocompatibility | Generally good, with low inflammatory response | Generally good, but can elicit foreign body response |
Deeper Dive: A Comparative Analysis
Mechanical Properties: A Balancing Act of Strength and Flexibility
Traditional polyurethanes, with their well-established chemistry, offer a vast and tunable range of mechanical properties. By carefully selecting the polyol, diisocyanate, and chain extender, polyurethanes can be engineered to be soft and flexible like rubber or as rigid and tough as engineering plastics. This versatility has made them a go-to material for a wide array of biomedical devices.
In contrast, poly(trimethylene urethane), the primary example of a this compound-based polymer, typically exhibits more moderate tensile strength but with notable flexibility and high elongation at break. This inherent elasticity makes it an attractive candidate for applications requiring materials that can withstand deformation and return to their original shape, such as in soft tissue engineering and flexible drug delivery systems.
Thermal Stability: Holding Up Under Heat
The thermal stability of both polymer types is crucial for processing and sterilization. Traditional polyurethanes generally exhibit good thermal stability, with decomposition temperatures often ranging from 250 to 350 °C. This allows for melt processing techniques like injection molding and extrusion.
Poly(trimethylene urethane) also demonstrates adequate thermal stability for biomedical applications, with initial decomposition temperatures typically in the range of 250 to 300 °C. This ensures that the material can be processed and sterilized using standard methods without significant degradation.
Biodegradation and Biocompatibility: A Key Differentiator
The degradation profile and the biological response to the degradation products are critical considerations for implantable medical devices and drug delivery systems. This is where this compound-based polymers show significant promise.
Traditional Polyurethanes: The degradation of conventional polyurethanes can occur through hydrolysis of ester linkages or oxidation of ether linkages. This can sometimes lead to the formation of acidic byproducts, which may cause an inflammatory response at the implantation site. Furthermore, the foreign body response to polyurethane implants can involve the encapsulation of the device by a fibrous capsule, which can impede its function.
This compound-Based Polymers: Poly(trimethylene urethane) is known to degrade primarily through enzymatic surface erosion. This process is often more predictable and can result in a more controlled release of encapsulated drugs. A key advantage is that the degradation byproducts are generally non-acidic, which can lead to a more favorable tissue response with minimal inflammation. Studies have shown that these materials tend to elicit a milder foreign body reaction compared to some traditional polyurethanes.
Experimental Corner: Protocols for Performance Evaluation
To ensure objective and reproducible comparisons, standardized testing protocols are essential. The following are detailed methodologies for key experiments cited in the evaluation of these polymers.
Synthesis of Poly(trimethylene urethane)
The synthesis of poly(trimethylene urethane) is typically achieved through the ring-opening polymerization of the this compound monomer.
Protocol:
-
Monomer and Glassware Preparation: The this compound monomer is purified by recrystallization. All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
Polymerization: The monomer is dissolved in an anhydrous solvent, such as dichloromethane, under a nitrogen atmosphere. The initiator, for example, methyl trifluoromethanesulfonate (methyl triflate), is then added to the solution.
-
Reaction: The reaction mixture is stirred at a specific temperature (e.g., 35 °C) for a predetermined time to achieve the desired molecular weight.
-
Termination and Precipitation: The polymerization is terminated by the addition of a terminating agent. The polymer is then precipitated by pouring the reaction mixture into a non-solvent like cold methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 40 °C) until a constant weight is achieved.
Mechanical Testing: Tensile Properties (ASTM D638)
Protocol:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to ASTM D638 Type V specifications, typically by injection molding or compression molding.
-
Conditioning: The specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing: The tensile test is performed on a universal testing machine equipped with a suitable load cell and extensometer. The specimen is loaded at a constant crosshead speed until it fractures.
-
Data Analysis: The resulting stress-strain curve is used to determine the tensile strength, elongation at break, and Young's modulus.
Thermal Analysis: TGA (ASTM E1131) and DSC (ASTM D3418)
TGA Protocol (ASTM E1131):
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The temperature at which 5% weight loss occurs (Td,5%) is determined as an indicator of thermal stability.
DSC Protocol (ASTM D3418):
-
A small sample of the polymer (5-10 mg) is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) to erase its thermal history.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) and melting temperature (Tm), if applicable, are determined from the second heating scan.
Biocompatibility Assessment: In Vitro Cytotoxicity (ISO 10993-5) and In Vivo Subcutaneous Implantation (ISO 10993-6)
The biological evaluation of these polymers is crucial for their application in the medical field.
In Vitro Cytotoxicity Protocol (ISO 10993-5):
-
Extract Preparation: Extracts of the sterilized polymer are prepared by incubating the material in a cell culture medium for a specified period.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured.
-
Exposure: The cultured cells are exposed to different concentrations of the polymer extracts.
-
Viability Assessment: After a defined incubation period, cell viability is assessed using a quantitative method like the MTT assay. A reduction in cell viability below 70% is generally considered a cytotoxic effect.
In Vivo Subcutaneous Implantation Protocol (ISO 10993-6):
-
Implant Preparation: The polymer is fabricated into small, sterile implants.
-
Surgical Implantation: The implants are surgically placed in the subcutaneous tissue of a suitable animal model (e.g., rats or rabbits).
-
Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, and 12 weeks) for any signs of adverse reactions.
-
Histological Evaluation: At the end of the observation period, the tissue surrounding the implant is excised, processed for histology, and examined microscopically to evaluate the local tissue response, including inflammation, cell infiltration, and fibrous capsule formation.
Signaling Pathways in Biocompatibility and Degradation
The interaction of polymer degradation products with surrounding tissues is mediated by complex signaling pathways. Macrophages, key cells of the immune system, play a central role in the foreign body response.
Upon implantation, proteins from the biological environment adsorb onto the polymer surface. Macrophages recognize these adsorbed proteins and the foreign material, leading to their activation. Activated macrophages release a variety of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These cytokines can recruit other immune cells and fibroblasts to the site. In the case of non-degradable or slowly degrading materials, this can lead to chronic inflammation and the formation of a thick, fibrous capsule around the implant.
The degradation products of the polymers can also influence this response. Acidic byproducts from some traditional polyurethanes can exacerbate the inflammatory response. In contrast, the non-acidic degradation products of poly(trimethylene urethane) are expected to be more benign, potentially leading to a reduced and more favorable inflammatory cascade, promoting tissue integration rather than isolation.
Conclusion
Both this compound-based polymers and traditional polyurethanes offer valuable properties for biomedical applications. Traditional polyurethanes provide a wide range of well-established mechanical properties, making them suitable for diverse applications. However, this compound-based polymers, particularly poly(trimethylene urethane), present a compelling alternative with their favorable degradation profiles, potentially enhanced biocompatibility, and inherent flexibility. For applications where controlled degradation and a minimal inflammatory response are paramount, such as in drug delivery and tissue engineering, these newer polymers warrant serious consideration. Further research and direct comparative studies will continue to elucidate the full potential of this promising class of biomaterials.
Comparative Cross-Reactivity Analysis of 1,3-Oxazinan-2-one Derivatives: A Guide for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of hypothetical 1,3-Oxazinan-2-one derivatives as kinase inhibitors. While comprehensive cross-reactivity data for this specific chemical class is not extensively available in the public domain, this document outlines the standard methodologies, data presentation, and analytical approaches used in the preclinical profiling of small molecule inhibitors. The compounds and data presented herein are illustrative and intended to serve as a guide for researchers in the field.
Introduction to this compound Derivatives and Kinase Selectivity
The this compound scaffold is a heterocyclic motif of interest in medicinal chemistry due to its synthetic tractability and potential for diverse biological activities. When developed as kinase inhibitors, a critical aspect of their preclinical evaluation is the assessment of their selectivity profile. Protein kinases share a high degree of structural similarity in their ATP-binding sites, which can lead to off-target interactions by inhibitor compounds. Such cross-reactivity can result in unforeseen toxicities or, in some instances, beneficial polypharmacology. Therefore, a systematic and robust evaluation of a compound's activity across a broad panel of kinases is essential for a comprehensive understanding of its therapeutic potential and safety profile.
Hypothetical Cross-Reactivity Data of this compound Derivatives
To illustrate the presentation of cross-reactivity data, the following table summarizes hypothetical inhibitory activities of three representative this compound derivatives against a panel of selected kinases. These fictitious compounds, OXA-A, OXA-B, and OXA-C, are designed to show varying degrees of selectivity.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | % Inhibition at 1 µM |
| OXA-A | EGFR | 15 | VEGFR2 | 250 | 85% |
| SRC | >10,000 | <10% | |||
| ABL1 | 5,000 | 25% | |||
| OXA-B | BRAF V600E | 8 | MEK1 | 800 | 60% |
| p38α | >10,000 | <5% | |||
| JNK1 | >10,000 | <5% | |||
| OXA-C | Multi-kinase | VEGFR2 | 50 | PDGFRβ | 75 |
| c-Kit | 120 | 92% | |||
| RET | 95 | 95% |
Experimental Protocols
The generation of reliable cross-reactivity data hinges on the use of well-validated and standardized experimental protocols. Below are methodologies for key experiments commonly employed in kinase inhibitor profiling.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Radiometric Assays (e.g., HotSpot™ Assay) : This is often considered the gold standard for its direct measurement of kinase activity.[1][2]
-
Principle : Measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate.
-
Procedure :
-
The kinase, substrate, and test compound are combined in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
Following incubation, the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.
-
Unincorporated [γ-³³P]ATP is removed through a series of washes.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Inhibition is calculated relative to a DMSO vehicle control.
-
-
-
Fluorescence-Based Assays (e.g., TR-FRET) : A non-radioactive alternative with high sensitivity.[3]
-
Principle : Time-Resolved Förster Resonance Energy Transfer (TR-FRET) measures the inhibition of substrate phosphorylation through changes in the FRET signal between a donor fluorophore (e.g., Europium chelate) on an antibody that recognizes the phosphorylated substrate and an acceptor fluorophore (e.g., Alexa Fluor 647) on the substrate.
-
Procedure :
-
The kinase reaction is performed as described above (using non-radiolabeled ATP).
-
The reaction is stopped, and the detection reagents (Eu-labeled antibody and acceptor-labeled substrate) are added.
-
After an incubation period to allow for antibody binding, the TR-FRET signal is measured on a compatible plate reader.
-
A decrease in the FRET signal corresponds to an increase in kinase inhibition.
-
-
-
Luminescence-Based Assays (e.g., ADP-Glo™) : This format quantifies kinase activity by measuring the amount of ADP produced.[3]
-
Principle : It is a coupled-enzyme assay where the ADP generated from the kinase reaction is converted to ATP, which is then used by luciferase to produce light.
-
Procedure :
-
The kinase reaction is performed.
-
An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A detection reagent is then added to convert ADP to ATP and introduce luciferase and its substrate, luciferin.
-
The resulting luminescence is proportional to the initial kinase activity and is measured using a luminometer.
-
-
Cellular Assays
Cell-based assays are crucial for confirming target engagement and assessing the effects of a compound in a more physiologically relevant context.
-
Cellular Phosphorylation Assays (e.g., Western Blot or ELISA) : These assays measure the phosphorylation status of a kinase's downstream substrate within a cell.[4][5]
-
Principle : Cells are treated with the inhibitor, and the level of phosphorylation of a specific substrate is quantified.
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compound for a specified period.
-
Following treatment, the cells are lysed.
-
The cell lysates are then analyzed by Western blot or ELISA using antibodies specific to the phosphorylated form of the target substrate and an antibody for the total amount of the substrate protein for normalization.
-
-
-
Cellular Thermal Shift Assay (CETSA) : This method assesses the direct binding of a compound to its target protein in a cellular environment.
-
Principle : The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein.
-
Procedure :
-
Cells are treated with the test compound or a vehicle control.
-
The cells are then heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein.
-
The amount of soluble target protein at each temperature is quantified by Western blot or other protein detection methods. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
-
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Caption: Simplified MAPK/ERK signaling pathway with hypothetical inhibitor targets.
References
Navigating Chirality: A Comparative Guide to Enantiomeric Excess Determination for 1,3-Oxazinan-2-ones
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric excess of chiral 1,3-oxazinan-2-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry.
The accurate assessment of enantiomeric purity is paramount as enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document outlines and compares three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, experimental protocols, and data interpretation are detailed to assist researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of chiral 1,3-oxazinan-2-ones depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key quantitative parameters and characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for this purpose.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for the enantiomers. |
| Typical Chiral Selector | Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA or ID). | Cyclodextrin-based capillary columns (e.g., Rt-βDEXsm). | Chiral solvating agents (e.g., tetraaza macrocyclic compounds, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile and thermally stable, or amenable to derivatization to increase volatility. | Soluble in a deuterated solvent; requires a sufficient concentration for signal detection. |
| Data Output | Chromatogram with separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. | NMR spectrum showing separate signals for each enantiomer. |
| Quantitative Analysis | Integration of peak areas. | Integration of peak areas. | Integration of the distinct NMR signals. |
| Illustrative Data | For structurally related 1,2-oxazines on a Chiralpak IA column, baseline separation of enantiomers was achieved.[1] | For chiral alcohols, baseline separation with resolution factors (α) up to 3.00 has been reported on a CP Chirasil-DEX CB column.[2] | For chiral thiohydantoin derivatives, chemical shift differences (ΔΔδ) of up to 2.052 ppm have been observed using tetraaza macrocyclic CSAs.[1] |
| Advantages | Broad applicability, high resolution, well-established methods. | High efficiency and resolution, suitable for volatile compounds. | Rapid analysis, provides structural information, no need for a chromophore. |
| Limitations | May require method development to find a suitable CSP and mobile phase; not all enantiomers are separable. | Limited to volatile and thermally stable compounds; derivatization may be necessary. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative experimental protocols for each method.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the successful separation of structurally similar 1,2-oxazine derivatives and can be adapted for 1,3-oxazinan-2-ones.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chiral Stationary Phase:
-
Chiralpak® IA or Chiralpak® ID column (amylose-based).
3. Mobile Phase:
-
A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol. The exact ratio should be optimized to achieve the best separation. A typical starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Dissolve the 1,3-oxazinan-2-one sample in the mobile phase to a concentration of approximately 1 mg/mL.
6. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Chiral Gas Chromatography (GC)
This is a general protocol for the analysis of chiral compounds and may require optimization for specific 1,3-oxazinan-2-ones. Derivatization may be necessary if the compound is not sufficiently volatile.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
2. Chiral Stationary Phase:
-
A cyclodextrin-based chiral capillary column, such as a CP Chirasil-DEX CB (25 m × 0.25 mm i.d., 0.25 µm film thickness).[2]
3. GC Conditions:
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 230 °C) at a rate of 5 °C/min. The program should be optimized based on the volatility of the analyte.
4. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
5. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the formation of diastereomeric complexes in solution, which can be observed by ¹H NMR. The protocol is based on the analysis of other chiral heterocyclic compounds.[1]
1. Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (a 400 MHz or higher field instrument is recommended).
2. Chiral Solvating Agent (CSA):
-
A suitable chiral solvating agent that is known to interact with heterocyclic compounds, such as a tetraaza macrocyclic CSA or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
3. Sample Preparation:
-
Dissolve the chiral this compound sample in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mM.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add the chiral solvating agent to the NMR tube in small increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
4. Data Analysis:
-
Observe the splitting of one or more proton signals in the ¹H NMR spectrum upon addition of the CSA. The separation of signals indicates the formation of diastereomeric complexes.
-
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer (I1 and I2) using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
Visualizing the Workflow and Mechanism
To better understand the processes involved in determining enantiomeric excess, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the principle of chiral recognition in chromatography.
Conclusion
The determination of enantiomeric excess for chiral 1,3-oxazinan-2-ones can be effectively achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy.
-
Chiral HPLC is a versatile and widely applicable technique that often provides excellent resolution.
-
Chiral GC is a powerful method for volatile and thermally stable compounds, offering high efficiency.
-
NMR Spectroscopy with Chiral Solvating Agents presents a rapid and direct method of analysis that does not require chromatographic separation.
The selection of the most appropriate method will be dictated by the specific properties of the this compound derivative, the desired level of sensitivity, and the instrumentation available in the laboratory. For novel compounds, initial screening with both chromatographic and spectroscopic methods is recommended to identify the most robust and reliable analytical approach.
References
A Mechanistic Showdown: Unraveling the Catalytic Pathways to 1,3-Oxazinan-2-one Synthesis
The synthesis of 1,3-oxazinan-2-ones, a critical scaffold in medicinal chemistry and materials science, has been a subject of intense research, leading to the development of a diverse array of catalytic systems. These methodologies, ranging from metal-based and Brønsted acid catalysis to innovative enzyme and photoredox systems, offer distinct advantages in terms of efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of these catalytic strategies, delving into their mechanistic underpinnings with supporting experimental data to aid researchers in selecting the optimal system for their synthetic endeavors.
Metal-Catalyzed Approaches: A Versatile Toolkit
Transition metal catalysts have proven to be powerful tools for the construction of the 1,3-oxazinan-2-one ring system. Gold, palladium, and rhodium catalysts, in particular, have been employed in elegant cyclization strategies.
Gold-Catalyzed Oxycyclization of Allenic Carbamates
Gold catalysts have been effectively used in the regioselective synthesis of 1,3-oxazin-2-one derivatives from allenic carbamates.[1] A combined experimental and computational study has revealed that these reactions can lead to either the kinetically favored 1,3-oxazinan-2-ones or the thermodynamically more stable 1,3-oxazin-2-one derivatives, with the outcome being temperature-dependent.[1]
Proposed Mechanism: The gold(I) catalyst coordinates to the allene, activating it for a nucleophilic attack by the carbamate oxygen. This is followed by a protodeauration step to yield the final product. The regioselectivity of the initial attack and subsequent isomerization pathways dictate the final product distribution.[1]
Catalytic Cycle for Gold-Catalyzed Oxycyclization
Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of 1,3-oxazinan-2-ones.
Palladium-Catalyzed Decarboxylative Cycloaddition
Palladium catalysis enables the synthesis of 1,3-oxazinanes through a decarboxylative [4+2] cycloaddition reaction of 5-methylene-1,3-oxazinan-2-ones.[2] This method generates an aza-π-allylpalladium intermediate that acts as a 1,4-dipole.
Other Metal-Catalyzed Systems
Other metals like rhodium, scandium, and indium have also been utilized. For instance, rhodium-catalyzed N-H insertion reactions of diazoketones can lead to the formation of 1,3-oxazinane-2,5-diones as a byproduct.[3] Scandium and indium triflates have been shown to catalyze the intramolecular cyclization of diazocarbonyl compounds to yield cyclic urethanes.[3] More recently, cobalt-based phosphate catalysts have been developed for the efficient synthesis of 1,3-oxazinone derivatives via a multicomponent reaction.[4]
Brønsted Acid Catalysis: A Metal-Free Alternative
For researchers seeking metal-free conditions, Brønsted acid catalysis presents a viable alternative. Silica-supported perchloric acid (HClO₄) has been successfully employed for the intramolecular cyclization of N-Cbz-protected diazoketones.[3] This heterogeneous catalyst offers advantages such as ease of handling, stability, and recyclability.
Proposed Mechanism: The Brønsted acid protonates the diazoketone, facilitating the intramolecular attack of the carbamate oxygen to form the six-membered ring.
Brønsted Acid-Catalyzed Cyclization Workflow
Caption: Experimental workflow for Brønsted acid-catalyzed this compound synthesis.
Emerging Catalytic Systems
Enzyme and Photoredox Catalysis
A novel one-pot strategy combining visible-light photoredox catalysis and enzyme catalysis has been developed for the synthesis of 1,3-oxazine derivatives.[5] This sequential process involves enzymatic hydrolysis followed by a series of photoredox-mediated reactions, including decarboxylation, oxidation, and cyclization.
Organocatalysis
Organocatalytic cascade reactions represent another promising avenue for the synthesis of complex heterocyclic structures.[6] While not exclusively focused on 1,3-oxazinan-2-ones, these methods offer the potential for asymmetric synthesis and the construction of diverse molecular architectures from simple starting materials.
Performance Comparison of Catalytic Systems
| Catalytic System | Catalyst | Substrate | Key Advantages | Yield (%) | Ref. |
| Gold Catalysis | [AuCl(PPh₃)]/AgOTf | Allenic Carbamates | High regioselectivity, mild conditions | up to 95% | [1] |
| Brønsted Acid | Silica-supported HClO₄ | N-Cbz-protected diazoketones | Metal-free, recyclable catalyst | 66-90% | [3] |
| Cobalt Catalysis | Co₃(PO₄)₂ | β-naphthol, benzaldehyde, urea | Short reaction times, green solvent | up to 97% | [4] |
| Enzyme/Photoredox | Enzyme + Visible Light | α- or β-naphthols, ethyl N-aryl glycinates | Mild conditions, one-pot synthesis | up to 69% | [5] |
Experimental Protocols
General Procedure for Gold-Catalyzed Oxycyclization of Allenic Carbamates[1]
To a solution of the allenic carbamate (0.19 mmol) in dichloromethane (1.9 mL) were sequentially added [AuClPPh₃] (0.00475 mmol), AgOTf (0.00475 mmol), and p-toluenesulfonic acid (0.019 mmol). The resulting mixture was heated in a sealed tube at the desired temperature until the starting material was consumed (monitored by TLC). After cooling to room temperature, the reaction mixture was filtered through celite. The filtrate was extracted with dichloromethane, and the combined organic layers were washed with brine, dried, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired 1,3-oxazin-2-one derivative.
General Procedure for Silica-Supported HClO₄ Catalyzed Intramolecular Cyclization[3]
A solution of the N-Cbz-protected diazoketone in methanol is treated with silica-supported HClO₄ catalyst. The reaction is stirred at room temperature until completion. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Conclusion
The synthesis of 1,3-oxazinan-2-ones can be achieved through a variety of catalytic systems, each with its own mechanistic nuances and practical advantages. Metal catalysts, particularly gold, offer high efficiency and selectivity. Brønsted acid catalysis provides a valuable metal-free alternative. The emergence of combined enzymatic and photoredox systems, as well as organocatalytic approaches, opens up new possibilities for sustainable and asymmetric synthesis. The choice of the most suitable catalytic system will ultimately depend on the specific substrate, desired product, and the researcher's priorities regarding cost, environmental impact, and operational simplicity.
References
- 1. Gold-catalyzed oxycyclization of allenic carbamates: expeditious synthesis of 1,3-oxazin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-oxazinane synthesis [organic-chemistry.org]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme and photoredox sequential catalysis for the synthesis of 1,3-oxazine derivatives in one pot - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Benchmarking the Stability of 1,3-Oxazinan-2-one Protecting Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and implementation of protecting groups are fundamental to the successful execution of complex multi-step organic syntheses, particularly in the realms of pharmaceutical development and peptide chemistry. An ideal protecting group should exhibit robust stability under a variety of reaction conditions while being susceptible to selective cleavage under mild and specific protocols. This guide aims to provide a comparative analysis of the stability of the 1,3-oxazinan-2-one moiety as a protecting group for amines, benchmarked against other commonly employed amine protecting groups.
Introduction to this compound as a Protecting Group
The this compound, a cyclic carbamate, presents a potentially valuable scaffold for the protection of primary and secondary amines. Its cyclic nature may confer distinct stability properties compared to acyclic carbamates like the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Understanding the precise stability of this protecting group under various chemical environments is crucial for its effective integration into synthetic strategies.
Comparative Stability Analysis
A comprehensive literature search for quantitative data on the stability of the this compound protecting group under various acidic and basic conditions did not yield specific experimental results. While extensive data is available for commonly used protecting groups such as Boc, Cbz, and 9-fluorenylmethoxycarbonyl (Fmoc), the stability profile of the this compound group is not well-documented in publicly accessible scientific literature.
To provide a framework for comparison, the following table summarizes the known stability of standard amine protecting groups. This table is intended to serve as a benchmark against which the stability of the this compound group could be measured through experimental investigation.
Table 1: Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Structure | Stable To | Labile To |
| This compound | ![]() | Data not available | Data not available |
| Boc (tert-Butoxycarbonyl) | ![]() | Basic conditions, hydrogenolysis, mild nucleophiles | Strong acids (e.g., TFA, HCl) |
| Cbz (Benzyloxycarbonyl) | ![]() | Acidic conditions, mild bases | Hydrogenolysis (H₂, Pd/C), strong acids/bases |
| Fmoc (9-Fluorenylmethoxycarbonyl) | ![]() | Acidic conditions, hydrogenolysis | Basic conditions (e.g., piperidine) |
Experimental Protocols for Stability Assessment
To rigorously benchmark the stability of the this compound protecting group, a standardized set of experimental protocols is required. The following methodologies are proposed for a comparative stability analysis against a well-established protecting group such as Boc.
General Protocol for Stability Screening:
-
Substrate Preparation: Synthesize the N-protected derivative of a model amine (e.g., benzylamine or a simple amino acid ester) with both the this compound group and the protecting group to be used for comparison (e.g., Boc).
-
Reaction Conditions: Subject each protected amine to a range of acidic and basic conditions in parallel reactions. A typical screening panel would include:
-
Acidic Conditions:
-
1 M HCl in dioxane
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 10%, 25%, 50% v/v)
-
Formic acid
-
-
Basic Conditions:
-
1 M NaOH in methanol/water
-
20% Piperidine in dimethylformamide (DMF)
-
Potassium carbonate in methanol
-
-
-
Time-Course Analysis: At regular time intervals (e.g., 1, 4, 12, 24 hours), withdraw aliquots from each reaction mixture.
-
Quenching: Neutralize the aliquots to stop the reaction.
-
Analysis: Analyze the composition of each aliquot by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the percentage of the remaining protected amine and the extent of deprotection.
Detailed HPLC Monitoring Protocol:
-
Instrumentation: A reverse-phase HPLC system equipped with a C18 column and a UV detector is suitable for monitoring the reaction progress.
-
Method Development: Develop an isocratic or gradient elution method that provides good separation between the starting protected amine, the deprotected amine, and any major byproducts.
-
Standard Curves: Prepare standard solutions of the pure protected amine and the deprotected amine at known concentrations to generate calibration curves for accurate quantification.
-
Sample Preparation: Dilute the quenched reaction aliquots with the mobile phase to a concentration within the linear range of the detector.
-
Data Analysis: Integrate the peak areas of the protected and deprotected amine in the chromatograms. Use the calibration curves to calculate the concentration of each species and determine the percentage of deprotection over time.
Logical Workflow for Protecting Group Selection
The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow for this selection process, taking into account substrate properties and desired reaction conditions.
Caption: A decision-making workflow for the rational selection of amine protecting groups.
Conclusion
While the this compound scaffold holds promise as a novel amine protecting group, a significant gap exists in the scientific literature regarding its quantitative stability. The experimental protocols outlined in this guide provide a clear pathway for researchers to systematically evaluate its stability profile against established protecting groups. Such data is essential for the chemical community to confidently employ the this compound protecting group in the synthesis of valuable and complex molecules. Further research in this area is strongly encouraged to expand the toolbox of orthogonal protecting group strategies available to synthetic chemists.
Safety Operating Guide
Navigating the Disposal of 1,3-Oxazinan-2-one: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential safety and logistical information for the proper disposal of 1,3-Oxazinan-2-one (CAS No. 5259-97-2), a heterocyclic organic compound. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 5259-97-2[1][2] |
| Molecular Formula | C₄H₇NO₂[1][2] |
| Molecular Weight | 101.10 g/mol [1][2] |
| Appearance | Solid[1][2] |
| Melting Point | 77 °C[1] |
| GHS Classification | Acute Toxicity 4, Oral (Harmful if swallowed)[2][3] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. This compound is a nitrogen-containing organic material, and specific precautions must be taken to manage potential emissions from the disposal process.
Operational Plan: Step-by-Step Disposal Guidance
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Collect waste this compound in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be labeled with the full chemical name: "Waste this compound".
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Primary Disposal Method: Incineration:
-
High-temperature incineration is the preferred method for the destruction of nitrogen-containing organic compounds.[1][3]
-
Professional incinerators are equipped with flue gas treatment systems to scrub and neutralize harmful byproducts, such as nitrogen oxides (NOx), which can form during the combustion of nitrogenous compounds.[1][3]
-
Supplemental Information: Chemical Degradation Considerations
While incineration is the standard, understanding the chemical reactivity of this compound can be informative. As a cyclic amide (lactam), it may be susceptible to hydrolysis under strong acidic or basic conditions. However, this should not be attempted as a primary disposal method in a standard laboratory setting without specific, validated protocols and approval from your EHS department , as the reaction products may also be hazardous and require further treatment. The general principle of amide hydrolysis involves breaking the amide bond to form an amino acid.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your local and institutional regulations for specific requirements.
References
Essential Safety and Operational Guide for Handling 1,3-Oxazinan-2-one
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with 1,3-Oxazinan-2-one. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact.[2] For extended contact or immersion, gloves with a higher level of protection, such as butyl rubber or laminate (e.g., Norfoil), should be considered. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[2] Never wash or reuse disposable gloves.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times when handling this compound to protect against splashes. A face shield may be required for procedures with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against incidental skin contact. For tasks with a higher potential for splashes, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for tasks that generate dust or aerosols. | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3] If a respirator is required, the type of cartridge should be selected based on the specific exposure scenario and in accordance with occupational safety and health standards. |
Glove Selection Considerations:
The choice of glove material is critical for adequate protection. The following table summarizes the general resistance of common glove materials. It is important to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Applications and Limitations |
| Nitrile | Good for solvents, oils, greases, and some acids and bases. A good general-use glove and a suitable alternative for those with latex allergies.[2] |
| Latex (Natural Rubber) | Provides good protection against most water solutions of acids, alkalis, salts, and ketones.[4] However, latex allergies are a concern.[4] |
| Neoprene | Offers good resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[4] |
| Butyl Rubber | Provides excellent resistance to a wide variety of chemicals, including ketones, esters, and highly corrosive acids.[4] |
Key terms in glove selection include:
-
Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove.
-
Permeation Rate: The rate at which a chemical passes through the glove material.
-
Degradation: The physical change in the glove material upon contact with a chemical.
Experimental Protocol: General Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Minimize the generation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from sources of heat and ignition.[5]
Disposal Plan
All waste materials containing this compound should be treated as hazardous waste.
Procedure:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain.[5]
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.
References
- 1. This compound | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

